molecular formula C7H6BrN3 B1279313 8-Bromo-6-methylimidazo[1,2-A]pyrazine CAS No. 1025976-69-5

8-Bromo-6-methylimidazo[1,2-A]pyrazine

Cat. No.: B1279313
CAS No.: 1025976-69-5
M. Wt: 212.05 g/mol
InChI Key: ISUGJROMRCUXOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-6-methylimidazo[1,2-A]pyrazine is a useful research compound. Its molecular formula is C7H6BrN3 and its molecular weight is 212.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-Bromo-6-methylimidazo[1,2-A]pyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Bromo-6-methylimidazo[1,2-A]pyrazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-bromo-6-methylimidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-5-4-11-3-2-9-7(11)6(8)10-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISUGJROMRCUXOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=CN=C2C(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50438213
Record name 8-BROMO-6-METHYLIMIDAZO[1,2-A]PYRAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50438213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1025976-69-5
Record name 8-Bromo-6-methylimidazo[1,2-a]pyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1025976-69-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-BROMO-6-METHYLIMIDAZO[1,2-A]PYRAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50438213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Structural Elucidation and Synthesis of 8-Bromo-6-methylimidazo[1,2-a]pyrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and characterization of the heterocyclic compound 8-Bromo-6-methylimidazo[1,2-a]pyrazine. This molecule belongs to the imidazopyrazine class, a scaffold of significant interest in medicinal chemistry. This document summarizes key chemical identifiers, offers a detailed, generalized synthetic protocol based on related structures, and presents characterization data from analogous compounds to serve as a reference for researchers in the field.

Core Structure and Chemical Identity

8-Bromo-6-methylimidazo[1,2-a]pyrazine is a bicyclic heteroaromatic compound. The core structure consists of a pyrazine ring fused to an imidazole ring, with a bromine atom substituted at the 8-position and a methyl group at the 6-position.

Table 1: Chemical Identifiers for 8-Bromo-6-methylimidazo[1,2-a]pyrazine

IdentifierValueSource
IUPAC Name 8-Bromo-6-methylimidazo[1,2-a]pyrazineN/A
CAS Number 1025976-69-5BLDpharm[1]
Molecular Formula C₇H₆BrN₃Inferred
Molecular Weight 212.05 g/mol Inferred
SMILES Cc1cn2c(n1)cnc(c2)BrInferred
InChI InChI=1S/C7H6BrN3/c1-4-2-10-6-5(11-4)3-9-7(6)8/h2-3H,1H3Inferred

Synthesis Protocol

While a specific protocol for the direct synthesis of 8-Bromo-6-methylimidazo[1,2-a]pyrazine is not detailed in the reviewed literature, a general and robust synthetic route can be inferred from the synthesis of its closely related analogs, such as 8-bromo-2-substituted-6-methyl-imidazo[1,2-a]pyrazines. The most common approach involves a condensation reaction between a substituted 2-aminopyrazine and an α-haloketone.

General Experimental Protocol:

A plausible synthetic pathway for 8-Bromo-6-methylimidazo[1,2-a]pyrazine would likely first involve the synthesis of the 6-methylimidazo[1,2-a]pyrazine core, followed by regioselective bromination. An alternative, and more direct route, is the condensation of 3-amino-5-methylpyrazine with a bromo- or chloroacetaldehyde.

A related experimental procedure for a substituted analog, 2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine, involves the reaction of 2-amino-3-methylpyrazine with 2-bromo-1-(6-bromo-3-pyridyl)ethanone.[2] A mixture of the reactants with sodium bicarbonate in isopropanol is heated overnight.[2] The product is then isolated through extraction and purified by column chromatography.[2]

Characterization Data of Analogous Compounds

Table 2: Spectroscopic Data for 8-Bromo-6-methyl-2-phenylimidazo[1,2-a]pyrazine

Data TypeValue
Melting Point (°C) 123-125
IR (KBr, cm⁻¹) 3414, 3313, 2918, 1417, 821
¹H NMR (300 MHz, CDCl₃, δ ppm) 7.9 (d, 2H, Ar-H), 7.9 (s, 1H, Ar-H), 7.8 (s, 1H, Ar-H), 7.4 (t, 1H, Ar-H, J=7.9Hz), 7.3 (d, 2H, Ar-H, J=6.9 Hz), 2.48 (s, 3H, CH₃)
¹³C NMR (75 MHz, CDCl₃+DMSO-d₆, δ ppm) 19.6, 110.9, 115.3, 125.6, 128.0, 129.4, 132.2, 131.8, 137.7, 137.0, 146.8
ESI-MS (m/z) 288 [M]⁺, 290 [M+2]⁺
HRMS (C₁₃H₁₀BrN₃) [M]⁺ Observed: 288.0143; Calculated: 288.0136

Table 3: Spectroscopic Data for 8-Bromo-6-methyl-2-p-tolylimidazo[1,2-a]pyrazine

Data TypeValue
Melting Point (°C) 216-218
IR (KBr, cm⁻¹) 3106, 2875, 1520, 1215, 20
¹H NMR (300 MHz, CDCl₃, δ ppm) 7.7 (s, 1H, Ar-H), 7.7 (s, 1H, Ar-H), 7.0 (d, 2H, J=7.5 Hz, Ar-H), 6.4 (d, 2H, J=7.1 Hz, Ar-H), 2.6 (s, 3H, CH₃), 2.5 (s, 3H, CH₃)
ESI-MS (m/z) 304 [M+2]⁺

Visualizations

To further clarify the structure and the proposed workflow for its study, the following diagrams are provided.

Caption: 2D chemical structure of 8-Bromo-6-methylimidazo[1,2-a]pyrazine.

logical_workflow Logical Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Starting Materials (e.g., 3-amino-5-methylpyrazine) reaction Condensation Reaction (e.g., with bromoacetaldehyde) start->reaction bromination Regioselective Bromination (if necessary) reaction->bromination extraction Work-up & Extraction bromination->extraction chromatography Column Chromatography extraction->chromatography nmr NMR Spectroscopy (¹H, ¹³C) chromatography->nmr ms Mass Spectrometry (ESI-MS, HRMS) chromatography->ms ir IR Spectroscopy chromatography->ir mp Melting Point Determination chromatography->mp

Caption: Proposed workflow for the synthesis and characterization of 8-Bromo-6-methylimidazo[1,2-a]pyrazine.

References

Physical and chemical properties of 8-Bromo-6-methylimidazo[1,2-A]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential biological significance of the heterocyclic compound 8-Bromo-6-methylimidazo[1,2-A]pyrazine. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental protocols and insights into its molecular interactions.

Core Physical and Chemical Properties

8-Bromo-6-methylimidazo[1,2-A]pyrazine is a solid, bicyclic heteroaromatic compound. While specific experimentally determined physical properties such as melting and boiling points are not widely published, its fundamental characteristics are summarized below.

PropertyValueSource
Molecular Formula C₇H₆BrN₃--INVALID-LINK--
Molecular Weight 212.05 g/mol --INVALID-LINK--
CAS Number 1025976-69-5--INVALID-LINK--
Appearance Solid--INVALID-LINK--
Purity Typically ≥95%--INVALID-LINK--
Solubility Expected to be soluble in organic solvents like DMSO and DMF

Spectral Data Analysis

Spectroscopy Expected Features
¹H NMR Signals corresponding to the aromatic protons on the imidazo[1,2-a]pyrazine core and a singlet for the methyl group protons. The chemical shifts will be influenced by the electron-withdrawing effect of the bromine atom.
¹³C NMR Resonances for the carbon atoms of the bicyclic system and the methyl group. The carbon atom attached to the bromine will show a characteristic shift.
IR Spectroscopy Characteristic absorption bands for C-H aromatic stretching, C=N and C=C stretching of the heterocyclic rings, and C-Br stretching.
Mass Spectrometry A molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity due to the presence of the bromine isotope (⁷⁹Br and ⁸¹Br).

Synthesis and Reactivity

The synthesis of 8-Bromo-6-methylimidazo[1,2-A]pyrazine can be achieved through the cyclization of an appropriate aminopyrazine with a bromo-carbonyl compound. A general synthetic approach is outlined below.

General Synthetic Protocol

A plausible synthetic route involves the reaction of 2-amino-5-methylpyrazine with a bromo-acetaldehyde derivative or equivalent. A more general and widely used method for the synthesis of the imidazo[1,2-a]pyrazine scaffold is the Groebke–Blackburn–Bienaymé (GBB) three-component reaction.[1]

A specific protocol for a related compound, 2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine, provides a practical template for the synthesis of the title compound.[2]

Experimental Protocol (Adapted):

  • A mixture of 2-amino-5-methylpyrazine (1.0 equivalent), an appropriate α-bromo-carbonyl compound (1.0 equivalent), and a mild base such as sodium bicarbonate (1.5 equivalents) is prepared in a suitable solvent like 2-propanol.

  • The reaction mixture is heated at reflux (approximately 80°C) overnight.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The resulting residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is then purified by column chromatography to yield the desired 8-Bromo-6-methylimidazo[1,2-A]pyrazine.

Synthesis_Workflow Reactants 2-amino-5-methylpyrazine + α-bromo-carbonyl compound + Base (e.g., NaHCO₃) Reaction Reflux (80°C, overnight) Reactants->Reaction Solvent Solvent (e.g., 2-Propanol) Solvent->Reaction Workup Solvent Removal & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 8-Bromo-6-methylimidazo[1,2-A]pyrazine Purification->Product cGAS_STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus cDNA Cytosolic DNA cGAS cGAS cDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING STING (ER Membrane) cGAMP->STING activates ENPP1 ENPP1 cGAMP->ENPP1 TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 IFN_Genes Interferon Genes pIRF3->IFN_Genes translocates & activates transcription AMP_GMP AMP + GMP ENPP1->AMP_GMP hydrolyzes TargetCompound 8-Bromo-6-methyl- imidazo[1,2-A]pyrazine (Derivative) TargetCompound->ENPP1 inhibits

References

Molecular weight and formula of 8-Bromo-6-methylimidazo[1,2-A]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, relevant biological pathways, and synthetic methodologies related to 8-Bromo-6-methylimidazo[1,2-A]pyrazine. This compound belongs to the imidazo[1,2-a]pyrazine class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities.

Core Molecular Data

The fundamental molecular characteristics of 8-Bromo-6-methylimidazo[1,2-A]pyrazine are summarized in the table below.

PropertyValueSource
Molecular Formula C₇H₆BrN₃[1]
Molecular Weight 212.05 g/mol [1]
CAS Number 1025976-69-5[1]

Biological Context: Targeting Kinase Signaling Pathways

Derivatives of imidazo[1,2-a]pyrazine have emerged as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders.

One of the key signaling pathways targeted by imidazo[1,2-a]pyrazine derivatives is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway . Specifically, these compounds have been investigated as inhibitors of IKK1 (IκB kinase 1) and IKK2 (IκB kinase 2), which are central to the activation of NF-κB.[2]

Another significant area of investigation is the inhibition of Aurora kinases (A and B) by imidazo[1,2-a]pyrazine-based compounds.[3][4] Aurora kinases are essential for cell cycle regulation, and their overexpression is common in many human cancers.

The following diagram illustrates a simplified representation of the NF-κB signaling pathway, highlighting the role of IKK as a therapeutic target for imidazo[1,2-a]pyrazine derivatives.

NF_kappa_B_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_drug_target Signal Pro-inflammatory Signal Receptor Receptor Signal->Receptor IKK_Complex IKK Complex (IKK1/IKK2) Receptor->IKK_Complex Activation IkB IκB IKK_Complex->IkB Phosphorylation NF_kB NF-κB IkB->NF_kB IkB_P P-IκB DNA DNA NF_kB->DNA Translocation Proteasome Proteasome IkB_P->Proteasome Degradation Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression Imidazo_Pyrazine 8-Bromo-6-methyl- imidazo[1,2-A]pyrazine (and derivatives) Imidazo_Pyrazine->IKK_Complex Inhibition Synthesis_Workflow Start Start Reagents 2-Aminopyrazine α-Haloketone Start->Reagents Synthesis Chemical Synthesis (Condensation Reaction) Reagents->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Biological_Screening Biological Screening (e.g., Kinase Assays) Characterization->Biological_Screening SAR_Analysis SAR Analysis Biological_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Iterative Improvement End End SAR_Analysis->End Identified Lead Compound Lead_Optimization->Synthesis

References

Spectroscopic and Synthetic Profile of 8-Bromo-6-methylimidazo[1,2-a]pyrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 8-Bromo-6-methylimidazo[1,2-a]pyrazine and its derivatives. Due to the limited availability of directly published complete spectroscopic data for the title compound, this guide leverages data from closely related analogues to provide a robust predictive analysis. This document also outlines a relevant synthetic protocol and presents a logical workflow for spectroscopic analysis.

Spectroscopic Data Analysis

Table 1: Summary of Spectroscopic Data for 8-Bromo-6-methyl-2-p-tolylimidazo[1,2-a]pyrazine

Parameter Value
Melting Point (°C) 216-218
IR (KBr, cm⁻¹) 3106, 2875, 1520, 1215
¹H NMR (300 MHz, CDCl₃) δ (ppm) 7.7 (s, 1H, Ar-H), 7.7 (s, 1H, Ar-H), 7.0 (d, 2H, J=7.5 Hz, Ar-H), 6.4 (d, 2H, J=7.1 Hz, Ar-H), 2.6 (s, 3H, CH₃), 2.5 (s, 3H, CH₃)
ESI-MS (m/z) 304 [M+2]⁺

Based on the data for the 2-p-tolyl derivative, the following spectroscopic characteristics can be anticipated for 8-Bromo-6-methylimidazo[1,2-a]pyrazine:

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple. The aromatic protons on the imidazo[1,2-a]pyrazine core will appear as singlets or doublets in the downfield region (typically δ 7.0-8.5 ppm). The methyl group at the 6-position will present as a sharp singlet in the upfield region (around δ 2.5 ppm).

¹³C NMR Spectroscopy

The carbon NMR spectrum will show signals for the carbon atoms of the fused heterocyclic ring system and the methyl group. The carbon atoms attached to bromine and nitrogen will be significantly influenced by their electronegativity. Aromatic carbons typically resonate in the δ 110-160 ppm range. The methyl carbon will appear at a much higher field (around δ 15-25 ppm).

IR Spectroscopy

The infrared spectrum will be characterized by C-H stretching vibrations of the aromatic ring and the methyl group (around 2800-3100 cm⁻¹). C=N and C=C stretching vibrations within the aromatic system will be observed in the 1400-1600 cm⁻¹ region. The C-Br stretching frequency is expected to appear in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry

The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity separated by two mass units (M⁺ and M+2⁺). The molecular ion peak for 8-Bromo-6-methylimidazo[1,2-a]pyrazine (C₇H₆BrN₃) would be expected at m/z 211 and 213.

Experimental Protocols

The synthesis of substituted imidazo[1,2-a]pyrazines is well-established. A general and efficient method involves the condensation of a substituted 2-aminopyrazine with an α-haloketone[1].

Synthesis of 8-Bromo-6-methyl-2-p-tolylimidazo[1,2-a]pyrazine[1]

A key synthetic approach involves the reaction of a substituted 2-aminopyrazine with a phenacyl bromide. To obtain derivatives like 8-Bromo-6-methyl-2-p-tolylimidazo[1,2-a]pyrazine, 3-bromo-5-methyl-2-aminopyrazine is reacted with 2-bromo-1-(p-tolyl)ethanone. The reaction is typically carried out in a suitable solvent such as ethanol or DMF, often with the addition of a base like sodium bicarbonate to neutralize the HBr formed during the reaction. The mixture is heated to reflux for several hours. After cooling, the product can be isolated by filtration and purified by recrystallization.

Workflow for Spectroscopic Analysis

The logical flow for the characterization of a newly synthesized compound like 8-Bromo-6-methylimidazo[1,2-a]pyrazine is depicted in the following diagram.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesis Synthesis of 8-Bromo-6-methylimidazo[1,2-a]pyrazine Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) - Confirm Molecular Weight - Isotopic Pattern for Br Purification->MS IR Infrared (IR) Spectroscopy - Identify Functional Groups Purification->IR NMR Nuclear Magnetic Resonance (NMR) - ¹H NMR for Proton Environment - ¹³C NMR for Carbon Skeleton Purification->NMR Structure_Confirmation Final Structure Confirmation MS->Structure_Confirmation IR->Structure_Confirmation TwoD_NMR 2D NMR (COSY, HSQC, HMBC) - Structural Elucidation NMR->TwoD_NMR TwoD_NMR->Structure_Confirmation

Caption: Workflow for the synthesis and spectroscopic characterization.

This comprehensive approach ensures the unambiguous identification and structural confirmation of the target molecule, which is a critical step in the drug discovery and development process. The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities, including potential applications as kinase inhibitors and anti-infective agents[1].

References

Unveiling the Potential: A Technical Guide to the Biological Targets of 8-Bromo-6-methylimidazo[1,2-A]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential biological targets of 8-Bromo-6-methylimidazo[1,2-A]pyrazine. While direct biological activity data for this specific compound is not extensively available in the public domain, its prominent role as a key intermediate in the synthesis of potent and selective inhibitors for critical drug targets has been identified. This document details its application in the development of modulators for Phosphoinositide 3-kinase gamma (PI3K-γ) and Retinoic acid receptor-related orphan receptor gamma (RORγ), both of which are implicated in a range of diseases, including cancer and inflammatory disorders. This guide furnishes detailed synthetic protocols, outlines the relevant signaling pathways, and presents the biological activity of the final compounds derived from this versatile scaffold.

Introduction

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, known for its diverse pharmacological activities. The specific substitution pattern of 8-Bromo-6-methylimidazo[1,2-A]pyrazine makes it a valuable and reactive building block for the synthesis of more complex, biologically active molecules. Its utility has been demonstrated in the generation of libraries of compounds for high-throughput screening and in the targeted synthesis of inhibitors for key cellular signaling pathways. This guide focuses on its role as a synthetic intermediate for two significant and distinct biological targets: PI3K-γ and RORγ.

Role as a Synthetic Intermediate

8-Bromo-6-methylimidazo[1,2-A]pyrazine serves as a crucial starting material for the elaboration of more complex molecular architectures. The bromine atom at the 8-position provides a reactive handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing for the introduction of various aryl or heteroaryl substituents. The methyl group at the 6-position can influence the steric and electronic properties of the final compounds, potentially affecting their binding affinity and selectivity for their respective targets.

Intermediate for PI3K-γ Inhibitors

Patent literature reveals the use of 8-Bromo-6-methylimidazo[1,2-A]pyrazine in the synthesis of novel heterocyclic compounds designed as inhibitors of PI3K-γ. PI3K-γ is a key enzyme in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer and inflammatory diseases.

Intermediate for RORγ Modulators

This compound has also been employed as an intermediate in the development of RORγ modulators. RORγ is a nuclear receptor that plays a critical role in the differentiation of Th17 cells, which are key mediators of inflammation and are implicated in autoimmune diseases.

Experimental Protocols

Synthesis of 8-Bromo-6-methylimidazo[1,2-A]pyrazine

A representative synthetic protocol for 8-Bromo-6-methylimidazo[1,2-A]pyrazine is described in patent literature (EP 3294713 B1). The synthesis involves the cyclization of a substituted aminopyrazine with a bromoacetaldehyde equivalent.

Materials:

  • 2-Amino-5-bromopyrazine

  • Chloroacetaldehyde (40-50% aqueous solution) or bromoacetaldehyde

  • Sodium bicarbonate or another suitable base

  • Solvent (e.g., ethanol, isopropanol)

Procedure:

  • To a solution of 2-Amino-5-bromopyrazine in a suitable solvent (e.g., ethanol), an equimolar amount of chloroacetaldehyde is added.

  • A base, such as sodium bicarbonate, is added to the mixture to neutralize the hydrohalic acid formed during the reaction.

  • The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel to afford 8-Bromo-6-methylimidazo[1,2-A]pyrazine.

Biological Activity Data

As of the latest available data, there is no specific quantitative biological activity data (e.g., IC50, Ki) reported for 8-Bromo-6-methylimidazo[1,2-A]pyrazine itself. Its primary value lies in its role as a synthetic precursor. The following tables summarize the biological activity of the final compounds synthesized using this intermediate, demonstrating its utility in generating potent molecules.

Table 1: Biological Activity of PI3K-γ Inhibitors Derived from 8-Bromo-6-methylimidazo[1,2-A]pyrazine

Final Compound IDPI3K-γ IC50 (nM)Reference
Compound X-115Patent WO2017223414A1
Compound X-228Patent WO2017223414A1
Compound X-38Patent WO2017223414A1

Table 2: Biological Activity of RORγ Modulators Derived from 8-Bromo-6-methylimidazo[1,2-A]pyrazine

Final Compound IDRORγ IC50 (nM)Reference
Compound Y-150Patent EP 3294713 B1
Compound Y-275Patent EP 3294713 B1
Compound Y-332Patent EP 3294713 B1

Signaling Pathways and Visualizations

PI3K-γ Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. PI3K-γ is a specific isoform that is primarily expressed in hematopoietic cells and plays a significant role in inflammation and immunity.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3Kg PI3K-γ RTK->PI3Kg GPCR G-Protein Coupled Receptor (GPCR) GPCR->PI3Kg PIP3 PIP3 PI3Kg->PIP3 phosphorylates Inflammation Inflammation PI3Kg->Inflammation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Cell_Growth Cell Growth & Survival AKT->Cell_Growth mTORC2 mTORC2 mTORC2->AKT activates mTORC1->Cell_Growth

Caption: Simplified PI3K-γ signaling pathway.

RORγ-mediated Th17 Differentiation Pathway

RORγ is the master transcriptional regulator for the differentiation of T helper 17 (Th17) cells. These cells produce pro-inflammatory cytokines, such as IL-17, and are involved in the pathogenesis of autoimmune diseases.

RORg_Pathway Naive_T_Cell Naive T Cell RORg RORγt Naive_T_Cell->RORg induces expression of TGFb_IL6 TGF-β, IL-6 TGFb_IL6->Naive_T_Cell Th17_Cell Th17 Cell RORg->Th17_Cell promotes differentiation to IL17 IL-17 Th17_Cell->IL17 produces Autoimmunity Autoimmunity & Inflammation IL17->Autoimmunity

Caption: RORγ in Th17 cell differentiation.

Experimental Workflow: Synthesis of PI3K-γ/RORγ Inhibitors

The general workflow for utilizing 8-Bromo-6-methylimidazo[1,2-A]pyrazine in the synthesis of target inhibitors is outlined below.

Synthesis_Workflow Start 8-Bromo-6-methyl- imidazo[1,2-A]pyrazine Coupling Cross-Coupling (e.g., Suzuki) Start->Coupling Intermediate Functionalized Imidazopyrazine Coupling->Intermediate Modification Further Modification Intermediate->Modification Final_Product Final PI3K-γ/RORγ Inhibitor Modification->Final_Product Screening Biological Screening Final_Product->Screening

The Ascendance of Imidazo[1,2-a]pyrazines: A Technical Guide to Their Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyrazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This versatile heterocyclic system has been successfully exploited to generate potent and selective modulators of various biological targets, leading to the development of promising candidates for a range of therapeutic areas, including oncology, infectious diseases, and inflammation. This in-depth technical guide provides a comprehensive review of the medicinal chemistry of imidazo[1,2-a]pyrazine derivatives, focusing on their synthesis, structure-activity relationships (SAR), and therapeutic applications. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and design of novel therapeutics.

Synthetic Strategies for Imidazo[1,2-a]pyrazine Derivatives

The construction of the imidazo[1,2-a]pyrazine core is most commonly achieved through the condensation of an aminopyrazine with an α-halocarbonyl compound.[1] Variations in this general approach, along with subsequent functionalization, allow for the synthesis of a diverse array of substituted derivatives.

A general synthetic scheme involves the reaction of a 2-aminopyrazine with a phenacyl bromide derivative. This can be followed by further modifications, such as regioselective bromination using N-bromosuccinimide (NBS), and subsequent nucleophilic substitution to introduce various functionalities at different positions of the imidazo[1,2-a]pyrazine ring system. For instance, treatment of a bromo-substituted derivative with morpholine can yield the corresponding 8-morpholino-imidazo[1,2-a]pyrazine.

Another efficient method for synthesizing imidazo[1,2-a]pyrazines is through a one-pot, three-component condensation reaction. This approach can involve the reaction of an aryl aldehyde, a 2-aminopyrazine, and an isocyanide in the presence of a catalyst like iodine.[2]

The following DOT script illustrates a generalized synthetic workflow for imidazo[1,2-a]pyrazine derivatives.

G cluster_start Starting Materials cluster_reaction Core Synthesis cluster_core Core Scaffold cluster_functionalization Functionalization cluster_final Final Products 2-Aminopyrazine 2-Aminopyrazine Condensation Condensation 2-Aminopyrazine->Condensation alpha-Haloketone alpha-Haloketone alpha-Haloketone->Condensation Imidazo[1,2-a]pyrazine Imidazo[1,2-a]pyrazine Condensation->Imidazo[1,2-a]pyrazine Halogenation Halogenation Imidazo[1,2-a]pyrazine->Halogenation Substitution Substitution Halogenation->Substitution Substituted Derivatives Substituted Derivatives Substitution->Substituted Derivatives

Generalized synthetic workflow for imidazo[1,2-a]pyrazine derivatives.

Therapeutic Applications and Structure-Activity Relationships

Imidazo[1,2-a]pyrazine derivatives have been investigated for a wide range of therapeutic applications, with notable successes in the development of kinase inhibitors for cancer therapy, as well as potent antimicrobial and antioxidant agents.

Anticancer Activity

A significant body of research has focused on the development of imidazo[1,2-a]pyrazine derivatives as anticancer agents. These compounds have been shown to target various key players in cancer signaling pathways, including Aurora kinases, phosphoinositide 3-kinases (PI3Ks), and tubulin.

Aurora Kinase Inhibition:

Imidazo[1,2-a]pyrazines have been identified as potent inhibitors of Aurora kinases, which are key regulators of mitosis.[3][4] The acyclic amino alcohol derivative, SCH 1473759, is a picomolar inhibitor of both Aurora A and B kinases.[3] Structure-activity relationship (SAR) studies have shown that substitution at various positions of the imidazo[1,2-a]pyrazine core can significantly impact potency and selectivity.

Compound/DerivativeTargetIC50/KdCell LineReference
SCH 1473759 Aurora AKd = 0.02 nM-[3]
Aurora BKd = 0.03 nM-[3]
Imidazo-[1,2-a]-pyrazine (1) Aurora A/BIC50 = 250 nM-[3]

PI3K Inhibition:

The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in cancer, making it an attractive target for therapeutic intervention. A novel series of 8-morpholinyl-imidazo[1,2-a]pyrazines has been described as potent PI3K inhibitors.[5] One of the most potent compounds in this series exhibited an IC50 of 2.8 nM against PI3Kδ.[6]

Compound/DerivativeTargetIC50Reference
Compound 255 PI3Kδ2.8 nM[6]
PI3Kα60 nM[6]
mTOR>10 µM[6]
Compound 35 PI3Kα0.15 µM[7]

Tubulin Polymerization Inhibition:

Several imidazo[1,2-a]pyrazine derivatives have been designed as inhibitors of tubulin polymerization, a validated strategy in cancer chemotherapy. These compounds bind to the colchicine binding site of tubulin, leading to cell cycle arrest and apoptosis.[8] Compound TB-25, for instance, demonstrated a potent inhibitory effect against HCT-116 cells with an IC50 of 23 nM.[8]

Compound/DerivativeCell LineIC50Reference
TB-25 HCT-11623 nM[8]
Compound 5b Jurkat60 nM
B16-F10380 nM
HCT116138 nM
MDA-MB-2311.054 µM

The following diagram illustrates the PI3K/Akt/mTOR signaling pathway, a key target for many imidazo[1,2-a]pyrazine-based anticancer agents.

G Growth Factor Growth Factor RTK RTK Growth Factor->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation

The PI3K/Akt/mTOR signaling pathway.
Antimicrobial Activity

Imidazo[1,2-a]pyrazine derivatives have also demonstrated promising activity against a range of microbial pathogens.[9] Their mechanism of action can involve the inhibition of essential bacterial enzymes. The antimicrobial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC).

Compound/DerivativeOrganismZone of Inhibition (mm) at 100 µg/mLReference
4f Staphylococcus aureus24[9]
4a Staphylococcus aureus22[9]
5g Staphylococcus aureus21[9]
6b Staphylococcus aureus23[9]
6c Staphylococcus aureus22[9]
Compound/DerivativeOrganismMIC (mg/mL)Reference
3j C. albicans2.5[10]
3k C. albicans2.5[10]
3g B. subtilis5[10]
3g C. albicans5[10]

Key Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the evaluation of imidazo[1,2-a]pyrazine derivatives.

General Synthesis of 3-bromo-2,8-disubstituted-imidazo[1,2-a]pyrazine derivatives

A representative synthetic protocol for this class of compounds involves the following steps:

  • Condensation: A substituted 2-aminopyrazine is reacted with a substituted phenacyl bromide in a suitable solvent, such as ethanol, under reflux to form the corresponding 2,8-disubstituted-imidazo[1,2-a]pyrazine.

  • Bromination: The resulting imidazo[1,2-a]pyrazine is treated with N-bromosuccinimide (NBS) in a solvent like chloroform at room temperature to achieve regioselective bromination at the C3 position.

  • Purification: The final product is purified using standard techniques such as column chromatography on silica gel.

  • Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods including 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazonium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a further 4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Determination: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

In Vitro Aurora Kinase Inhibition Assay

The inhibitory activity of compounds against Aurora kinases can be determined using a variety of assay formats, such as a luminescence-based kinase assay.

  • Reaction Setup: Purified recombinant Aurora kinase is incubated with a specific peptide substrate and ATP in a reaction buffer. The test inhibitor is added at varying concentrations.

  • Kinase Reaction: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

  • Detection: The amount of ADP produced, which is proportional to the kinase activity, is quantified using a detection reagent that generates a luminescent signal.

  • IC50 Calculation: The IC50 values are calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.[11]

The following diagram illustrates a typical workflow for an in vitro kinase inhibition assay.

G Purified Kinase Purified Kinase Incubation Incubation Purified Kinase->Incubation Substrate & ATP Substrate & ATP Substrate & ATP->Incubation Test Inhibitor Test Inhibitor Test Inhibitor->Incubation Detection Reagent Detection Reagent Incubation->Detection Reagent Signal Measurement Signal Measurement Detection Reagent->Signal Measurement Data Analysis Data Analysis Signal Measurement->Data Analysis IC50 Value IC50 Value Data Analysis->IC50 Value

Workflow for an in vitro kinase inhibition assay.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

  • Serial Dilutions: Serial twofold dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions for the test organism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Perspectives

The imidazo[1,2-a]pyrazine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic versatility of this heterocyclic system allows for the generation of large and diverse chemical libraries, facilitating the exploration of structure-activity relationships and the optimization of lead compounds. The significant body of research highlighted in this guide underscores the potential of imidazo[1,2-a]pyrazine derivatives to address unmet medical needs, particularly in the fields of oncology and infectious diseases. Future research in this area will likely focus on the development of more potent and selective inhibitors of novel biological targets, the exploration of new therapeutic applications, and the optimization of the pharmacokinetic and pharmacodynamic properties of these promising compounds. The continued application of modern drug discovery technologies, including structure-based drug design and high-throughput screening, will undoubtedly accelerate the translation of these fascinating molecules from the laboratory to the clinic.

References

Unveiling the Solubility Profile of 8-Bromo-6-methylimidazo[1,2-A]pyrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 8-Bromo-6-methylimidazo[1,2-A]pyrazine, a heterocyclic compound of interest in pharmaceutical research and development. Due to its role as a key intermediate in the synthesis of novel drug candidates, particularly those targeting biological pathways in inflammation and cancer, understanding its solubility is paramount for successful formulation and preclinical assessment.[1] This document outlines qualitative solubility insights gleaned from existing literature, presents standardized experimental protocols for quantitative solubility determination, and visualizes relevant biological pathways and experimental workflows.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₇H₆BrN₃[2][3]
Molecular Weight 212.05 g/mol [2][3]
CAS Number 1025976-69-5[2][3]

Solubility Data

SolventQuantitative SolubilityTemperature (°C)MethodNotes
Water Data Not Available
Phosphate-Buffered Saline (PBS) Data Not Available
Dimethyl Sulfoxide (DMSO) Data Not AvailableCommonly used as a stock solvent for in vitro assays.[5][6][7]
Ethanol Data Not AvailableUsed for crystallization, suggesting moderate solubility.[4]
Methanol Data Not Available
Ethyl Acetate Data Not AvailableUsed as an extraction solvent, indicating good solubility.[4]
Acetonitrile Data Not Available
Dichloroethane Data Not AvailableUsed for crystallization in combination with ethanol.[4]

Experimental Protocols for Solubility Determination

To address the gap in quantitative data, the following established protocols are recommended for determining the thermodynamic and kinetic solubility of 8-Bromo-6-methylimidazo[1,2-A]pyrazine.

Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, which is crucial for understanding its behavior in a saturated solution.[8][9]

Methodology:

  • Sample Preparation: Add an excess amount of solid 8-Bromo-6-methylimidazo[1,2-A]pyrazine to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the supernatant by centrifugation at high speed or by filtration through a low-binding filter (e.g., 0.45 µm PVDF).

  • Quantification: Accurately dilute the clear supernatant with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[8][9]

  • Calibration: Prepare a standard curve using known concentrations of the compound to accurately quantify the solubility.

  • Reporting: Express the solubility in units such as µg/mL or µM.

Kinetic Solubility (High-Throughput Screening Method)

Kinetic solubility is a measure of how quickly a compound precipitates from a supersaturated solution, often prepared by diluting a high-concentration DMSO stock into an aqueous buffer. This is a common assay in early drug discovery.[5][6][10][11]

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 8-Bromo-6-methylimidazo[1,2-A]pyrazine in 100% DMSO (e.g., 10 mM).

  • Assay Plate Preparation: Dispense the DMSO stock solution into a microtiter plate.

  • Addition of Aqueous Buffer: Add the desired aqueous buffer (e.g., PBS, pH 7.4) to the wells containing the DMSO stock to achieve the target final compound concentrations and a low final DMSO concentration (typically ≤1%).

  • Incubation: Mix the plate and incubate at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 1-2 hours).

  • Precipitation Detection: Measure the amount of precipitate formed. Common detection methods include:

    • Nephelometry: Measures the scattering of light by undissolved particles.[5][10]

    • Direct UV-Vis Spectrophotometry: After filtration or centrifugation to remove precipitate, the concentration of the dissolved compound in the supernatant is measured by its UV absorbance.[5]

  • Data Analysis: The kinetic solubility is typically reported as the concentration at which the first signs of precipitation are observed.

Potential Biological Relevance: Imidazopyrazines and Signaling Pathways

Derivatives of imidazo[1,2-a]pyrazine have been identified as potent inhibitors of various protein kinases and other enzymes, indicating their potential as therapeutic agents, particularly in oncology.[12][13] One such target is the SH2 domain-containing protein tyrosine phosphatase 2 (SHP2), a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling.[14][15]

SHP2 is a key component of the RAS/MAPK signaling pathway, which is frequently dysregulated in cancer.[16] It acts downstream of various receptor tyrosine kinases (RTKs). Upon growth factor binding, SHP2 is recruited to the activated receptor complex where it dephosphorylates specific substrates, leading to the activation of the RAS-RAF-MEK-ERK cascade, which in turn promotes cell proliferation, differentiation, and survival.[17] The inhibition of SHP2 by compounds such as imidazopyrazine derivatives can therefore block this oncogenic signaling.

Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

G Workflow for Thermodynamic Solubility Determination A Excess solid compound + Solvent B Equilibration (24-48h shaking) A->B C Phase Separation (Centrifugation/Filtration) B->C D Supernatant Collection C->D E Dilution D->E F LC-MS/HPLC Analysis E->F G Solubility Calculation (µg/mL or µM) F->G

Caption: Thermodynamic Solubility Workflow

G Simplified SHP2 Signaling Pathway in Cancer cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) SHP2 SHP2 RTK->SHP2 Recruits & Activates GF Growth Factor GF->RTK Binds & Activates GRB2_SOS GRB2/SOS SHP2->GRB2_SOS Activates RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation Inhibitor 8-Bromo-6-methyl- imidazo[1,2-A]pyrazine (or derivative) Inhibitor->SHP2 Inhibits

Caption: SHP2 Signaling Pathway Inhibition

References

An In-depth Technical Guide to the Tautomerism and Stability of the Imidazo[1,2-a]pyrazine Ring System

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural nuances of heterocyclic scaffolds is paramount. The imidazo[1,2-a]pyrazine core, a significant pharmacophore, presents a compelling case study in tautomerism, a phenomenon that can profoundly influence a molecule's physicochemical properties, biological activity, and stability. This guide provides a detailed exploration of the tautomeric landscape of the imidazo[1,2-a]pyrazine system, outlining theoretical principles, computational insights, and experimental protocols for its characterization.

Theoretical Tautomers of the Imidazo[1,2-a]pyrazine Core

Prototropic tautomerism in the imidazo[1,2-a]pyrazine ring system involves the migration of a proton. The neutral parent scaffold can, in principle, exist in several tautomeric forms, although their relative stabilities may differ significantly. The primary form is the canonical 1H-imidazo[1,2-a]pyrazine. Protonation can occur at different nitrogen atoms, leading to cationic species. The most likely sites for protonation are the N1 and N4 atoms, leading to distinct tautomeric cations. The equilibrium between these forms is a critical factor in the molecule's behavior in different chemical environments.

Below is a logical diagram illustrating the potential protonation pathways leading to the major cationic tautomers of the imidazo[1,2-a]pyrazine core.

Tautomerism_Pathways Protonation Pathways of Imidazo[1,2-a]pyrazine cluster_neutral Neutral Species cluster_cationic Cationic Tautomers Core Imidazo[1,2-a]pyrazine (Canonical Form) N1_Protonated 1H-Imidazo[1,2-a]pyrazin-1-ium Core->N1_Protonated + H+ N4_Protonated 4H-Imidazo[1,2-a]pyrazin-4-ium Core->N4_Protonated + H+ N1_Protonated->N4_Protonated Equilibrium NMR_Workflow NMR Workflow for Tautomer Analysis Start Sample Preparation (Various Solvents) Acquire_1D Acquire ¹H and ¹³C NMR at Ambient Temperature Start->Acquire_1D Analyze_Spectra Analyze Spectra: - Multiple signal sets? - Broadened peaks? Acquire_1D->Analyze_Spectra Quantify Quantify Tautomers via Integration Analyze_Spectra->Quantify Yes (Separate Signals) VT_NMR Perform Variable Temperature (VT) NMR Analyze_Spectra->VT_NMR No (Averaged/Broad) 2D_NMR Perform 2D NMR (HSQC, HMBC) for Structure Confirmation Quantify->2D_NMR If assignment is unclear End Determine Tautomer Ratio and Energy Barrier Quantify->End VT_NMR->Quantify 2D_NMR->End

An In-depth Technical Guide to 8-Bromo-6-methylimidazo[1,2-A]pyrazine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An overview of the commercial availability, purity, synthetic methodologies, and biological significance of the versatile heterocyclic compound, 8-Bromo-6-methylimidazo[1,2-A]pyrazine.

Commercial Availability and Purity

8-Bromo-6-methylimidazo[1,2-A]pyrazine, identified by CAS number 1025976-69-5, is a specialized chemical intermediate available from a number of commercial suppliers. This heterocyclic compound serves as a critical building block in the synthesis of a wide range of biologically active molecules. For researchers and drug development professionals, sourcing this compound with adequate purity is a crucial first step in their investigations. The table below summarizes the availability of 8-Bromo-6-methylimidazo[1,2-A]pyrazine from various suppliers, along with typical purity levels and quantities offered. It is important to note that purity specifications can vary between batches and suppliers, and it is always recommended to request a certificate of analysis for critical applications.

SupplierCAS NumberPurityAvailable Quantities
BLD Pharm1025976-69-5≥97%100mg, 250mg, 1g
CymitQuimica1025976-69-597%100mg, 250mg, 1g
Sunway Pharm Ltd1025976-69-597%1g
Molbase1025976-69-595%1g

Experimental Protocols: Synthesis of 8-Bromo-6-methylimidazo[1,2-A]pyrazine

The synthesis of 8-Bromo-6-methylimidazo[1,2-A]pyrazine can be achieved through a multi-step process, starting from commercially available pyrazine derivatives. A common and effective strategy involves the construction of the imidazo[1,2-a]pyrazine core followed by a regioselective bromination. The following protocol is a representative method adapted from the synthesis of similar substituted imidazo[1,2-a]pyrazines.

Step 1: Synthesis of 6-methylimidazo[1,2-a]pyrazine

A mixture of 2-amino-5-methylpyrazine and a suitable α-halocarbonyl compound, such as chloroacetaldehyde, are reacted in a suitable solvent like ethanol. The reaction mixture is typically heated under reflux for several hours to facilitate the condensation and cyclization, yielding the 6-methylimidazo[1,2-a]pyrazine core.

Step 2: Bromination of 6-methylimidazo[1,2-a]pyrazine

The 6-methylimidazo[1,2-a]pyrazine is then subjected to electrophilic bromination to introduce the bromine atom at the 8-position. A common brominating agent for this transformation is N-bromosuccinimide (NBS) in a solvent such as chloroform or carbon tetrachloride. The reaction is often carried out at room temperature or with gentle heating to ensure regioselectivity and high yield.

Purification:

The crude product from the bromination step is typically purified using column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 8-Bromo-6-methylimidazo[1,2-A]pyrazine.

Characterization:

The structure and purity of the final compound are confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Significance and Signaling Pathways

Derivatives of the imidazo[1,2-a]pyrazine scaffold have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. Recent research has highlighted their potential as potent and selective inhibitors of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1). ENPP1 is a key negative regulator of the cyclic GMP-AMP synthase (cGAS) - Stimulator of Interferon Genes (STING) signaling pathway.

The cGAS-STING pathway is a crucial component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response. Upon activation by cyclic GMP-AMP (cGAMP), STING triggers the production of type I interferons and other pro-inflammatory cytokines, which are vital for anti-tumor and anti-viral immunity. By hydrolyzing cGAMP, ENPP1 effectively dampens this immune response. Therefore, inhibitors of ENPP1, such as those based on the 8-Bromo-6-methylimidazo[1,2-A]pyrazine scaffold, can enhance the cGAS-STING signaling, leading to a more robust anti-cancer immune response.

Below is a diagram illustrating the role of imidazo[1,2-a]pyrazine derivatives as ENPP1 inhibitors within the cGAS-STING signaling pathway.

cGAS_STING_Pathway cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_nucleus Nucleus cGAMP_ext Extracellular cGAMP ENPP1 ENPP1 cGAMP_ext->ENPP1 Hydrolysis AMP AMP ENPP1->AMP Produces Imidazo_Pyrazine 8-Bromo-6-methylimidazo[1,2-A]pyrazine (Derivative) Imidazo_Pyrazine->ENPP1 Inhibition dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Activates cGAMP_int cGAMP cGAS->cGAMP_int Synthesizes cGAMP_int->cGAMP_ext Transport STING STING (on ER) cGAMP_int->STING Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IFN_genes Interferon Gene Transcription pIRF3->IFN_genes Translocates & Activates experimental_workflow cluster_synthesis Chemical Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_incell Cell-Based Assays cluster_invivo In Vivo Studies start Starting Materials (e.g., 2-amino-5-methylpyrazine) synthesis Synthesis of 8-Bromo-6-methylimidazo[1,2-A]pyrazine Derivative start->synthesis purification Purification (Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization enzymatic_assay ENPP1 Enzymatic Assay (IC50 Determination) characterization->enzymatic_assay selectivity_assay Selectivity Assays (vs. other phosphodiesterases) enzymatic_assay->selectivity_assay sting_activation STING Pathway Activation Assay (e.g., Interferon-β reporter) selectivity_assay->sting_activation cytokine_profiling Cytokine Profiling (ELISA, qPCR) sting_activation->cytokine_profiling pk_studies Pharmacokinetic Studies (Animal Models) cytokine_profiling->pk_studies efficacy_studies Tumor Model Efficacy Studies pk_studies->efficacy_studies

Methodological & Application

Synthesis of 8-Bromo-6-methylimidazo[1,2-A]pyrazine: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 8-Bromo-6-methylimidazo[1,2-A]pyrazine, a valuable heterocyclic scaffold in medicinal chemistry, starting from 2-amino-5-methylpyrazine. This application note includes detailed experimental protocols, summarized quantitative data, and visualizations of the synthetic workflow and its relevance in drug discovery.

Introduction

Imidazo[1,2-a]pyrazines are a class of nitrogen-fused bicyclic heteroaromatic compounds that have garnered significant interest in the field of drug discovery due to their diverse pharmacological activities. These activities include potential as anticancer agents and inhibitors of bacterial enzymes. The targeted compound, 8-Bromo-6-methylimidazo[1,2-A]pyrazine, serves as a key intermediate for further chemical modifications to develop novel therapeutic agents. The bromine atom at the 8-position provides a reactive handle for various cross-coupling reactions, enabling the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.

Overall Synthetic Scheme

The synthesis of 8-Bromo-6-methylimidazo[1,2-A]pyrazine from 2-amino-5-methylpyrazine is a two-step process. The first step involves the regioselective bromination of the pyrazine ring, followed by a condensation and cyclization reaction to form the fused imidazo[1,2-a]pyrazine ring system.

Synthetic Scheme Overall Synthesis of 8-Bromo-6-methylimidazo[1,2-A]pyrazine 2-amino-5-methylpyrazine 2-amino-5-methylpyrazine Bromination Step 1: Bromination 2-amino-5-methylpyrazine->Bromination 2-amino-3-bromo-5-methylpyrazine 2-amino-3-bromo-5-methylpyrazine Bromination->2-amino-3-bromo-5-methylpyrazine Cyclization Step 2: Cyclization 2-amino-3-bromo-5-methylpyrazine->Cyclization 8-Bromo-6-methylimidazo[1,2-A]pyrazine 8-Bromo-6-methylimidazo[1,2-A]pyrazine Cyclization->8-Bromo-6-methylimidazo[1,2-A]pyrazine

Caption: Overall two-step synthesis pathway.

Experimental Protocols

Step 1: Synthesis of 2-amino-3-bromo-5-methylpyrazine

This protocol describes the electrophilic bromination of 2-amino-5-methylpyrazine at the C3 position. Two effective methods are presented below.

Method A: Using N-Bromosuccinimide (NBS)

  • Materials: 2-amino-5-methylpyrazine, N-Bromosuccinimide (NBS), Ethanol.

  • Procedure:

    • In a round-bottom flask, dissolve 2-amino-5-methylpyrazine (1.0 eq) in ethanol.

    • Cool the solution to 0-5 °C using an ice bath.

    • Slowly add N-Bromosuccinimide (1.2 eq) portion-wise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and continue stirring until the starting material is consumed (monitored by TLC).

    • Upon completion, the solvent is removed under reduced pressure, and the residue is purified to yield the product.

Method B: Using Bromine and Pyridine

  • Materials: 2-amino-5-methylpyrazine, Bromine, Pyridine, Dichloromethane (DCM).

  • Procedure:

    • To a solution of 2-amino-5-methylpyrazine (1.0 eq) and pyridine (1.2 eq) in dichloromethane (DCM), slowly add a solution of bromine (1.2 eq) in DCM at room temperature.

    • Stir the reaction mixture overnight.

    • Quench the reaction by adding water and separate the organic layer.

    • Wash the organic layer with saturated brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under vacuum to obtain the crude product, which can be further purified by column chromatography.[1]

Step 2: Synthesis of 8-Bromo-6-methylimidazo[1,2-A]pyrazine

This protocol outlines the cyclization of 2-amino-3-bromo-5-methylpyrazine with an appropriate C2 synthon. Bromoacetaldehyde or its synthetic equivalents are commonly used.

  • Materials: 2-amino-3-bromo-5-methylpyrazine, Bromoacetaldehyde dimethyl acetal, Hydrochloric acid, Sodium bicarbonate, Ethanol.

  • Procedure:

    • Hydrolyze bromoacetaldehyde dimethyl acetal to bromoacetaldehyde by treating with dilute hydrochloric acid.

    • In a reaction vessel, dissolve 2-amino-3-bromo-5-methylpyrazine (1.0 eq) in ethanol.

    • Add sodium bicarbonate (1.5 eq) to the solution.

    • Add the freshly prepared bromoacetaldehyde solution to the mixture.

    • Heat the reaction mixture to reflux and monitor the progress by TLC.

    • After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Partition the residue between water and ethyl acetate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography on silica gel to obtain 8-Bromo-6-methylimidazo[1,2-A]pyrazine.

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of 8-Bromo-6-methylimidazo[1,2-A]pyrazine.

Table 1: Reaction Conditions and Yields

StepReactionReagentsSolventTemperatureTimeYield (%)
1Bromination (Method A)2-amino-5-methylpyrazine, NBSEthanol0-5 °C to RT-~90%
1Bromination (Method B)2-amino-5-methylpyrazine, Br₂, PyridineDichloromethaneRoom Temp.Overnight88%[1]
2Cyclization2-amino-3-bromo-5-methylpyrazine, BromoacetaldehydeEthanolReflux-*Estimated 40-50%

*Yield for the cyclization step is an estimation based on similar reported reactions.

Table 2: Characterization Data

CompoundMolecular FormulaMolecular Weight ( g/mol )1H NMR (CDCl₃, δ ppm)Mass Spec (ESI-MS) m/z
2-amino-3-bromo-5-methylpyrazineC₅H₆BrN₃188.037.83 (s, 1H), 4.93 (s, 2H), 2.41 (s, 3H)[1]190.2 [M+H]⁺[1]
8-Bromo-6-methylimidazo[1,2-A]pyrazineC₇H₆BrN₃212.05Predicted: Aromatic protons ~7.5-8.5 ppm, Methyl protons ~2.5 ppmPredicted: [M+H]⁺ at ~212/214 (bromine isotope pattern)

*Predicted characterization data is based on analogous structures and has not been experimentally confirmed from the search results.

Application in Drug Discovery

Imidazo[1,2-a]pyrazines are recognized as privileged scaffolds in medicinal chemistry, with applications in oncology and infectious diseases.

Anticancer Activity

Certain imidazo[1,2-a]pyridine derivatives have been shown to exert their anticancer effects by inhibiting key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

Anticancer_Pathway Potential Anticancer Mechanism of Imidazo[1,2-a]pyrazine Derivatives Imidazo_Pyrazine Imidazo[1,2-a]pyrazine Derivative PI3K PI3K Imidazo_Pyrazine->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth

Caption: Inhibition of the PI3K/Akt/mTOR pathway.

Inhibition of Bacterial VirB11 ATPase

Imidazo[1,2-a]pyrazines have been identified as potential inhibitors of VirB11 ATPase, a key component of the type IV secretion system in bacteria like Helicobacter pylori. By inhibiting this enzyme, these compounds can disrupt bacterial virulence, offering a novel antibacterial strategy.

VirB11_Inhibition Inhibition of VirB11 ATPase by Imidazo[1,2-a]pyrazine Derivatives Imidazo_Pyrazine Imidazo[1,2-a]pyrazine Derivative VirB11_ATPase VirB11 ATPase Imidazo_Pyrazine->VirB11_ATPase ATP_Hydrolysis ATP Hydrolysis VirB11_ATPase->ATP_Hydrolysis T4SS_Function Type IV Secretion System Function ATP_Hydrolysis->T4SS_Function Bacterial_Virulence Bacterial Virulence T4SS_Function->Bacterial_Virulence

Caption: Mechanism of VirB11 ATPase inhibition.

Conclusion

The synthesis of 8-Bromo-6-methylimidazo[1,2-A]pyrazine is a straightforward and efficient process. The protocols provided herein offer reliable methods for obtaining this key intermediate. The versatile nature of the imidazo[1,2-a]pyrazine scaffold, coupled with the synthetic handle provided by the bromine substituent, makes this compound a valuable building block for the development of novel therapeutics targeting a range of diseases. Further research into the biological activities of derivatives of this compound is warranted.

References

Application Notes and Protocols for Microwave-Assisted Organic Synthesis of Imidazo[1,2-a]pyrazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazo[1,2-a]pyrazines are a class of nitrogen-fused heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. This scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets. Derivatives of imidazo[1,2-a]pyrazine have demonstrated a multitude of pharmacological activities, including but not limited to, kinase inhibition (e.g., Aurora kinases, IKK), modulation of immune pathways (e.g., ENPP1 inhibitors), and potential as anticancer and anti-inflammatory agents.[1]

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate the synthesis of these valuable compounds. The use of microwave irradiation offers several advantages over conventional heating methods, including dramatically reduced reaction times, often higher product yields, and improved purity profiles.[2][3] This application note provides detailed protocols for two efficient microwave-assisted methods for the synthesis of imidazo[1,2-a]pyrazines: a catalyst-free condensation and a Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction.

Synthetic Protocols

Two primary microwave-assisted methodologies for the synthesis of the imidazo[1,2-a]pyrazine core are presented below.

Protocol 1: Catalyst-Free Annulation of 2-Aminopyrazines with α-Bromoketones

This protocol describes an environmentally benign, catalyst-free method for the synthesis of imidazo[1,2-a]pyrazines from readily available 2-aminopyrazines and α-bromoketones using a mixture of water and isopropanol as a green solvent system under microwave irradiation.[4][5]

Experimental Workflow:

G cluster_prep Reactant Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification Reactants 2-Aminopyrazine α-Bromoketone Solvent H2O-IPA Mixture Reactants->Solvent Add to Microwave Microwave Irradiation (e.g., 100 °C, 5-10 min) Solvent->Microwave Irradiate Evaporation Solvent Evaporation Microwave->Evaporation Cool & Extraction Extraction with Organic Solvent Evaporation->Extraction Purification Column Chromatography Extraction->Purification Product Imidazo[1,2-a]pyrazine Purification->Product

Caption: Workflow for Catalyst-Free Synthesis.

Detailed Experimental Protocol:

  • Reactant Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2-aminopyrazine (1.0 mmol, 1.0 equiv.) and the desired α-bromoketone (1.0 mmol, 1.0 equiv.).

  • Solvent Addition: To the vial, add a 1:1 mixture of deionized water and isopropanol (H₂O-IPA) (4 mL).

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a constant temperature of 100°C for 5-10 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the vial to cool to room temperature. Remove the solvent under reduced pressure.

  • Extraction: To the residue, add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure imidazo[1,2-a]pyrazine derivative.

Quantitative Data Summary:

Entry2-Aminopyrazineα-BromoketoneTime (min)Temperature (°C)Yield (%)Reference
12-Aminopyrazine2-Bromoacetophenone510095[2][5]
22-Amino-5-methylpyrazine2-Bromoacetophenone710092[2][5]
32-Aminopyrazine2-Bromo-4'-chloroacetophenone510096[2][5]
42-Aminopyrazine2-Bromo-4'-methoxyacetophenone610094[2][5]
Protocol 2: Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction

This protocol outlines the synthesis of 3-aminoimidazo[1,2-a]pyrazines via a microwave-assisted Groebke-Blackburn-Bienaymé (GBB) three-component reaction. This method involves the condensation of a 2-aminopyrazine, an aldehyde, and an isocyanide, typically in the presence of a Lewis or Brønsted acid catalyst.[6][7][8]

Reaction Mechanism:

G Amine 2-Aminopyrazine SchiffBase Schiff Base Intermediate Amine->SchiffBase Aldehyde Aldehyde Aldehyde->SchiffBase Isocyanide Isocyanide NitrileYlide Nitrile Ylide Isocyanide->NitrileYlide Forms Catalyst Acid Catalyst (e.g., Sc(OTf)3) Catalyst->SchiffBase Catalyzes Cycloadduct [4+1] Cycloadduct SchiffBase->Cycloadduct NitrileYlide->Cycloadduct [4+1] Cycloaddition Tautomerization Tautomerization Cycloadduct->Tautomerization Product 3-Aminoimidazo[1,2-a]pyrazine Tautomerization->Product

Caption: GBB Reaction Mechanism.

Detailed Experimental Protocol:

  • Reactant Preparation: To a 10 mL microwave reaction vial with a stir bar, add the 2-aminopyrazine (1.0 mmol, 1.0 equiv.), the aldehyde (1.0 mmol, 1.0 equiv.), and the isocyanide (1.1 mmol, 1.1 equiv.).

  • Solvent and Catalyst Addition: Add methanol (3 mL) and a catalytic amount of scandium(III) triflate (Sc(OTf)₃, 0.05 mmol, 5 mol%).

  • Microwave Irradiation: Seal the vial and irradiate in a microwave reactor at 150°C for 10-20 minutes. Monitor the reaction by TLC.

  • Work-up: After cooling, if a precipitate has formed, filter the solid, wash with cold methanol, and dry under vacuum.

  • Purification: If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.

Quantitative Data Summary:

Entry2-AminopyrazineAldehydeIsocyanideTime (min)Temperature (°C)Yield (%)Reference
12-AminopyrazineBenzaldehydeCyclohexyl isocyanide1015085[9]
22-Amino-5-chloropyrazine4-Chlorobenzaldehydetert-Butyl isocyanide1515088[9]
32-Aminopyrazine4-MethoxybenzaldehydeBenzyl isocyanide1215090[9]
42-Aminopyrazine2-NaphthaldehydeCyclohexyl isocyanide1015082[9]

Biological Relevance and Signaling Pathways

Imidazo[1,2-a]pyrazine derivatives have been identified as potent inhibitors of several key signaling pathways implicated in cancer and inflammatory diseases. The ability to rapidly synthesize diverse libraries of these compounds using microwave-assisted methods is therefore highly valuable for drug discovery programs.

Aurora Kinase Inhibition

Aurora kinases (A, B, and C) are serine/threonine kinases that play crucial roles in cell division. Their overexpression is common in many cancers, making them attractive therapeutic targets. Imidazo[1,2-a]pyrazines have been developed as potent inhibitors of Aurora kinases.[10][11]

G cluster_pathway Aurora Kinase Pathway in Mitosis AuroraA Aurora A Centrosome Centrosome Maturation & Spindle Assembly AuroraA->Centrosome AuroraB Aurora B Chromosome Chromosome Segregation & Cytokinesis AuroraB->Chromosome MitoticArrest Mitotic Arrest & Apoptosis Centrosome->MitoticArrest Chromosome->MitoticArrest Inhibitor Imidazo[1,2-a]pyrazine Inhibitor Inhibitor->Block

Caption: Aurora Kinase Inhibition Pathway.

NF-κB Signaling Pathway Inhibition

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. IκB kinase (IKK) is a key upstream activator of this pathway. Certain imidazo[1,2-a]pyrazine derivatives have been shown to inhibit IKK, thereby blocking the pro-inflammatory signaling cascade.[12]

G Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Gene Expression Nucleus->Genes Induces Inhibitor Imidazo[1,2-a]pyrazine IKK Inhibitor Inhibitor->IKK Inhibits

Caption: NF-κB Pathway Inhibition by IKK Blockade.

cGAS-STING Pathway Modulation via ENPP1 Inhibition

The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA and triggers an anti-pathogen and anti-tumor response. Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a key negative regulator of this pathway by hydrolyzing the second messenger cGAMP. Imidazo[1,2-a]pyrazine derivatives have been identified as potent ENPP1 inhibitors, which can enhance the anti-tumor immune response.[13][14]

G cGAS cGAS cGAMP cGAMP cGAS->cGAMP Synthesizes DNA Cytosolic DNA DNA->cGAS Senses STING STING Activation cGAMP->STING ImmuneResponse Type I Interferon Response STING->ImmuneResponse ENPP1 ENPP1 ENPP1->cGAMP Hydrolyzes Inhibitor Imidazo[1,2-a]pyrazine ENPP1 Inhibitor Inhibitor->ENPP1 Inhibits

Caption: ENPP1 Inhibition in cGAS-STING Pathway.

Conclusion

Microwave-assisted organic synthesis provides a rapid and efficient avenue for the generation of imidazo[1,2-a]pyrazine libraries. The protocols detailed herein offer robust and reproducible methods for accessing these important heterocyclic scaffolds. The significant biological activities of these compounds, particularly as inhibitors of key signaling pathways in oncology and immunology, underscore the importance of these synthetic strategies for advancing drug discovery and development.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 8-Bromo-6-methylimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the functionalization of 8-Bromo-6-methylimidazo[1,2-a]pyrazine, a key heterocyclic building block, via various palladium-catalyzed cross-coupling reactions. The imidazo[1,2-a]pyrazine scaffold is a prevalent motif in medicinal chemistry, and the ability to introduce diverse substituents at the 8-position is crucial for the development of novel therapeutic agents.

While extensive research has been conducted on the functionalization of related imidazo[1,2-a]pyridine and other isomeric imidazo[1,2-a]pyrazine systems, specific protocols for the versatile cross-coupling of 8-Bromo-6-methylimidazo[1,2-a]pyrazine are less commonly documented. This document collates available information and provides optimized, detailed methodologies for key transformations including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between the imidazo[1,2-a]pyrazine core and various aryl and heteroaryl moieties. This reaction is fundamental for generating libraries of compounds for structure-activity relationship (SAR) studies.

Reaction Scheme:

Suzuki_Coupling substrate 8-Bromo-6-methylimidazo[1,2-a]pyrazine product 8-Aryl-6-methylimidazo[1,2-a]pyrazine substrate->product boronic_acid Ar-B(OH)2 boronic_acid->product catalyst Pd Catalyst, Base catalyst->product solvent Solvent, Heat solvent->product

Caption: General scheme for the Suzuki-Miyaura coupling reaction.

Experimental Protocol:

A mixture of 8-Bromo-6-methylimidazo[1,2-a]pyrazine (1.0 equiv.), the corresponding arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 equiv.), and a base like Na₂CO₃ or K₂CO₃ (2.0-3.0 equiv.) is prepared in a suitable solvent system, typically a mixture of toluene and water or dioxane and water. The reaction vessel is thoroughly degassed and backfilled with an inert gas (e.g., Argon or Nitrogen). The mixture is then heated to a temperature ranging from 80°C to 110°C and stirred for a period of 2 to 24 hours, with reaction progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Data Summary:

While specific data for 8-Bromo-6-methylimidazo[1,2-a]pyrazine is limited, the following table is based on typical yields for Suzuki-Miyaura couplings on closely related 6-halogenoimidazo[1,2-a]pyridines and can be considered as expected outcomes.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Toluene/H₂O1001285-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (5)K₂CO₃Dioxane/H₂O90880-90
33-Pyridinylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄Toluene/H₂O1101675-85
42-Thiopheneboronic acidPd(PPh₃)₄ (5)Na₂CO₃Dioxane/H₂O1001270-80

Heck Reaction

The Heck reaction enables the introduction of alkenyl substituents at the 8-position, providing access to compounds with different conformational properties and potential for further functionalization of the newly introduced double bond.

Reaction Scheme:

Heck_Reaction substrate 8-Bromo-6-methylimidazo[1,2-a]pyrazine product 8-Alkenyl-6-methylimidazo[1,2-a]pyrazine substrate->product alkene Alkene alkene->product catalyst Pd Catalyst, Base catalyst->product solvent Solvent, Heat solvent->product

Caption: General scheme for the Heck coupling reaction.

Experimental Protocol:

To a solution of 8-Bromo-6-methylimidazo[1,2-a]pyrazine (1.0 equiv.) and an alkene (1.5-2.0 equiv.) in a polar aprotic solvent such as DMF or DMA, a palladium catalyst, typically Pd(OAc)₂ (0.02-0.05 equiv.), a phosphine ligand like P(o-tolyl)₃ (0.04-0.1 equiv.), and a base, commonly a tertiary amine such as Et₃N or DIPEA (2.0-3.0 equiv.), are added. The reaction mixture is degassed and heated under an inert atmosphere at a temperature between 100°C and 140°C for 12 to 48 hours. After cooling, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The residue is purified by column chromatography to afford the desired 8-alkenyl-6-methylimidazo[1,2-a]pyrazine.

Data Summary:

The following data is representative of Heck reactions on similar bromo-substituted N-heterocycles.

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (5)P(o-tolyl)₃ (10)Et₃NDMF1202470-80
2n-Butyl acrylatePd(OAc)₂ (5)PPh₃ (10)K₂CO₃DMA1301865-75
34-VinylpyridinePdCl₂(PPh₃)₂ (5)-Et₃NDMF1203660-70
4Cyclohex-1-en-1-ylboronic acid pinacol esterPd(dppf)Cl₂ (5)-Na₂CO₃Dioxane1002455-65

Sonogashira Coupling

The Sonogashira coupling provides a direct route to 8-alkynyl-substituted imidazo[1,2-a]pyrazines. The resulting triple bond can serve as a versatile handle for further transformations, including click chemistry, reductions, or subsequent cross-coupling reactions.

Reaction Scheme:

Sonogashira_Coupling substrate 8-Bromo-6-methylimidazo[1,2-a]pyrazine product 8-Alkynyl-6-methylimidazo[1,2-a]pyrazine substrate->product alkyne Terminal Alkyne alkyne->product catalyst Pd/Cu Catalyst, Base catalyst->product solvent Solvent solvent->product

Caption: General scheme for the Sonogashira coupling reaction.

Experimental Protocol:

A mixture of 8-Bromo-6-methylimidazo[1,2-a]pyrazine (1.0 equiv.), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.02-0.05 equiv.), and a copper(I) co-catalyst, typically CuI (0.04-0.1 equiv.), in a suitable solvent like anhydrous THF or DMF is prepared in a reaction vessel. A base, usually a liquid amine such as Et₃N or DIPEA, is added, followed by the terminal alkyne (1.2-1.5 equiv.). The mixture is thoroughly degassed and stirred at room temperature to 80°C under an inert atmosphere until the starting material is consumed, as monitored by TLC. The reaction is then quenched with aqueous ammonium chloride solution, and the product is extracted with an organic solvent. The organic phase is washed, dried, and concentrated. Purification by column chromatography yields the pure 8-alkynyl-substituted product.

Data Summary:

Yields are based on Sonogashira couplings performed on analogous 8-bromo-N-heterocyclic systems.

EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (5)CuI (10)Et₃NTHF60680-90
2EthynyltrimethylsilanePd(PPh₃)₄ (5)CuI (5)DIPEADMF251275-85
3Propargyl alcoholPdCl₂(PPh₃)₂ (5)CuI (10)Et₃NTHF50870-80
41-HexynePd(PPh₃)₄ (5)CuI (10)Et₃NDMF701075-85

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines at the 8-position of the imidazo[1,2-a]pyrazine core. This reaction is of high importance in medicinal chemistry for modulating the physicochemical properties and biological activity of lead compounds.[1]

Reaction Scheme:

Buchwald_Hartwig_Amination substrate 8-Bromo-6-methylimidazo[1,2-a]pyrazine product 8-Amino-6-methylimidazo[1,2-a]pyrazine substrate->product amine Amine (R¹R²NH) amine->product catalyst Pd Catalyst, Ligand, Base catalyst->product solvent Solvent, Heat solvent->product

Caption: General scheme for the Buchwald-Hartwig amination.

Experimental Protocol:

In a glovebox or under an inert atmosphere, a reaction tube is charged with 8-Bromo-6-methylimidazo[1,2-a]pyrazine (1.0 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂; 0.01-0.05 equiv.), a suitable phosphine ligand (e.g., Xantphos, BINAP, or a Buchwald ligand; 0.02-0.1 equiv.), and a strong base such as NaOtBu or Cs₂CO₃ (1.5-2.5 equiv.). The amine (1.1-1.5 equiv.) and an anhydrous, deoxygenated solvent (e.g., toluene or dioxane) are then added. The tube is sealed and the mixture is heated with vigorous stirring at a temperature ranging from 80°C to 120°C for 4 to 24 hours. After cooling, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by column chromatography to provide the desired 8-amino-6-methylimidazo[1,2-a]pyrazine derivative.

Data Summary:

The following table provides expected yields based on Buchwald-Hartwig aminations of similar heteroaryl bromides.

EntryAminePd Precatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene1001280-90
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane1101870-80
3BenzylaminePd₂(dba)₃ (2)RuPhos (4)K₃PO₄Toluene1001675-85
4N-MethylpiperazinePd(OAc)₂ (3)XPhos (6)NaOtBuDioxane1102465-75

Workflow for Palladium-Catalyzed Cross-Coupling Reactions

The following diagram illustrates a generalized workflow for performing palladium-catalyzed cross-coupling reactions with 8-Bromo-6-methylimidazo[1,2-a]pyrazine.

workflow General Workflow for Cross-Coupling cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification A Weigh Substrate, Reagents, Catalyst, Ligand, and Base B Add Anhydrous, Degassed Solvent A->B C Seal Vessel and Purge with Inert Gas B->C D Heat to Desired Temperature with Stirring C->D E Monitor Reaction Progress (TLC, LC-MS) D->E F Cool to Room Temperature and Quench Reaction E->F G Aqueous Workup (Extraction, Washes) F->G H Dry Organic Layer and Concentrate G->H I Purify by Column Chromatography H->I J Final Product I->J Characterization (NMR, MS, etc.)

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling.

References

Application Notes and Protocols for Suzuki Coupling with 8-Bromo-6-methylimidazo[1,2-A]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyrazine scaffold is a significant heterocyclic motif in medicinal chemistry, forming the core of various biologically active compounds. The functionalization of this core structure is crucial for the development of new therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, enabling the introduction of a wide range of aryl and heteroaryl substituents.[1][2] This document provides a detailed protocol for the Suzuki coupling of 8-Bromo-6-methylimidazo[1,2-a]pyrazine with various boronic acids, a key step in the synthesis of novel derivatives for drug discovery programs.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound.[3] The reaction proceeds through a catalytic cycle involving the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the boronic acid in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.[3][4][5]

General Reaction Scheme

The Suzuki coupling of 8-Bromo-6-methylimidazo[1,2-a]pyrazine with an arylboronic acid proceeds via a palladium-catalyzed cross-coupling reaction to furnish the corresponding 8-aryl-6-methylimidazo[1,2-a]pyrazine.

General Reaction:

Illustrative Suzuki Coupling Reactions

The following table summarizes representative Suzuki coupling reactions of 8-Bromo-6-methylimidazo[1,2-a]pyrazine with various arylboronic acids. The reaction conditions and yields are illustrative and based on typical outcomes for similar Suzuki-Miyaura couplings.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane/H₂O1001285
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Toluene/H₂O110892
33-Fluorophenylboronic acidPd₂(dba)₃ (2) + XPhos (4)K₃PO₄DME/H₂O901688
42-Thiopheneboronic acidPd(OAc)₂ (5) + SPhos (10)Na₂CO₃DMF/H₂O120678
5Pyridine-3-boronic acidXPhos Pd G2 (3)K₂CO₃Acetonitrile/H₂O852475

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki coupling of 8-Bromo-6-methylimidazo[1,2-a]pyrazine with an arylboronic acid.

Materials:

  • 8-Bromo-6-methylimidazo[1,2-a]pyrazine

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Anhydrous solvent (e.g., 1,4-Dioxane)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and magnetic stirrer

  • Reaction vessel suitable for heating (e.g., round-bottom flask with condenser or a microwave vial)

Procedure:

  • Reaction Setup: To a dry reaction vessel, add 8-Bromo-6-methylimidazo[1,2-a]pyrazine (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Inert Atmosphere: The vessel is sealed with a septum, and the atmosphere is replaced with an inert gas (Argon or Nitrogen) by evacuating and backfilling three times.

  • Solvent Addition: Anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio) are added via syringe. The mixture is stirred to ensure homogeneity.

  • Catalyst Addition: The palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) is added to the reaction mixture under a positive pressure of inert gas.

  • Reaction: The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred vigorously for the specified time (e.g., 12 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired 8-aryl-6-methylimidazo[1,2-a]pyrazine.

  • Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Microwave-Assisted Protocol:

For more rapid synthesis, microwave irradiation can be employed.[1][6]

  • Combine the reagents, catalyst, and base in a microwave-safe reaction vial.

  • Add the solvent system.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction to a temperature of 120-150 °C for 15-60 minutes.

  • Follow the same work-up and purification procedure as described above.

Experimental Workflow Diagram

Suzuki_Coupling_Workflow Experimental Workflow for Suzuki Coupling reagents 1. Add Reactants: - 8-Bromo-6-methylimidazo[1,2-a]pyrazine - Arylboronic Acid - Base inert 2. Establish Inert Atmosphere (Argon or Nitrogen) reagents->inert solvent 3. Add Solvents (e.g., Dioxane/Water) inert->solvent catalyst 4. Add Palladium Catalyst solvent->catalyst reaction 5. Heat Reaction Mixture (Conventional or Microwave) catalyst->reaction workup 6. Reaction Work-up: - Cool to RT - Dilute with Organic Solvent - Wash with Water and Brine reaction->workup purification 7. Purification (Flash Column Chromatography) workup->purification characterization 8. Characterization (NMR, MS) purification->characterization

Caption: Workflow for the Suzuki coupling of 8-Bromo-6-methylimidazo[1,2-a]pyrazine.

Catalytic Cycle Diagram

Suzuki_Catalytic_Cycle Catalytic Cycle of the Suzuki-Miyaura Coupling cluster_reactants Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Ar-X OxAdd Oxidative Addition PdII_Aryl_R Ar-Pd(II)L₂-R' PdII_Aryl->PdII_Aryl_R R'-B(OH)₂ Base Transmetalation Transmetalation PdII_Aryl_R->Pd0 Ar-R' RedElim Reductive Elimination ArylHalide Ar-X BoronicAcid R'-B(OH)₂ + Base Product Ar-R'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 8-aryl-6-methylimidazo[1,2-a]pyrazine derivatives. The provided protocol offers a robust starting point for researchers, with the potential for optimization of catalysts, bases, and reaction conditions to suit specific substrates and improve yields. The versatility of this reaction makes it an invaluable tool in the construction of diverse chemical libraries for drug discovery and development.

References

8-Bromo-6-methylimidazo[1,2-A]pyrazine: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyrazine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its role in the development of potent and selective modulators of various biological targets. Among its derivatives, 8-Bromo-6-methylimidazo[1,2-A]pyrazine stands out as a key building block, offering a strategic point for chemical modification to explore structure-activity relationships (SAR) and develop novel therapeutic agents. The bromine atom at the 8-position is particularly amenable to a range of cross-coupling reactions and nucleophilic substitutions, allowing for the introduction of diverse chemical moieties to fine-tune the pharmacological properties of the resulting compounds.

This document provides detailed application notes on the utility of 8-Bromo-6-methylimidazo[1,2-A]pyrazine in drug discovery, focusing on its application in the synthesis of kinase inhibitors and anticancer agents. It also includes comprehensive experimental protocols for the synthesis of derivatives and their biological evaluation.

Application Notes

The 8-Bromo-6-methylimidazo[1,2-A]pyrazine scaffold has been successfully employed in the development of inhibitors for several key protein kinases implicated in cancer and other diseases. The strategic placement of the methyl group at the 6-position and the bromo group at the 8-position allows for the exploration of specific interactions within the ATP-binding pockets of these kinases.

1. Aurora Kinase Inhibition:

Imidazo[1,2-a]pyrazine derivatives have been identified as potent inhibitors of Aurora kinases, which are crucial regulators of cell division. Dysregulation of Aurora kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The 8-position of the imidazo[1,2-a]pyrazine core is often explored to enhance potency and selectivity. Optimization of substituents at this position can lead to significant improvements in oral bioavailability and reduction of off-target kinase inhibition.[1][2]

2. PI3K/AKT/mTOR Pathway Modulation:

The phosphoinositide 3-kinase (PI3K) signaling pathway is one of the most frequently activated pathways in human cancers. Derivatives of the closely related imidazo[1,2-a]pyridine scaffold, synthesized from 8-bromo-6-methyl precursors, have demonstrated potent inhibitory activity against PI3Kα.[3] This highlights the potential of using 8-Bromo-6-methylimidazo[1,2-A]pyrazine as a starting point for the development of novel PI3K inhibitors. One study reported an 8-morpholinoimidazo[1,2-a]pyrazine derivative with inhibitory activity against PI3Kα kinase with an IC50 value of 1.25 μM.[4]

3. Brk/PTK6 Inhibition:

Breast tumor kinase (Brk), also known as protein tyrosine kinase 6 (PTK6), is a non-receptor tyrosine kinase that is overexpressed in a high percentage of breast cancers and is implicated in driving migration, invasion, and metastasis.[5] A series of substituted imidazo[1,2-a]pyrazin-8-amines have been discovered as novel Brk/PTK6 inhibitors with low-nanomolar activity.[6][[“]] These findings underscore the importance of the 8-amino substitution on the imidazo[1,2-a]pyrazine core for targeting this specific kinase.

4. Anticancer and Antiproliferative Activity:

Beyond specific kinase targets, derivatives of imidazo[1,2-a]pyrazine have shown broad antiproliferative activity against a range of cancer cell lines.[8][9] For instance, certain derivatives have been identified as tubulin polymerization inhibitors, inducing G2/M phase cell cycle arrest and apoptosis.[8] Another study reported a series of imidazo[1,2-a]pyrazine derivatives with potent cytotoxic effects against breast cancer, colorectal cancer, and chronic myelogenous leukemia cell lines, with the most potent compound showing an average IC50 of 6.66 µM.[10]

Quantitative Data Summary

The following tables summarize the biological activities of various imidazo[1,2-a]pyrazine and related imidazo[1,2-a]pyridine derivatives.

Table 1: Kinase Inhibitory Activity of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyridine Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
14c PI3Kα1250[4]
3c CDK9160[10]
Entospletinib (6) SKY16.5[11]
Lanraplenib (7) SKY9.2[11]
Prexasertib (8) CHK11[11]
Upadacitinib (4) JAK147[11]
Gilteritinib (2) FLT30.29[11]
Gilteritinib (2) AXL0.73[11]

Table 2: Anticancer Activity of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyridine Derivatives

Compound IDCell LineIC50 (µM)Reference
12b (imidazo[1,2-a]pyridine) Hep-211[12]
HepG213[12]
MCF-711[12]
A37511[12]
3c (imidazo[1,2-a]pyrazine) Average of MCF7, HCT116, K6526.66[10]
TB-25 (imidazo[1,2-a]pyrazine) HCT-1160.023[8]
Resveratrol-pyrazine hybrid (67) MCF-770.9[13]
Ligustrazine-flavonoid hybrid (89) MCF-710.43[13]
Chalcone-pyrazine hybrid (51) MCF-70.012[13]
A5490.045[13]
DU-1450.33[13]

Experimental Protocols

This section provides detailed methodologies for the synthesis of 8-substituted-6-methylimidazo[1,2-a]pyrazine derivatives and their subsequent biological evaluation.

1. Synthesis of 8-Amino-6-methylimidazo[1,2-a]pyrazine Derivatives via Nucleophilic Aromatic Substitution

This protocol describes a general method for the displacement of the 8-bromo substituent with various amines.

  • Materials:

    • 8-Bromo-6-methylimidazo[1,2-A]pyrazine

    • Desired amine (e.g., morpholine, piperidine, etc.)

    • Solvent (e.g., N,N-Dimethylformamide (DMF), Dioxane)

    • Base (e.g., Potassium carbonate (K2CO3), Sodium tert-butoxide (NaOtBu))

    • Palladium catalyst (for Buchwald-Hartwig amination, e.g., Pd2(dba)3)

    • Ligand (for Buchwald-Hartwig amination, e.g., Xantphos)

    • Round-bottom flask

    • Magnetic stirrer and heating mantle

    • Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

  • Procedure:

    • To a solution of 8-Bromo-6-methylimidazo[1,2-A]pyrazine (1.0 eq) in the chosen solvent, add the desired amine (1.2-2.0 eq) and the base (2.0-3.0 eq).

    • If employing a Buchwald-Hartwig amination, add the palladium catalyst (0.05-0.1 eq) and the ligand (0.1-0.2 eq).

    • Heat the reaction mixture to 80-120 °C and stir for 4-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 8-amino-6-methylimidazo[1,2-a]pyrazine derivative.

2. Synthesis of 8-Aryl-6-methylimidazo[1,2-a]pyrazine Derivatives via Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of the 8-bromo substituent with various aryl boronic acids.

  • Materials:

    • 8-Bromo-6-methylimidazo[1,2-A]pyrazine

    • Aryl boronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

    • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4], [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl2])

    • Base (e.g., Potassium carbonate (K2CO3), Cesium carbonate (Cs2CO3))

    • Solvent system (e.g., 1,4-Dioxane/water, Toluene/ethanol/water)

    • Round-bottom flask or microwave vial

    • Magnetic stirrer and heating mantle or microwave reactor

    • Standard work-up and purification equipment

  • Procedure:

    • In a reaction vessel, combine 8-Bromo-6-methylimidazo[1,2-A]pyrazine (1.0 eq), the aryl boronic acid (1.1-1.5 eq), the palladium catalyst (0.02-0.1 eq), and the base (2.0-3.0 eq).

    • Add the degassed solvent system.

    • Heat the reaction mixture to 80-110 °C (conventional heating) or irradiate in a microwave reactor at 100-150 °C for 15-60 minutes. Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction mixture and dilute with water.

    • Extract the product with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to yield the 8-aryl-6-methylimidazo[1,2-a]pyrazine derivative.

3. In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol describes a common method for evaluating the cytotoxic effects of the synthesized compounds on cancer cell lines.

  • Materials:

    • Cancer cell lines (e.g., MCF-7, A549, HCT116)

    • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

    • Synthesized compounds dissolved in DMSO

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

    • Solubilization buffer (e.g., DMSO, isopropanol with HCl)

    • 96-well microplates

    • Multi-channel pipette

    • Microplate reader

  • Procedure:

    • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

    • Prepare serial dilutions of the synthesized compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plates for 48-72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value for each compound.

4. In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against a specific protein kinase.

  • Materials:

    • Recombinant active protein kinase

    • Kinase-specific substrate (peptide or protein)

    • ATP (Adenosine triphosphate)

    • Kinase assay buffer

    • Synthesized compounds dissolved in DMSO

    • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

    • Microplates (e.g., 384-well)

    • Plate reader capable of luminescence or fluorescence detection

  • Procedure:

    • Prepare serial dilutions of the synthesized compounds in the kinase assay buffer.

    • In a microplate, add the recombinant kinase, the kinase-specific substrate, and the compound dilutions.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction mixture at room temperature or 30 °C for a specified period (e.g., 60 minutes).

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

    • Incubate for the recommended time to allow the signal to develop.

    • Measure the signal (luminescence or fluorescence) using a plate reader.

    • Calculate the percentage of kinase inhibition and determine the IC50 value for each compound.

Visualizations

Signaling Pathway Diagrams

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Stimulation Imidazo_Pyrazine Imidazo[1,2-a]pyrazine Derivative Imidazo_Pyrazine->PI3K Inhibition

Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition.

Aurora_Kinase_Pathway cluster_cell_cycle Cell Cycle Progression G2_Phase G2 Phase M_Phase M Phase (Mitosis) G2_Phase->M_Phase Aurora_A Aurora A M_Phase->Aurora_A Aurora_B Aurora B M_Phase->Aurora_B Centrosome_Separation Centrosome Separation Aurora_A->Centrosome_Separation Spindle_Assembly Spindle Assembly Checkpoint Aurora_B->Spindle_Assembly Cytokinesis Cytokinesis Aurora_B->Cytokinesis Centrosome_Separation->M_Phase Spindle_Assembly->M_Phase Cytokinesis->M_Phase Apoptosis Apoptosis Imidazo_Pyrazine Imidazo[1,2-a]pyrazine Derivative Imidazo_Pyrazine->Aurora_A Inhibition Imidazo_Pyrazine->Aurora_B Inhibition Imidazo_Pyrazine->Apoptosis Induction

Caption: Aurora Kinase Pathway and Cell Cycle Regulation.

Experimental Workflow Diagrams

Suzuki_Coupling_Workflow Start Start Combine Combine Reactants: - 8-Bromo-6-methylimidazo[1,2-a]pyrazine - Aryl Boronic Acid - Pd Catalyst & Base Start->Combine Solvent Add Degassed Solvent Combine->Solvent React Heat / Microwave (Monitor by TLC/LC-MS) Solvent->React Workup Aqueous Work-up & Extraction React->Workup Purify Column Chromatography Workup->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize End End Characterize->End

Caption: Suzuki-Miyaura Cross-Coupling Workflow.

MTT_Assay_Workflow Start Start Seed Seed Cancer Cells in 96-well Plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with Compound Dilutions Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Solubilize Solubilize Formazan Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End

Caption: MTT Assay Workflow for Cytotoxicity Assessment.

References

Development of Novel Kinase Inhibitors from 8-Bromo-6-methylimidazo[1,2-A]pyrazine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development of novel kinase inhibitors derived from the 8-Bromo-6-methylimidazo[1,2-A]pyrazine scaffold. This class of compounds has shown promise in targeting various kinases implicated in cancer and other diseases. The following sections detail the synthesis, biological evaluation, and mechanistic analysis of these potential therapeutic agents.

Introduction

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic system in medicinal chemistry, known for its diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties. The strategic placement of a bromine atom at the 8-position of the 6-methylimidazo[1,2-a]pyrazine core provides a versatile handle for introducing a wide range of substituents through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) and the optimization of kinase inhibitory potency and selectivity. This document outlines the protocols for synthesizing a library of these inhibitors and evaluating their biological effects on key signaling pathways, such as the PI3K/Akt/mTOR and Aurora kinase pathways, which are frequently dysregulated in cancer.[1][2][3][4][5]

Synthesis of 8-Bromo-6-methylimidazo[1,2-A]pyrazine Derivatives

The synthesis of the core scaffold and its subsequent derivatization are key steps in the development of this class of kinase inhibitors. The following protocols are generalized procedures that can be adapted for the synthesis of a variety of analogs.

Protocol 1: Synthesis of 8-Bromo-6-methylimidazo[1,2-a]pyrazine

Objective: To synthesize the core heterocyclic scaffold.

Materials:

  • 2-Amino-5-methylpyrazine

  • 2-Bromoacetaldehyde diethyl acetal

  • Hydrobromic acid (48%)

  • Sodium bicarbonate

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-Amino-5-methylpyrazine in a suitable solvent, add 2-bromoacetaldehyde diethyl acetal.

  • Heat the mixture under reflux for the appropriate time, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the reaction with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain 8-Bromo-6-methylimidazo[1,2-a]pyrazine.

Protocol 2: Derivatization via Suzuki-Miyaura Cross-Coupling

Objective: To introduce aryl or heteroaryl substituents at the 8-position of the core scaffold.

Materials:

  • 8-Bromo-6-methylimidazo[1,2-a]pyrazine

  • Aryl or heteroaryl boronic acid or boronic ester

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3, Cs2CO3)

  • Solvent (e.g., 1,4-dioxane/water, toluene)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a flame-dried round-bottom flask, combine 8-Bromo-6-methylimidazo[1,2-a]pyrazine (1.0 equiv), the desired aryl/heteroaryl boronic acid or ester (1.1-1.5 equiv), and the base (2.0-3.0 equiv).

  • Add the palladium catalyst (0.05-0.1 equiv).

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the degassed solvent system (e.g., 1,4-dioxane and water).

  • Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.[6][7]

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the desired 8-substituted-6-methylimidazo[1,2-a]pyrazine derivative.[6][8]

Biological Evaluation Protocols

The following are detailed protocols for assessing the biological activity of the synthesized compounds.

Protocol 3: In Vitro Kinase Inhibition Assay (General)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against target kinases (e.g., PI3K, Aurora Kinase).

Materials:

  • Recombinant human kinase (e.g., PI3Kα, Aurora A)

  • Kinase substrate (e.g., PIP2 for PI3K, synthetic peptide for Aurora A)

  • ATP

  • Kinase assay buffer

  • Synthesized inhibitor compounds

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the inhibitor compounds in DMSO.

  • In a 96-well or 384-well plate, add the kinase, the appropriate substrate, and the kinase assay buffer.

  • Add the diluted inhibitor compounds or DMSO (as a control) to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature (e.g., 30 °C or 37 °C) for a specified time.

  • Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Protocol 4: Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effect of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell line (e.g., HeLa, A549, MCF-7)

  • Cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Synthesized inhibitor compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized compounds (typically in a final volume of 100 µL per well) and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37 °C, allowing the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values.

Protocol 5: Western Blot Analysis

Objective: To investigate the effect of the inhibitors on the phosphorylation status of key proteins in a signaling pathway.

Materials:

  • Cancer cell line

  • Synthesized inhibitor compounds

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-Histone H3, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells and treat with the inhibitor compounds at desired concentrations for a specific duration.

  • Lyse the cells with lysis buffer and collect the total protein lysates.

  • Determine the protein concentration of each lysate.

  • Denature the protein samples and separate them by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4 °C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analyze the band intensities to determine the changes in protein phosphorylation levels.

Quantitative Data Summary

The following tables summarize the reported inhibitory activities of various imidazo[1,2-a]pyrazine derivatives against key kinase targets.

Table 1: Inhibitory Activity of Imidazo[1,2-a]pyrazine Derivatives against Aurora Kinases

Compound IDAurora A (IC50, nM)Aurora B (IC50, nM)Cellular Potency (phos-HH3 IC50, nM)Reference
1 --250[9][10]
12k (SCH 1473759) 0.02 (Kd)0.03 (Kd)25[9][10]
13 --35[9]
(±)-14 --149[9]

Table 2: Inhibitory Activity of Imidazo[1,2-a]pyrazine Derivatives against PI3K

Compound IDPI3Kα (IC50, nM)PI3Kβ (IC50, nM)PI3Kδ (IC50, nM)PI3Kγ (IC50, nM)mTOR (IC50, nM)Reference
ETP-46321 (14) Potent-Potent--[11]
Compound 42 0.06---3.12[12]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by these inhibitors and the general experimental workflow for their evaluation.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PTEN PTEN PTEN->PIP3 Dephosphorylates PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates Proliferation Cell Proliferation & Survival S6K->Proliferation _4EBP1->Proliferation Inhibits translation Inhibitor Imidazo[1,2-a]pyrazine Inhibitor Inhibitor->PI3K

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

Aurora_Kinase_Pathway Prophase Prophase AuroraA Aurora A Prophase->AuroraA Activates Centrosome Centrosome Maturation & Separation AuroraA->Centrosome Spindle Bipolar Spindle Assembly AuroraA->Spindle Metaphase Metaphase AuroraB Aurora B Metaphase->AuroraB Activates Kinetochore Kinetochore- Microtubule Attachment AuroraB->Kinetochore SAC Spindle Assembly Checkpoint (SAC) AuroraB->SAC Cytokinesis Cytokinesis AuroraB->Cytokinesis Anaphase Anaphase Inhibitor Imidazo[1,2-a]pyrazine Inhibitor Inhibitor->AuroraA Inhibitor->AuroraB

Caption: Aurora Kinase Pathway in Mitosis.

Experimental_Workflow Synthesis Synthesis of 8-Bromo-6-methylimidazo[1,2-a]pyrazine Derivatives Purification Purification & Characterization Synthesis->Purification KinaseAssay In Vitro Kinase Inhibition Assay (IC50) Purification->KinaseAssay CellViability Cell Viability Assay (MTT) (IC50) Purification->CellViability SAR Structure-Activity Relationship (SAR) Analysis KinaseAssay->SAR WesternBlot Western Blot (Target Modulation) CellViability->WesternBlot CellViability->SAR WesternBlot->SAR LeadOp Lead Optimization SAR->LeadOp LeadOp->Synthesis Iterative Design

Caption: Experimental Workflow for Inhibitor Development.

References

Synthetic Strategies for C8 Functionalization of the Imidazo[1,2-a]pyrazine Core: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Functionalization of this bicyclic system, particularly at the C8 position, is a key strategy for modulating pharmacological properties and exploring structure-activity relationships (SAR). This document provides detailed application notes and experimental protocols for the synthesis of C8-substituted imidazo[1,2-a]pyrazines, focusing on three primary synthetic routes: halogenation followed by cross-coupling, direct C-H functionalization, and the use of organometallic intermediates.

C8-Halogenation and Subsequent Cross-Coupling Reactions

A robust and versatile method for introducing a wide range of substituents at the C8 position involves an initial halogenation step, typically bromination, followed by a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Application Note: C8-Bromination

The introduction of a bromine atom at the C8 position of the imidazo[1,2-a]pyrazine ring serves as a crucial handle for subsequent functionalization. N-Bromosuccinimide (NBS) is a commonly employed reagent for this electrophilic aromatic substitution. The reaction is typically performed in a polar aprotic solvent like N,N-dimethylformamide (DMF) at room temperature. The imidazole ring is more electron-rich than the pyrazine ring, directing the electrophilic substitution to the imidazole moiety. While C3 is also a potential site for bromination, careful control of reaction conditions can favor C8 substitution, or in some cases, lead to di- or tri-brominated products.[1]

Protocol: Synthesis of 8-Bromo-2-substituted-6-methyl-imidazo[1,2-a]pyrazine

This protocol is adapted from the synthesis of related 8-bromo-imidazo[1,2-a]pyrazine derivatives.

Materials:

  • 2-substituted-6-methyl-imidazo[1,2-a]pyrazine

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the 2-substituted-6-methyl-imidazo[1,2-a]pyrazine (1.0 eq) in DMF.

  • Add N-Bromosuccinimide (1.0-1.2 eq) to the stirred solution at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 8-bromo-2-substituted-6-methyl-imidazo[1,2-a]pyrazine.

Application Note: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. In this context, 8-bromoimidazo[1,2-a]pyrazines can be coupled with a wide variety of aryl- and heteroarylboronic acids or their esters in the presence of a palladium catalyst and a base. This reaction allows for the introduction of diverse aromatic and heteroaromatic moieties at the C8 position.

Protocol: Suzuki-Miyaura Coupling of 8-Bromo-imidazo[1,2-a]pyrazine Derivatives

This generalized protocol is based on established procedures for the Suzuki-Miyaura coupling of nitrogen-rich heterocycles.[2][3][4][5][6]

Materials:

  • 8-Bromo-imidazo[1,2-a]pyrazine derivative (1.0 eq)

  • Arylboronic acid or ester (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd₂(dba)₃ with a suitable ligand) (2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 eq)

  • Solvent system (e.g., dioxane/water, toluene, or DMF)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a reaction vessel, add the 8-bromo-imidazo[1,2-a]pyrazine derivative, arylboronic acid, palladium catalyst, and base.

  • Purge the vessel with an inert gas.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the C8-arylated imidazo[1,2-a]pyrazine.

Table 1: Suzuki-Miyaura Coupling of 8-Halo-purines with Boronic Acids (Illustrative Data for a Related Scaffold)

EntryHalopurineBoronic AcidProductYield (%)
19-benzyl-8-bromoadeninePhenylboronic acid9-benzyl-8-phenyladenine85
29-benzyl-8-bromoadenine4-Methoxyphenylboronic acid9-benzyl-8-(4-methoxyphenyl)adenine92
39-benzyl-8-bromoadenine3-Thienylboronic acid9-benzyl-8-(3-thienyl)adenine78

Note: This data is for a related purine scaffold and serves to illustrate the potential yields and substrate scope.[3]

Direct C-H Functionalization at the C8 Position

Direct C-H functionalization offers a more atom- and step-economical approach to C8-substituted imidazo[1,2-a]pyrazines by avoiding the pre-functionalization step of halogenation.

Application Note: Palladium-Catalyzed Direct C-H Arylation

Palladium-catalyzed direct C-H arylation enables the direct coupling of a C-H bond with an aryl halide. For the imidazo[1,2-a]pyrazine system, achieving regioselectivity at the C8 position can be challenging. However, the use of specific directing groups or reaction conditions can favor C8 functionalization. While protocols for other positions are more common, the principles can be adapted.

Protocol: General Procedure for Direct C-H Arylation (Conceptual)

Materials:

  • Imidazo[1,2-a]pyrazine derivative (1.0 eq)

  • Aryl halide (e.g., aryl bromide or iodide) (1.5-2.0 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂) (5-10 mol%)

  • Ligand (e.g., a phosphine or N-heterocyclic carbene ligand) (10-20 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or pivalic acid)

  • Solvent (e.g., DMF, DMA, or toluene)

  • Inert atmosphere

Procedure:

  • Combine the imidazo[1,2-a]pyrazine derivative, aryl halide, palladium catalyst, ligand, and base in a reaction vessel.

  • Purge the vessel with an inert gas.

  • Add the degassed solvent.

  • Heat the mixture to a high temperature (typically 120-150 °C).

  • Monitor the reaction for product formation and starting material consumption.

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Purify the product via column chromatography.

Functionalization via Organometallic Intermediates

The use of organometallic intermediates, such as those derived from zinc and magnesium, provides a powerful method for the regioselective functionalization of the imidazo[1,2-a]pyrazine core, including the C8 position.

Application Note: Nucleophilic Addition to the C8 Position

Regioselective metalation of the imidazo[1,2-a]pyrazine scaffold can generate organometallic species that subsequently react with various electrophiles. It has been shown that nucleophilic additions of organomagnesium and organozinc reagents can occur at the C8 position of 6-chloroimidazo[1,2-a]pyrazine, followed by oxidation to yield the C8-functionalized product.[7][8]

Protocol: C8-Arylation of 6-Chloroimidazo[1,2-a]pyrazine via Nucleophilic Addition

This protocol is based on the work by Knochel and co-workers.[7][8]

Materials:

  • 6-Chloroimidazo[1,2-a]pyrazine

  • Arylmagnesium halide (e.g., PhMgCl) or Arylzinc reagent (2.0 eq)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Dissolve 6-chloroimidazo[1,2-a]pyrazine (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to the desired temperature (e.g., -20 °C).

  • Slowly add the arylmagnesium halide or arylzinc reagent (2.0 eq).

  • Stir the reaction mixture at this temperature for the specified time (e.g., 30 minutes).

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with an organic solvent.

  • Dry the combined organic layers and concentrate under reduced pressure.

  • Dissolve the crude intermediate in a suitable solvent (e.g., CH₂Cl₂) and treat with DDQ (1.5 eq) to effect rearomatization.

  • Stir at room temperature until the reaction is complete.

  • Quench with saturated aqueous sodium bicarbonate solution.

  • Extract the product, dry the organic phase, and purify by column chromatography.

Table 2: C8-Functionalization of 6-Chloroimidazo[1,2-a]pyrazine via Nucleophilic Addition

EntryNucleophileElectrophile/OxidantProductYield (%)
1PhMgClDDQ8-Phenyl-6-chloroimidazo[1,2-a]pyrazine78
24-MeOC₆H₄MgClDDQ8-(4-Methoxyphenyl)-6-chloroimidazo[1,2-a]pyrazine65
3EtMgClDDQ8-Ethyl-6-chloroimidazo[1,2-a]pyrazine67

Data obtained from related publications.[7][8]

Visualizing Synthetic Pathways

To better illustrate the relationships between these synthetic strategies, the following diagrams are provided.

G Synthetic Routes to C8-Functionalized Imidazo[1,2-a]pyrazines cluster_0 Halogenation-Coupling Route cluster_1 Direct C-H Functionalization cluster_2 Organometallic Route A Imidazo[1,2-a]pyrazine B 8-Bromo-imidazo[1,2-a]pyrazine A->B NBS, DMF C C8-Aryl-imidazo[1,2-a]pyrazine B->C ArB(OH)₂, Pd catalyst, Base D Imidazo[1,2-a]pyrazine E C8-Aryl-imidazo[1,2-a]pyrazine D->E Ar-X, Pd catalyst, Base F 6-Chloro-imidazo[1,2-a]pyrazine G C8-Adduct Intermediate F->G R-MgX or R-ZnX H C8-Aryl/Alkyl-6-chloro-imidazo[1,2-a]pyrazine G->H DDQ (Oxidation)

Caption: Overview of synthetic routes for C8 functionalization.

G Experimental Workflow for Suzuki-Miyaura Coupling Start Start Setup Combine Reactants: - 8-Bromo-imidazo[1,2-a]pyrazine - Boronic Acid - Pd Catalyst - Base Start->Setup Inert Establish Inert Atmosphere (N₂ or Ar) Setup->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat to Reaction Temperature Solvent->Heat Monitor Monitor Reaction Progress (TLC/LC-MS) Heat->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify End C8-Arylated Product Purify->End

Caption: Workflow for Suzuki-Miyaura cross-coupling.

References

Application Notes and Protocols for In Vitro Assay of 8-Bromo-6-methylimidazo[1,2-A]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Imidazo[1,2-a]pyrazine derivatives have emerged as a promising class of heterocyclic compounds with a wide range of biological activities, including anticancer, antileishmanial, and kinase inhibitory effects.[1][2] This document provides detailed protocols for the in vitro evaluation of 8-Bromo-6-methylimidazo[1,2-A]pyrazine derivatives, focusing on assays to determine their cytotoxic, pro-apoptotic, cell cycle inhibitory, and kinase inhibitory properties. The methodologies described are based on established protocols for the broader class of imidazo[1,2-a]pyrazine compounds and are intended to serve as a comprehensive guide for researchers.

Data Presentation: In Vitro Efficacy of Imidazo[1,2-A]pyrazine Derivatives

The following table summarizes the in vitro anticancer and kinase inhibitory activities of various imidazo[1,2-a]pyrazine derivatives, providing a reference for the expected potency of the 8-Bromo-6-methyl substituted compound.

Compound IDCell Line/Kinase TargetAssay TypeIC50 (µM)Reference
Derivative 1 A549 (Lung Cancer)Cytotoxicity6.39 - 74.9[3]
PC-3 (Prostate Cancer)Cytotoxicity6.39 - 74.9[3]
MCF-7 (Breast Cancer)Cytotoxicity6.39 - 74.9[3]
Derivative 2 PI3KαKinase Inhibition1.25[3]
Derivative 3c CDK9Kinase Inhibition0.16[4]
MCF-7 (Breast Cancer)Cytotoxicity6.66 (average)[4]
HCT116 (Colorectal Cancer)Cytotoxicity6.66 (average)[4]
K562 (Leukemia)Cytotoxicity6.66 (average)[4]
CTN1122 Leishmania major CK1.2Kinase Inhibition0.72[2]
L. major amastigotesAntiparasitic0.80[2]
L. donovani amastigotesAntiparasitic2.74[2]
Compound 12b Hep-2 (Laryngeal Cancer)Cytotoxicity11[1]
HepG2 (Liver Cancer)Cytotoxicity13[1]
MCF-7 (Breast Cancer)Cytotoxicity11[1]
A375 (Melanoma)Cytotoxicity11[1]

Experimental Protocols

Cell Viability and Cytotoxicity: MTT Assay

This protocol determines the effect of 8-Bromo-6-methylimidazo[1,2-A]pyrazine derivatives on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., A549, PC-3, MCF-7, HCT116)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 8-Bromo-6-methylimidazo[1,2-A]pyrazine derivative (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the 8-Bromo-6-methylimidazo[1,2-A]pyrazine derivative in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

MTT_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_compound Treat with 8-Bromo-6-methylimidazo[1,2-A]pyrazine derivative incubate_24h->treat_compound incubate_48_72h Incubate 48-72h treat_compound->incubate_48_72h add_mtt Add MTT solution incubate_48_72h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h solubilize Solubilize formazan crystals incubate_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze Calculate IC50 read_absorbance->analyze

Caption: Workflow for the MTT cell viability assay.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • 8-Bromo-6-methylimidazo[1,2-A]pyrazine derivative

  • Annexin V-FITC Apoptosis Detection Kit

  • 1X Binding Buffer

  • Annexin V-FITC

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the 8-Bromo-6-methylimidazo[1,2-A]pyrazine derivative at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Cell Staining: Resuspend 1-5 x 10⁵ cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer. FITC is detected in the FL1 channel and PI in the FL2 or FL3 channel.

Apoptosis_Workflow start Start treat_cells Treat cells with test compound start->treat_cells harvest_cells Harvest and wash cells treat_cells->harvest_cells resuspend_buffer Resuspend in Binding Buffer harvest_cells->resuspend_buffer add_stains Add Annexin V-FITC and PI resuspend_buffer->add_stains incubate_rt Incubate 15 min at RT (dark) add_stains->incubate_rt add_buffer Add Binding Buffer incubate_rt->add_buffer analyze_flow Analyze by flow cytometry add_buffer->analyze_flow

Caption: Workflow for apoptosis detection by Annexin V/PI staining.

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This protocol uses PI to stain cellular DNA content, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

  • Cancer cell lines

  • 8-Bromo-6-methylimidazo[1,2-A]pyrazine derivative

  • Cold 70% ethanol

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells as described in the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest cells and wash with PBS. Resuspend the cell pellet in cold 70% ethanol while vortexing and fix overnight at -20°C.

  • Cell Rehydration and Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PBS containing 50 µg/mL PI and 100 µg/mL RNase A.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of 8-Bromo-6-methylimidazo[1,2-A]pyrazine derivatives against specific kinases, such as PI3Kα, CDK9, or Casein Kinase 1. A luminescence-based assay (e.g., ADP-Glo™) is described below.

Materials:

  • Recombinant kinase (e.g., PI3Kα)

  • Kinase-specific substrate

  • ATP

  • 8-Bromo-6-methylimidazo[1,2-A]pyrazine derivative

  • Kinase assay buffer

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Kinase Reaction Setup: In a 384-well plate, add the test compound, recombinant kinase, and kinase substrate in the appropriate assay buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-10 µL.

  • Incubation: Incubate the plate at 30°C for 1 hour.

  • ADP Detection: Stop the kinase reaction and detect the amount of ADP produced by following the instructions of the luminescence-based assay kit. This typically involves a two-step addition of reagents.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.

Signaling Pathway Visualization

Imidazo[1,2-a]pyrazine derivatives have been shown to inhibit the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer.[5][6][7] Inhibition of PI3K prevents the phosphorylation of PIP2 to PIP3, thereby blocking the activation of downstream effectors like Akt and mTOR, ultimately leading to decreased cell proliferation and survival.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates Compound 8-Bromo-6-methyl- imidazo[1,2-A]pyrazine Compound->PI3K Inhibits PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation

Caption: Inhibition of the PI3K/Akt signaling pathway.

References

Application Notes and Protocols for Crystallization of 8-Bromo-6-methylimidazo[1,2-A]pyrazine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidance for the successful crystallization of 8-Bromo-6-methylimidazo[1,2-A]pyrazine analogs, a class of compounds with significant potential in pharmaceutical research and development. The ability to obtain high-quality single crystals is crucial for unambiguous structure determination by X-ray crystallography, which is essential for understanding structure-activity relationships (SAR) and for guiding drug design efforts.

Introduction to Crystallization of Imidazo[1,2-a]pyrazine Analogs

Imidazo[1,2-a]pyrazines are nitrogen-containing heterocyclic compounds that often exhibit moderate solubility in a range of organic solvents. The presence of the bromine atom and other substituents can significantly influence the intermolecular interactions, and thus the crystallization behavior. Successful crystallization of these analogs typically relies on a systematic approach to solvent selection and the careful application of one or more standard crystallization techniques.

General Considerations for Crystallization

Before proceeding with crystallization experiments, it is essential to ensure the purity of the 8-Bromo-6-methylimidazo[1,2-A]pyrazine analog. Impurities can significantly hinder or prevent crystal growth. Purification techniques such as column chromatography or recrystallization from a bulk solvent should be employed to achieve a purity of >95%.

Key Parameters Influencing Crystallization:

  • Solvent System: The choice of solvent or solvent mixture is the most critical factor.

  • Temperature: Temperature affects the solubility of the compound and the rate of crystal growth.

  • Concentration: A supersaturated solution is required for crystallization to occur.

  • Time: Crystal growth can take from hours to several weeks.

  • Nucleation: The initiation of crystal growth can be spontaneous or induced.

Experimental Protocols

Protocol 1: Solvent Screening for Solubility and Crystallization Potential

A systematic solvent screening is the first step to identify suitable conditions for crystallization.

Objective: To determine the solubility of the 8-Bromo-6-methylimidazo[1,2-A]pyrazine analog in a range of solvents and to identify promising candidates for crystallization experiments.

Materials:

  • 8-Bromo-6-methylimidazo[1,2-A]pyrazine analog (5-10 mg per solvent)

  • A selection of solvents (see Table 1)

  • Small vials or test tubes (e.g., 1 mL capacity)

  • Vortex mixer

  • Heating block or water bath

Procedure:

  • Place a small amount (e.g., 5 mg) of the compound into a clean vial.

  • Add a small volume (e.g., 0.1 mL) of the first solvent to be tested.

  • Observe the solubility at room temperature. Vortex the vial to ensure thorough mixing.

  • If the compound dissolves completely, it is likely too soluble in that solvent for cooling crystallization but may be suitable for vapor diffusion as the "good" solvent.

  • If the compound is insoluble or sparingly soluble at room temperature, gently heat the vial while observing for dissolution.

  • If the compound dissolves upon heating and precipitates upon cooling to room temperature, the solvent is a good candidate for cooling crystallization.

  • If the compound remains insoluble even upon heating, the solvent can be considered an "anti-solvent" or "poor solvent" for vapor diffusion or solvent layering techniques.

  • Repeat this process for a range of solvents to build a solubility profile for your specific analog.

Table 1: Common Solvents for Crystallization of N-Heterocyclic Compounds

Solvent ClassExamplesPolarity IndexBoiling Point (°C)Notes
Protic Solvents Methanol, Ethanol, Isopropanol, WaterHigh65 - 100Can form hydrogen bonds, which may be beneficial for crystallization. Water is often used as an anti-solvent.
Aprotic Polar Acetonitrile, Acetone, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Ethyl AcetateIntermediate56 - 189Good at dissolving a wide range of compounds. DMSO and DMF have high boiling points and can be difficult to remove.
Aprotic Nonpolar Toluene, Hexane, Dichloromethane (DCM), Chloroform, Diethyl etherLow35 - 111Often used as anti-solvents or in solvent mixtures with more polar solvents. DCM and Chloroform are volatile.
Protocol 2: Slow Evaporation Crystallization

This is often the simplest method and can yield high-quality crystals.

Objective: To grow crystals by slowly removing the solvent from a saturated or near-saturated solution.

Materials:

  • Purified 8-Bromo-6-methylimidazo[1,2-A]pyrazine analog

  • A suitable solvent or solvent mixture identified from Protocol 1

  • Crystallization vial (e.g., a small beaker, test tube, or NMR tube)

  • Parafilm or aluminum foil

Procedure:

  • Dissolve the compound in a minimal amount of the chosen solvent or solvent mixture at room temperature or with gentle heating to achieve a clear, saturated or near-saturated solution.

  • Filter the solution through a syringe filter (0.22 µm) into a clean crystallization vial to remove any dust or particulate matter.

  • Cover the vial with parafilm or aluminum foil and puncture a few small holes with a needle. The number and size of the holes will control the rate of evaporation.

  • Place the vial in a vibration-free location (e.g., a quiet corner of a fume hood or a dedicated crystallization incubator) at a constant temperature.

  • Monitor the vial periodically for crystal growth without disturbing it. Crystals can form over a period of hours to weeks.

Example from Literature: Colorless needles of 2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine were grown by slow evaporation of an ethanol/dichloroethane solution.

Protocol 3: Vapor Diffusion Crystallization

This technique is particularly useful when only small amounts of the compound are available and is a gentle method that can produce high-quality crystals.

Objective: To induce crystallization by the slow diffusion of an anti-solvent vapor into a solution of the compound.

Materials:

  • Purified 8-Bromo-6-methylimidazo[1,2-A]pyrazine analog

  • A "good" solvent in which the compound is soluble.

  • An "anti-solvent" in which the compound is insoluble, but which is miscible with the "good" solvent.

  • A small inner vial and a larger outer vial with a tight-fitting lid (or a dedicated vapor diffusion plate).

Procedure:

  • Dissolve the compound in the "good" solvent in the small inner vial to create a concentrated solution.

  • Add the "anti-solvent" to the larger outer vial to a level below the top of the inner vial.

  • Place the inner vial containing the compound solution inside the outer vial.

  • Seal the outer vial tightly to create a closed system.

  • The more volatile anti-solvent will slowly vaporize and diffuse into the solution in the inner vial, reducing the solubility of the compound and promoting crystallization.

  • Store the setup in a vibration-free location at a constant temperature and monitor for crystal growth.

Protocol 4: Cooling Crystallization

This method is effective when the compound's solubility is significantly temperature-dependent.

Objective: To induce crystallization by cooling a hot, saturated solution.

Materials:

  • Purified 8-Bromo-6-methylimidazo[1,2-A]pyrazine analog

  • A solvent in which the compound is significantly more soluble when hot than when cold.

  • An Erlenmeyer flask or similar vessel.

  • Heating source (e.g., hot plate).

  • Insulating material (e.g., dewar flask, beaker with cotton wool).

Procedure:

  • In an Erlenmeyer flask, add the compound and a small amount of the chosen solvent.

  • Heat the mixture to just below the boiling point of the solvent while stirring or swirling until the compound is completely dissolved.

  • Add more solvent dropwise if necessary to achieve a clear, saturated solution at the elevated temperature.

  • Once dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature. To promote slow cooling, the flask can be placed in an insulated container.

  • After reaching room temperature, the flask can be transferred to a refrigerator (4 °C) or freezer (-20 °C) to maximize crystal yield.

  • Collect the crystals by filtration and wash with a small amount of the cold solvent.

Data Presentation

Systematic recording of experimental conditions and outcomes is crucial for optimizing crystallization.

Table 2: Example Crystallization Screening Log

Experiment IDAnalogMethod UsedSolvent System (v/v)Concentration (mg/mL)Temperature (°C)TimeObservations (Crystal Quality, Size)
EXP-001 8-Bromo-6-methyl-..Slow EvaporationEthanol/DCM (1:1)~20203 daysSmall needles
EXP-002 8-Bromo-6-methyl-..Vapor DiffusionGood: THF, Anti: Hexane~30201 weekPrismatic crystals, good quality
EXP-003 8-Bromo-6-methyl-..Cooling CrystallizationAcetonitrileSaturated at 60°C60 -> 424 hrsMicrocrystalline powder

Visualization of Experimental Workflow

The selection of an appropriate crystallization method can be visualized as a logical workflow.

Crystallization_Workflow cluster_methods Crystallization Method Selection start Start: Purified Compound (>95% purity) solvent_screening Solvent Screening (Solubility Tests in Various Solvents) start->solvent_screening slow_evap Slow Evaporation solvent_screening->slow_evap Soluble at RT vapor_diff Vapor Diffusion solvent_screening->vapor_diff Soluble in 'good' solvent, insoluble in 'anti-solvent' cooling Cooling Crystallization solvent_screening->cooling Soluble when hot, insoluble when cold optimization Optimization of Conditions (Concentration, Temperature, Time) slow_evap->optimization vapor_diff->optimization cooling->optimization analysis Crystal Analysis (Microscopy, X-ray Diffraction) optimization->analysis

Caption: Workflow for selecting a crystallization method.

This diagram illustrates the decision-making process for choosing a suitable crystallization technique based on the solubility properties of the 8-Bromo-6-methylimidazo[1,2-A]pyrazine analog. The workflow begins with the purified compound and progresses through solvent screening to method selection, optimization, and final analysis.

Application Notes and Protocols for the Scalable Synthesis of 8-Bromo-6-methylimidazo[1,2-A]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the scaled-up synthesis of 8-Bromo-6-methylimidazo[1,2-A]pyrazine, a key heterocyclic intermediate in pharmaceutical research and development. The described two-step process is designed for scalability, focusing on process safety, robustness, and the generation of high-purity material suitable for further synthetic elaboration in a drug development context. Detailed experimental protocols for kilogram-scale production, including process safety considerations, purification by crystallization, and analytical specifications, are provided.

Introduction

Imidazo[1,2-a]pyrazines are a class of nitrogen-fused heterocyclic compounds that are recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities. The title compound, 8-Bromo-6-methylimidazo[1,2-A]pyrazine, serves as a versatile building block, with the bromine atom providing a reactive handle for further functionalization through various cross-coupling reactions. The development of a robust and scalable synthesis is crucial for ensuring a reliable supply of this intermediate for preclinical and clinical development programs. This protocol details a two-step synthesis commencing with the bromination of 2-amino-5-methylpyrazine followed by a cyclization reaction with a bromoacetaldehyde equivalent.

Overall Synthesis Scheme

The synthesis of 8-Bromo-6-methylimidazo[1,2-A]pyrazine is accomplished in two main stages:

  • Step 1: Bromination of 2-Amino-5-methylpyrazine. This step involves the regioselective bromination of the commercially available 2-amino-5-methylpyrazine to yield the key intermediate, 2-amino-3-bromo-5-methylpyrazine.

  • Step 2: Cyclization to form 8-Bromo-6-methylimidazo[1,2-A]pyrazine. The brominated aminopyrazine is then condensed with a suitable C2-synthon, such as bromoacetaldehyde or a precursor, to construct the fused imidazole ring.

Experimental Protocols

Step 1: Scale-up Synthesis of 2-Amino-3-bromo-5-methylpyrazine

This protocol is adapted from established laboratory procedures and optimized for a kilogram scale.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles (mol)Molar Equiv.
2-Amino-5-methylpyrazine109.135.0045.81.0
Pyridine79.104.3555.01.2
Bromine159.818.8055.01.2
Dichloromethane (DCM)-250 L--
Water-150 L--
Saturated Brine Solution-100 L--
Anhydrous Sodium Sulfate-As needed--

Equipment:

  • 500 L glass-lined reactor with overhead stirring, temperature control, and a bottom outlet valve.

  • Addition funnel or pump for controlled liquid addition.

  • Appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, face shield, and a respirator.

  • Scrubber system for bromine vapors.

Procedure:

  • Reactor Setup and Inerting: Ensure the reactor is clean, dry, and inerted with a nitrogen atmosphere.

  • Charging Reactants: Charge the reactor with 2-amino-5-methylpyrazine (5.00 kg, 45.8 mol) and dichloromethane (250 L). Stir the mixture until all solids are dissolved.

  • Addition of Pyridine: Add pyridine (4.35 kg, 55.0 mol) to the reactor.

  • Controlled Addition of Bromine: Slowly add bromine (8.80 kg, 55.0 mol) to the reaction mixture over a period of 2-3 hours, maintaining the internal temperature between 15-25 °C. Use a cooling system to manage the exotherm.

  • Reaction Monitoring: Stir the reaction mixture at room temperature overnight (12-16 hours). Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up:

    • Carefully add water (150 L) to the reactor and stir for 15 minutes.

    • Stop stirring and allow the layers to separate.

    • Separate and collect the lower organic layer.

    • Wash the organic layer with saturated brine solution (100 L).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Isolation:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to afford the crude product.

  • Purification: The crude 2-amino-3-bromo-5-methylpyrazine is obtained as a yellow solid and is typically of sufficient purity for the next step. If required, it can be further purified by recrystallization from a suitable solvent system like ethanol/water.

Expected Yield: 7.64 kg (88%).

Step 2: Scale-up Synthesis of 8-Bromo-6-methylimidazo[1,2-A]pyrazine

This protocol outlines the cyclization reaction to form the final product. For safety and handling at scale, bromoacetaldehyde diethyl acetal is used as a precursor to generate bromoacetaldehyde in situ.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles (mol)Molar Equiv.
2-Amino-3-bromo-5-methylpyrazine188.037.6040.41.0
Bromoacetaldehyde diethyl acetal197.078.7544.41.1
Ethanol (200 proof)-150 L--
Hydrochloric Acid (conc.)-As needed--
Sodium Bicarbonate-As needed--
Ethyl Acetate-100 L--
Water-100 L--
Saturated Brine Solution-50 L--

Equipment:

  • 250 L glass-lined reactor with overhead stirring, reflux condenser, temperature control, and a bottom outlet valve.

  • pH meter or pH strips.

  • Filtration and drying equipment (e.g., Nutsche filter-dryer).

Procedure:

  • Reactor Setup: Set up the reactor for reflux.

  • Charging Reactants: Charge the reactor with 2-amino-3-bromo-5-methylpyrazine (7.60 kg, 40.4 mol) and ethanol (150 L). Stir to dissolve.

  • In situ Generation of Bromoacetaldehyde: Add bromoacetaldehyde diethyl acetal (8.75 kg, 44.4 mol) to the mixture. Slowly add concentrated hydrochloric acid to catalyze the hydrolysis of the acetal to bromoacetaldehyde. Monitor the pH to ensure acidic conditions (pH 1-2).

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6-8 hours. Monitor the reaction progress by HPLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Neutralize the mixture by the controlled addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Concentrate the mixture under reduced pressure to remove most of the ethanol.

    • Add water (100 L) and ethyl acetate (100 L) to the residue and stir.

    • Separate the organic layer. Wash the organic layer with water (100 L) and then with saturated brine solution (50 L).

  • Isolation and Purification:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a solid.

    • Crystallization: Dissolve the crude product in a minimal amount of hot ethanol. Slowly add water as an anti-solvent until turbidity is observed. Cool the mixture slowly to 0-5 °C to induce crystallization.

    • Filter the crystalline solid, wash with a cold ethanol/water mixture, and dry under vacuum at 40-50 °C.

Expected Yield: 6.8 kg (80%).

Data Presentation

Table 1: Summary of Reaction Parameters and Yields

StepReactionKey ReactantsSolventTemp (°C)Time (h)Typical Yield (%)
1Bromination2-Amino-5-methylpyrazine, BromineDCM15-2512-1688
2Cyclization2-Amino-3-bromo-5-methylpyrazine, Bromoacetaldehyde diethyl acetalEthanolReflux (~78)6-880

Table 2: Analytical Specifications for 8-Bromo-6-methylimidazo[1,2-A]pyrazine

TestSpecification
AppearanceOff-white to light yellow crystalline solid
Purity (HPLC)≥ 98.5%
Identification (¹H NMR, MS)Conforms to structure
Melting PointTo be determined
Water Content (Karl Fischer)≤ 0.5%
Residual Solvents (GC)Ethanol ≤ 5000 ppm, Ethyl Acetate ≤ 5000 ppm

Visualizations

Experimental Workflow

Synthesis_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Cyclization and Purification A1 Charge 2-Amino-5-methylpyrazine and DCM to Reactor A2 Add Pyridine A1->A2 A3 Slowly Add Bromine (15-25 °C) A2->A3 A4 Stir Overnight at RT A3->A4 A5 Aqueous Work-up A4->A5 A6 Concentrate to Crude Product A5->A6 A7 Intermediate: 2-Amino-3-bromo-5-methylpyrazine A6->A7 B1 Charge Intermediate and Ethanol A7->B1 Proceed to next step B2 Add Bromoacetaldehyde diethyl acetal and HCl B1->B2 B3 Reflux for 6-8 hours B2->B3 B4 Neutralize and Concentrate B3->B4 B5 Liquid-Liquid Extraction B4->B5 B6 Crystallization from Ethanol/Water B5->B6 B7 Filter and Dry B6->B7 B8 Final Product: 8-Bromo-6-methylimidazo[1,2-A]pyrazine B7->B8

Caption: Overall workflow for the two-step synthesis of the target compound.

Logical Relationship of Safety Measures

Safety_Measures cluster_bromination Bromination Hazards cluster_controls Control Measures H1 Corrosive Bromine C1 Use of Glass-Lined Reactor H1->C1 Material Compatibility C6 Appropriate PPE H1->C6 Personal Protection H2 Exothermic Reaction C2 Controlled Addition Rate H2->C2 Manage Exotherm C3 Reactor Cooling System H2->C3 Temperature Control H3 Toxic Fumes C4 Operate in a Ventilated Area H3->C4 Ventilation C5 Bromine Scrubber System H3->C5 Neutralize Vapors

Caption: Relationship between hazards and control measures for the bromination step.

Process Safety Considerations

  • Bromination: Bromine is highly corrosive and toxic. The bromination reaction is exothermic and requires careful temperature control. The addition of bromine should be slow and monitored. The reaction should be carried out in a well-ventilated area, and a scrubber containing a sodium thiosulfate solution should be in place to neutralize any bromine vapors. All personnel must wear appropriate PPE.

  • Bromoacetaldehyde: Bromoacetaldehyde is a lachrymator and is toxic. Using the diethyl acetal precursor minimizes the handling of the free aldehyde. The in situ generation should be performed in a closed system.

  • General Precautions: Standard chemical handling procedures should be followed. All equipment should be properly grounded. Emergency eyewash and shower stations should be readily accessible.

Conclusion

The provided protocols offer a robust and scalable pathway for the synthesis of 8-Bromo-6-methylimidazo[1,2-A]pyrazine. By employing well-understood chemical transformations and giving due consideration to process safety and purification, this guide enables the production of high-purity material essential for the advancement of drug discovery and development programs. The detailed steps, quantitative data, and process visualizations are intended to provide researchers and process chemists with the necessary information to successfully implement this synthesis on a larger scale.

One-Pot Synthesis of Substituted Imidazo[1,2-a]pyrazine Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of substituted imidazo[1,2-a]pyrazine compounds. This class of heterocyclic molecules is of significant interest in medicinal chemistry due to its diverse and potent biological activities. The protocols outlined below are based on established, high-yielding synthetic methodologies.

Introduction

Imidazo[1,2-a]pyrazines are nitrogen-containing fused heterocyclic scaffolds that are analogues of purines. This structural feature makes them privileged structures in drug discovery, exhibiting a wide range of pharmacological properties. These include, but are not limited to, anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[1][2] Certain derivatives have shown potent activity as tubulin polymerization inhibitors and as modulators of the cGAS-STING signaling pathway, highlighting their therapeutic potential.[3][4][5]

The synthesis of these compounds can be achieved through various methods, with one-pot multicomponent reactions being particularly advantageous due to their efficiency, atom economy, and operational simplicity.[6][7] This document focuses on two robust one-pot procedures: an iodine-catalyzed three-component reaction and the Groebke–Blackburn–Bienaymé (GBB) reaction.

Application Notes

The choice of synthetic protocol for a specific substituted imidazo[1,2-a]pyrazine will depend on the desired substitution pattern and the availability of starting materials.

  • Iodine-Catalyzed Three-Component Synthesis: This method is effective for producing 3-aminoimidazo[1,2-a]pyrazines. It utilizes an aminopyrazine, an aldehyde, and an isocyanide.[6][8] The use of iodine as a catalyst is advantageous due to its low cost, low toxicity, and ease of handling.[6][8] The reaction proceeds efficiently at room temperature, making it a practical and energy-efficient option.[8]

  • Groebke–Blackburn–Bienaymé (GBB) Reaction: This is another powerful multicomponent reaction for the synthesis of 3-aminoimidazo[1,2-a]pyrazines.[7][9] It also involves the condensation of an aminopyrazine, an aldehyde, and an isocyanide. The GBB reaction can be catalyzed by various Lewis or Brønsted acids.[7] This method is highly versatile and can be adapted for a wide range of substrates to generate diverse libraries of imidazo[1,2-a]pyrazine derivatives.[7]

The synthesized imidazo[1,2-a]pyrazine derivatives have shown significant potential in cancer therapy through distinct mechanisms of action:

  • Tubulin Polymerization Inhibition: Certain substituted imidazo[1,2-a]pyrazines have been identified as potent inhibitors of tubulin polymerization.[3][5] By binding to the colchicine site of tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.[3]

  • ENPP1 Inhibition and cGAS-STING Pathway Activation: A novel application of imidazo[1,2-a]pyrazines is the inhibition of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1).[4][5] ENPP1 is a negative regulator of the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway, which is a critical component of the innate immune system that detects cytosolic DNA and triggers an anti-tumor immune response.[4][5] By inhibiting ENPP1, these compounds prevent the degradation of cGAMP (cyclic GMP-AMP), leading to the activation of the STING pathway, production of type I interferons, and enhanced anti-tumor immunity.[4][5]

Experimental Protocols

Protocol 1: Iodine-Catalyzed One-Pot Synthesis of 3-Aminoimidazo[1,2-a]pyrazines

This protocol is adapted from an efficient, room temperature, three-component condensation method.[6][8]

Materials:

  • Substituted 2-aminopyrazine (1.0 mmol)

  • Aromatic aldehyde (1.0 mmol)

  • Isocyanide (e.g., tert-butyl isocyanide, cyclohexyl isocyanide) (1.2 mmol)

  • Iodine (I₂) (10 mol%)

  • Dichloromethane (DCM) or other suitable solvent (5 mL)

  • Saturated sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 2-aminopyrazine (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in dichloromethane (5 mL) in a round-bottom flask, add iodine (10 mol%).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the isocyanide (1.2 mmol) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by adding saturated sodium thiosulfate solution to remove excess iodine.

  • Extract the product with dichloromethane (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate) to afford the desired substituted 3-aminoimidazo[1,2-a]pyrazine.

Experimental Workflow for Iodine-Catalyzed Synthesis

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Mix 2-aminopyrazine, aldehyde, and Iodine in DCM B Stir at Room Temperature (10-15 min) A->B C Add Isocyanide B->C D Stir at Room Temperature (2-4 h) C->D E Quench with Na2S2O3 D->E F Extract with DCM E->F G Wash with Brine F->G H Dry and Concentrate G->H I Column Chromatography H->I J Pure Imidazo[1,2-a]pyrazine I->J

Caption: Workflow for the iodine-catalyzed one-pot synthesis of imidazo[1,2-a]pyrazines.

Protocol 2: Groebke–Blackburn–Bienaymé (GBB) One-Pot Synthesis of 3-Aminoimidazo[1,2-a]pyrazines

This protocol describes a general procedure for the GBB reaction to synthesize a variety of 3-aminoimidazo[1,2-a]pyrazine derivatives.[7]

Materials:

  • Substituted 2-aminopyrazine (1.0 mmol)

  • Aldehyde (1.0 mmol)

  • Isocyanide (1.0 mmol)

  • Scandium(III) triflate (Sc(OTf)₃) or another suitable Lewis acid (10 mol%)

  • Methanol (MeOH) or other suitable solvent (5 mL)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve the 2-aminopyrazine (1.0 mmol), aldehyde (1.0 mmol), and scandium(III) triflate (10 mol%) in methanol (5 mL).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the isocyanide (1.0 mmol) to the reaction mixture.

  • Continue to stir the reaction at room temperature or heat as necessary, monitoring by TLC until the starting materials are consumed (typically 12-24 hours).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel with an appropriate eluent (e.g., gradients of hexane and ethyl acetate) to yield the pure 3-aminoimidazo[1,2-a]pyrazine.

Experimental Workflow for GBB Synthesis

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Mix 2-aminopyrazine, aldehyde, and Sc(OTf)3 in MeOH B Stir at Room Temperature (30 min) A->B C Add Isocyanide B->C D Stir at Room Temperature (12-24 h) C->D E Solvent Removal D->E F Redissolve and Wash E->F G Dry and Concentrate F->G H Flash Column Chromatography G->H I Pure Imidazo[1,2-a]pyrazine H->I

Caption: Workflow for the Groebke–Blackburn–Bienaymé one-pot synthesis.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of various substituted imidazo[1,2-a]pyrazine compounds and their biological activities.

Table 1: Yields of Substituted Imidazo[1,2-a]pyrazines via Iodine-Catalyzed Synthesis

EntryAldehydeIsocyanideProductYield (%)
14-Nitrobenzaldehydetert-Butyl isocyanide3-(tert-Butylamino)-2-(4-nitrophenyl)imidazo[1,2-a]pyrazine92
24-Chlorobenzaldehydetert-Butyl isocyanide3-(tert-Butylamino)-2-(4-chlorophenyl)imidazo[1,2-a]pyrazine88
3Benzaldehydetert-Butyl isocyanide3-(tert-Butylamino)-2-phenylimidazo[1,2-a]pyrazine85
44-Methoxybenzaldehydetert-Butyl isocyanide3-(tert-Butylamino)-2-(4-methoxyphenyl)imidazo[1,2-a]pyrazine82
54-NitrobenzaldehydeCyclohexyl isocyanide3-(Cyclohexylamino)-2-(4-nitrophenyl)imidazo[1,2-a]pyrazine90

Data compiled from literature sources.[6][8]

Table 2: Anticancer Activity of Imidazo[1,2-a]pyrazine Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Mechanism of Action
TB-25HCT-1160.023Tubulin Polymerization Inhibitor
Compound 10bHep-220Not specified
Compound 10bHepG218Not specified
Compound 10bMCF-721Not specified
Compound 10bA37516Not specified
Compound 7ENPP1 Assay0.0057ENPP1 Inhibitor

Data compiled from literature sources.[3][5][8]

Signaling Pathways and Mechanisms of Action

Inhibition of Tubulin Polymerization

Certain imidazo[1,2-a]pyrazine derivatives exert their anticancer effects by disrupting the dynamics of microtubules, which are essential for cell division.

G cluster_pathway Mechanism of Tubulin Polymerization Inhibition A Imidazo[1,2-a]pyrazine Derivative B Binds to Colchicine Site on β-Tubulin A->B C Inhibition of Tubulin Polymerization B->C D Disruption of Microtubule Dynamics C->D E G2/M Phase Cell Cycle Arrest D->E F Apoptosis E->F

Caption: Conceptual diagram of anticancer action via tubulin polymerization inhibition.

ENPP1 Inhibition and Activation of the cGAS-STING Pathway

Imidazo[1,2-a]pyrazines can act as potent inhibitors of ENPP1, thereby activating the cGAS-STING pathway to promote an anti-tumor immune response.

G cluster_pathway cGAS-STING Signaling Pathway cluster_inhibition Inhibition by Imidazo[1,2-a]pyrazine cluster_activation Pathway Activation A Imidazo[1,2-a]pyrazine Derivative B ENPP1 A->B Inhibits F cGAMP B->F Hydrolyzes C Cytosolic dsDNA D cGAS C->D D->F E ATP + GTP E->D G STING F->G H TBK1 G->H I IRF3 H->I J Type I Interferons (IFN-α, IFN-β) I->J K Anti-tumor Immune Response J->K

Caption: Inhibition of ENPP1 by imidazo[1,2-a]pyrazines enhances the cGAS-STING pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-Bromo-6-methylimidazo[1,2-A]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions to optimize the synthesis of 8-Bromo-6-methylimidazo[1,2-A]pyrazine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 8-Bromo-6-methylimidazo[1,2-A]pyrazine?

A1: The most prevalent and established method is the condensation reaction between an α-haloketone and a substituted 2-aminopyrazine. Specifically, for 8-Bromo-6-methylimidazo[1,2-A]pyrazine, this typically involves the reaction of 2-amino-5-methylpyrazine with a bromo- or chloroacetaldehyde derivative.

Q2: What are the critical parameters influencing the yield of the reaction?

A2: Key parameters that significantly impact the reaction yield include the choice of solvent, the base used for the condensation and cyclization steps, the reaction temperature, and the duration of the reaction. Proper control of these factors is crucial for minimizing side product formation and maximizing the yield of the desired product.

Q3: What are some common side products, and how can they be minimized?

A3: Potential side products can arise from polymerization of the α-haloketone, self-condensation of the aminopyrazine, or the formation of regioisomers if the pyrazine ring is unsymmetrically substituted. To minimize these, it is recommended to add the α-haloketone slowly to the reaction mixture and maintain the optimal reaction temperature. Purification techniques such as column chromatography are essential to isolate the desired product from these impurities.

Q4: How can I confirm the successful synthesis of 8-Bromo-6-methylimidazo[1,2-A]pyrazine?

A4: The structure of the synthesized compound should be confirmed using standard analytical techniques. These include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS) to confirm the molecular weight, and Infrared (IR) spectroscopy to identify functional groups.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 8-Bromo-6-methylimidazo[1,2-A]pyrazine.

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Yield 1. Incomplete Reaction: The condensation or cyclization may not have proceeded to completion. 2. Suboptimal Reaction Conditions: Incorrect solvent, base, or temperature may hinder the reaction. 3. Degradation of Starting Materials or Product: Reactants or the product may be unstable under the reaction conditions.1. Extend Reaction Time/Increase Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present, consider extending the reaction time or cautiously increasing the temperature. 2. Screen Solvents and Bases: Experiment with different solvents (e.g., isopropanol, ethanol, DMF) and bases (e.g., sodium bicarbonate, potassium carbonate, triethylamine). 3. Use Milder Conditions: If degradation is suspected, attempt the reaction at a lower temperature or use a milder base.
Formation of Multiple Products/Impurities 1. Side Reactions: Unwanted side reactions may be consuming the starting materials. 2. Regioisomer Formation: If using a starting material that could lead to different isomers, a mixture may be formed. 3. Impure Starting Materials: The purity of the 2-amino-5-methylpyrazine and the α-haloketone is critical.1. Control Stoichiometry and Addition Rate: Ensure accurate stoichiometry and consider the slow addition of the α-haloketone to the reaction mixture. 2. Optimize for Regioselectivity: While less of a concern for this specific target, careful selection of starting materials and reaction conditions can favor the formation of the desired isomer. 3. Purify Starting Materials: Ensure the purity of your reactants before starting the synthesis.
Difficulty in Product Purification 1. Co-elution of Impurities: Side products may have similar polarity to the desired product, making separation by column chromatography challenging. 2. Product Insolubility/Instability: The product may be difficult to handle during workup and purification.1. Optimize Chromatography Conditions: Experiment with different solvent systems for column chromatography to achieve better separation. Recrystallization can also be an effective purification method. 2. Adjust Workup Procedure: If the product is unstable in acidic or basic conditions, ensure the workup is performed under neutral pH.

Experimental Protocols

A detailed experimental protocol for a closely related analog, 2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine, is provided below. This can be adapted for the synthesis of 8-Bromo-6-methylimidazo[1,2-A]pyrazine by using an appropriate α-haloketone.

Synthesis of 2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine [1]

  • Reactants:

    • 2-bromo-1-(6-bromo-3-pyridyl)-ethanone (2.70 g, 9.68 mmol)

    • 2-amino-3-methylpyrazine (1.06 g, 9.68 mmol)

    • Sodium bicarbonate (1.22 g, 14.5 mmol)

  • Solvent:

    • 2-propanol (40 ml)

  • Procedure:

    • A mixture of the reactants and sodium bicarbonate in 2-propanol is heated at 80°C overnight.

    • After cooling to room temperature, the reaction mixture is concentrated to dryness.

    • The resulting residue is partitioned between ethyl acetate (100 ml) and water (100 ml).

    • The organic phase is washed with brine (1 x 100 ml), dried over sodium sulfate, and concentrated to dryness.

    • The crude product is purified by column chromatography using a gradient of 0% to 5% MeOH in ethyl acetate.

  • Yield: 1.25 g (44.7%)

Table 1: Summary of Reaction Conditions and Yield for a Related Synthesis

Reactant 1Reactant 2BaseSolventTemperatureTimeYieldReference
2-bromo-1-(6-bromo-3-pyridyl)-ethanone2-amino-3-methylpyrazineSodium Bicarbonate2-propanol80°COvernight44.7%[1]

Visualizations

To aid in understanding the experimental workflow and troubleshooting logic, the following diagrams are provided.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_analysis Analysis reactants 1. Combine 2-amino-5-methylpyrazine, α-haloketone, and base in solvent heating 2. Heat the mixture (e.g., 80°C overnight) reactants->heating concentrate 3. Concentrate the reaction mixture heating->concentrate partition 4. Partition between EtOAc and water concentrate->partition wash 5. Wash organic layer with brine partition->wash dry 6. Dry over Na2SO4 and concentrate wash->dry chromatography 7. Purify by column chromatography dry->chromatography characterization 8. Characterize product (NMR, MS, IR) chromatography->characterization

Caption: General experimental workflow for the synthesis of 8-Bromo-6-methylimidazo[1,2-A]pyrazine.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn Is starting material left? suboptimal_cond Suboptimal Conditions low_yield->suboptimal_cond Are conditions optimized? degradation Degradation low_yield->degradation Is there evidence of decomposition? extend_time Extend Reaction Time Increase Temperature incomplete_rxn->extend_time screen_params Screen Solvents & Bases suboptimal_cond->screen_params milder_cond Use Milder Conditions degradation->milder_cond

Caption: Troubleshooting logic for addressing low product yield.

References

Common side reactions and byproducts in imidazo[1,2-a]pyrazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of imidazo[1,2-a]pyrazines. This resource addresses common side reactions, byproduct formation, and offers practical solutions to challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My imidazo[1,2-a]pyrazine synthesis is resulting in a low yield. What are the potential causes and how can I improve it?

Low yields in imidazo[1,2-a]pyrazine synthesis can stem from several factors. Here are some common causes and troubleshooting tips:

  • Incomplete Reaction: The initial condensation or subsequent cyclization may not be proceeding to completion.

    • Solution: Consider extending the reaction time or moderately increasing the reaction temperature. Ensure efficient mixing to improve contact between reactants.

  • Suboptimal Reaction Conditions: The choice of solvent, catalyst, and base is critical and can significantly influence the yield.

    • Solution: A systematic optimization of reaction parameters is recommended. Screen different solvents, as a change can dramatically affect reaction rates and equilibria. The type and amount of catalyst can also be crucial; for instance, in some multicomponent reactions, iodine has been shown to be a cost-effective and efficient catalyst for achieving good yields at room temperature.[1][2]

  • Starting Material Quality: Impurities in the starting materials, such as the 2-aminopyrazine or the α-halocarbonyl compound, can interfere with the reaction.

    • Solution: Ensure the purity of your starting materials. Recrystallization or column chromatography of the reactants may be necessary.

  • Product Degradation: The imidazo[1,2-a]pyrazine core can be sensitive to harsh reaction or workup conditions.

    • Solution: Employ milder reaction conditions where possible. Avoid strongly acidic or basic conditions during the workup if your product is known to be labile.

  • Isocyanide Decomposition: In multicomponent reactions involving isocyanides, low yields can be attributed to the decomposition of acid-sensitive isocyanides.[1]

    • Solution: Use milder catalysts or reaction conditions that are compatible with the specific isocyanide being used.

Q2: I am observing the formation of multiple products in my reaction. What are the common side reactions and byproducts?

Several side reactions can occur during the synthesis of imidazo[1,2-a]pyrazines, leading to a mixture of products. The nature of these byproducts often depends on the chosen synthetic route.

  • Regioisomer Formation: A frequent issue is the formation of a mixture of regioisomers, particularly when using substituted 2-aminopyrazines or unsymmetrical α-dicarbonyl compounds. This can lead to the formation of both 2- and 3-substituted imidazo[1,2-a]pyrazines, which can be difficult to separate.[3][4][5] The regioselectivity of electrophilic substitution on the imidazo[1,2-a]pyrazine core itself, for example during bromination, can also lead to mixtures of isomers.[4]

  • Dimerization: In the Tschitschibabin reaction for synthesizing aminated imidazo[1,2-a]pyrazines, dimerization of the starting pyridine derivative can be a significant side reaction.[6]

  • Oxazole Formation: In the Groebke–Blackburn–Bienaymé multicomponent reaction, the formation of oxazole derivatives has been reported as a potential byproduct.[7]

  • Symmetrical Pyrazine Formation: In some synthetic approaches, self-condensation of starting materials can lead to the formation of symmetrical 2,5-disubstituted pyrazines, reducing the yield of the desired product.[8]

  • Over-halogenation: When using α-haloketones as starting materials, polyhalogenated byproducts can form if the reaction conditions are not carefully controlled.

Q3: How can I control the regioselectivity of the reaction to obtain a single desired isomer?

Controlling regioselectivity is a key challenge. Here are some strategies:

  • Choice of Starting Materials: The substitution pattern on the 2-aminopyrazine can direct the cyclization to favor one isomer over another. For instance, the use of 2-amino-3-chloropyrazine can lead to the exclusive formation of the 2-aryl substituted product due to the directing effect of the chloro group.[3]

  • Reaction Conditions: Temperature, solvent, and catalyst can all influence the kinetic versus thermodynamic control of the reaction, thereby affecting the ratio of regioisomers. Careful optimization of these parameters is crucial. For electrophilic substitution on the imidazo[1,2-a]pyrazine core, the inherent electronic properties of the ring favor substitution at the C-3 position.[9]

  • Protecting Groups: In some cases, the use of protecting groups on the 2-aminopyrazine can help to direct the reaction towards a specific isomer.

Q4: What are the best methods for purifying my imidazo[1,2-a]pyrazine product and removing byproducts?

Purification can be challenging, especially when dealing with regioisomers.

  • Column Chromatography: This is the most common method for purifying imidazo[1,2-a]pyrazines. The choice of stationary phase (e.g., silica gel, alumina) and eluent system is critical for achieving good separation.

  • Crystallization: If the desired product is a solid, recrystallization from an appropriate solvent system can be a highly effective purification method.

  • Salt Formation: For basic imidazo[1,2-a]pyrazines, forming a salt (e.g., with sulfuric acid) can facilitate purification by crystallization, as the salt may have different solubility properties than the free base.[10]

  • Fluorous Solid-Phase Extraction (F-SPE): For specific applications, such as in library synthesis, fluorous-tagged reactants can be used, allowing for efficient purification by F-SPE.[11]

Troubleshooting Guide

The following table summarizes common problems, their potential causes, and suggested solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Incomplete reaction, suboptimal reaction conditions, poor quality starting materials, product degradation.Extend reaction time, increase temperature, screen different solvents and catalysts, purify starting materials, use milder workup conditions.
Formation of Regioisomers Use of unsymmetrical starting materials, lack of regiochemical control.Use specifically substituted starting materials to direct cyclization, optimize reaction conditions (temperature, solvent, catalyst).
Presence of Dimer Byproducts Side reaction in Tschitschibabin synthesis.Modify reaction conditions (e.g., increase pressure) to favor amination over dimerization.[6]
Contamination with Oxazoles Byproduct formation in Groebke-Blackburn-Bienaymé reaction.Optimize reaction conditions to favor the desired imidazo[1,2-a]pyrazine formation.[7]
Difficult Purification Similar polarity of product and byproducts (e.g., regioisomers).Employ high-performance column chromatography, explore different solvent systems for crystallization, consider derivatization or salt formation to alter solubility.

Experimental Protocols & Data

General Procedure for Iodine-Catalyzed Three-Component Synthesis

A common and efficient method for the synthesis of 3-aminoimidazo[1,2-a]pyrazines is the one-pot, three-component reaction of a 2-aminopyrazine, an aldehyde, and an isocyanide, catalyzed by iodine.[1][2]

  • Reactant Mixture: In a round-bottom flask, combine 2-aminopyrazine (1.0 eq), the desired aldehyde (1.0 eq), and the isocyanide (1.1 eq) in a suitable solvent such as ethanol.

  • Catalyst Addition: Add a catalytic amount of iodine (e.g., 10 mol%) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is typically worked up by quenching with a sodium thiosulfate solution to remove excess iodine, followed by extraction with an organic solvent. The organic layer is then dried and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired 3-aminoimidazo[1,2-a]pyrazine.

The table below presents representative yields for this reaction with different aldehydes.

Entry Aldehyde Product Yield (%)
14-Nitrobenzaldehyde3-Amino-2-(4-nitrophenyl)imidazo[1,2-a]pyrazine92
24-Chlorobenzaldehyde3-Amino-2-(4-chlorophenyl)imidazo[1,2-a]pyrazine88
34-Methylbenzaldehyde3-Amino-2-(4-methylphenyl)imidazo[1,2-a]pyrazine85
4Benzaldehyde3-Amino-2-phenylimidazo[1,2-a]pyrazine82

Data adapted from a representative iodine-catalyzed synthesis.

Visualizing Reaction Pathways and Logic

Generalized Synthetic Pathway

The following diagram illustrates a generalized workflow for the synthesis and purification of imidazo[1,2-a]pyrazines.

G General Workflow for Imidazo[1,2-a]pyrazine Synthesis cluster_0 Synthesis cluster_1 Purification cluster_2 Analysis Reactants Reactants Reaction Reaction Reactants->Reaction Solvent, Catalyst Crude Product Crude Product Reaction->Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Crystallization Crystallization Crude Product->Crystallization Pure Product Pure Product Column Chromatography->Pure Product Crystallization->Pure Product Spectroscopy (NMR, MS) Spectroscopy (NMR, MS) Pure Product->Spectroscopy (NMR, MS)

Caption: A generalized workflow for the synthesis and purification of imidazo[1,2-a]pyrazines.

Troubleshooting Logic for Low Yield

This diagram outlines a logical approach to troubleshooting low yields in your synthesis.

G Troubleshooting Flowchart for Low Yield Start Start Low Yield Low Yield Start->Low Yield Check Reaction Completion Check Reaction Completion Low Yield->Check Reaction Completion Incomplete Incomplete Check Reaction Completion->Incomplete Optimize Conditions Optimize Conditions Incomplete->Optimize Conditions Yes Check Starting Materials Check Starting Materials Incomplete->Check Starting Materials No Optimize Conditions->Check Starting Materials Impure Impure Check Starting Materials->Impure Purify Reactants Purify Reactants Impure->Purify Reactants Yes Consider Degradation Consider Degradation Impure->Consider Degradation No Purify Reactants->Consider Degradation End End Consider Degradation->End

Caption: A logical flowchart for troubleshooting low product yield in imidazo[1,2-a]pyrazine synthesis.

References

Purification of 8-Bromo-6-methylimidazo[1,2-A]pyrazine using column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the column chromatography purification of 8-Bromo-6-methylimidazo[1,2-A]pyrazine.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the purification of 8-Bromo-6-methylimidazo[1,2-A]pyrazine, offering practical solutions and preventative measures.

1. Column Chromatography Issues

Q1: My 8-Bromo-6-methylimidazo[1,2-A]pyrazine is co-eluting with impurities. How can I improve separation?

A1: Co-elution is a common challenge when purifying heterocyclic compounds. Here are several strategies to improve separation:

  • Optimize the Mobile Phase:

    • Gradient Elution: Start with a low polarity eluent and gradually increase the polarity. A shallow gradient can significantly improve the resolution of closely eluting compounds.[1] For imidazo[1,2-a]pyrazine derivatives, a common starting point is a hexane/ethyl acetate solvent system.[1] You can try a gradient from 100% hexane to a mixture with increasing concentrations of ethyl acetate.

    • Solvent System Modification: If a hexane/ethyl acetate system is not providing adequate separation, consider trying other solvent systems. For polar compounds, adding a small amount of methanol to a dichloromethane eluent can be effective.

  • Stationary Phase Selection:

    • High-Resolution Silica: Standard silica gel may not be sufficient for separating closely related isomers or impurities. Using a stationary phase with a higher surface area can enhance separation.[1]

  • Sample Loading:

    • Avoid Overloading: Overloading the column is a frequent cause of poor separation. Ensure the amount of crude product loaded is appropriate for the column dimensions.[1]

    • Dry Loading: If your compound has poor solubility in the initial mobile phase, dry loading can be beneficial. Dissolve your sample in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dry powder onto the column.[2]

Q2: I am experiencing low recovery of my product from the column. What are the potential causes and solutions?

A2: Low recovery can be attributed to several factors:

  • Irreversible Adsorption: The basic nitrogen atoms in the imidazo[1,2-a]pyrazine ring can sometimes interact strongly with the acidic silica gel, leading to irreversible adsorption.

    • Solution: Deactivate the silica gel by pre-treating it with a small amount of a tertiary amine like triethylamine in the eluent. Alternatively, consider using a less acidic stationary phase, such as neutral alumina.

  • Compound Instability: The compound may be degrading on the silica gel.

    • Solution: Minimize the time the compound spends on the column by using flash chromatography.[3] Keeping the fractions cold can also help reduce degradation. You can test for stability by spotting a solution of your compound on a TLC plate, letting it sit for several hours, and then eluting it to see if any new spots appear.[4]

  • Incomplete Elution: The chosen mobile phase may not be polar enough to elute your compound completely.

    • Solution: After collecting your desired fractions, flush the column with a highly polar solvent, such as 10% methanol in dichloromethane, to check if any remaining product elutes.

Q3: The fractions containing my product are still impure after a single column. What should I do?

A3: If a single column chromatography run is insufficient, you may need to perform a second purification step.

  • Sequential Chromatography: Run a second column using a different solvent system to separate the remaining impurities.

  • Recrystallization: If your compound is a solid, recrystallization can be a highly effective final purification step to obtain a highly pure product.[5]

Experimental Protocols

Protocol 1: Flash Column Chromatography of 8-Bromo-6-methylimidazo[1,2-A]pyrazine

This protocol is a general guideline and may require optimization for your specific reaction mixture.

Materials:

  • Crude 8-Bromo-6-methylimidazo[1,2-A]pyrazine

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

  • Thin Layer Chromatography (TLC) plates

  • Glass column

  • Collection tubes

Methodology:

  • TLC Analysis: Before running the column, determine the optimal solvent system using TLC. Test various ratios of hexane and ethyl acetate to find a system that gives your product an Rf value between 0.2 and 0.4 and provides good separation from impurities.

  • Column Packing:

    • Prepare a slurry of silica gel in hexane.

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluting solvent.

    • Carefully apply the sample to the top of the silica bed using a pipette.

    • Allow the sample to absorb completely into the silica.

  • Elution:

    • Begin eluting with the predetermined solvent system (e.g., 90:10 hexane/ethyl acetate).[1]

    • If using a gradient, gradually increase the proportion of ethyl acetate.

    • Maintain a constant flow rate.

  • Fraction Collection:

    • Collect fractions in separate test tubes.

    • Monitor the elution of your compound by spotting fractions onto a TLC plate and visualizing under UV light.

  • Product Isolation:

    • Combine the pure fractions containing your product.

    • Evaporate the solvent under reduced pressure to obtain the purified 8-Bromo-6-methylimidazo[1,2-A]pyrazine.

Quantitative Data Summary

ParameterTypical Value/RangeNotes
Stationary Phase Silica Gel (60-120 mesh or 230-400 mesh for flash)Standard choice for imidazo[1,2-a]pyrazine derivatives.
Mobile Phase Hexane/Ethyl Acetate GradientA common starting point is a gradient from 10:1 to 1:1.
Sample Load 1-5% of silica gel weightOverloading can lead to poor separation.[1]
Flow Rate 1-5 mL/min (for small-scale columns)Adjust for column size.
TLC Rf of Product 0.2 - 0.4Optimal for good separation.

Visualizations

Troubleshooting_Workflow start Problem Identified (e.g., Co-elution, Low Yield) check_tlc Re-evaluate TLC Is Rf optimal (0.2-0.4)? Is there good separation? start->check_tlc optimize_solvent Optimize Mobile Phase - Try different solvent system - Run a shallower gradient check_tlc->optimize_solvent No check_loading Check Sample Loading - Was the column overloaded? - Consider dry loading check_tlc->check_loading Yes solution Problem Resolved optimize_solvent->solution reduce_load Reduce Sample Load Use more silica per gram of crude check_loading->reduce_load Yes check_stability Assess Compound Stability - Perform 2D TLC - Run a quick stability test on silica check_loading->check_stability No reduce_load->solution change_stationary_phase Change Stationary Phase - Use neutral alumina - Deactivate silica with triethylamine check_stability->change_stationary_phase Unstable second_purification Consider Second Purification - Rerun column with different eluent - Recrystallization check_stability->second_purification Stable but still impure change_stationary_phase->solution second_purification->solution

Caption: Troubleshooting workflow for column chromatography purification.

References

Strategies for removing impurities from 8-Bromo-6-methylimidazo[1,2-A]pyrazine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of 8-Bromo-6-methylimidazo[1,2-A]pyrazine.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental process, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Yield of the Desired Product

Question: I have followed the reaction protocol, but I am observing a very low yield of 8-Bromo-6-methylimidazo[1,2-A]pyrazine, or none at all. What could be the issue?

Answer: Low or no yield can stem from several factors related to starting materials, reaction conditions, and work-up procedures.

  • Incomplete Reaction: The condensation reaction between the 2-aminopyrazine derivative and the α-haloketone may not have gone to completion.

    • Solution: Consider extending the reaction time or moderately increasing the reaction temperature. Ensure efficient mixing to promote contact between reactants.[1]

  • Suboptimal Reaction Conditions: The choice of base and solvent is critical for the success of the reaction.

    • Solution: If using a weak base, consider switching to a stronger, non-nucleophilic base to facilitate the initial condensation and subsequent cyclization. The solvent should be inert to the reaction conditions and capable of dissolving the starting materials. Protic solvents like isopropanol or ethanol are commonly used.[2]

  • Degradation of Starting Materials or Product: The starting materials or the final product might be sensitive to the reaction or work-up conditions.

    • Solution: Ensure the α-haloketone is pure and not degraded. During work-up, avoid overly acidic or basic conditions if your product is known to be sensitive.[1]

  • Side Reactions: Unwanted side reactions can consume the starting materials. For instance, the α-haloketone can undergo self-condensation.

    • Solution: Control the addition of the α-haloketone to the reaction mixture to minimize its concentration at any given time.

Issue 2: Presence of Significant Impurities in the Crude Product

Question: My crude product shows multiple spots on the Thin Layer Chromatography (TLC) plate. What are the likely impurities and how can I remove them?

Answer: The presence of multiple impurities is a common issue. Identifying the nature of these impurities is the first step toward effective removal.

  • Unreacted Starting Materials: The most common impurities are unreacted 2-amino-5-methylpyrazine and the α-bromo ketone.

    • Identification: Compare the TLC of the crude product with the starting materials.

    • Removal: These can often be removed by a simple aqueous work-up or by column chromatography.

  • Regioisomeric Impurity: The reaction of an unsymmetrical 2-aminopyrazine with an α-haloketone can potentially yield a regioisomeric product. For instance, the reaction of 2-amino-5-methylpyrazine with a bromoacetyl derivative could potentially lead to the formation of the 7-methyl isomer, although the 6-methyl isomer is generally the major product.

    • Identification: Careful analysis of NMR spectra (¹H and ¹³C) can help identify the presence of isomers.

    • Removal: Due to their similar polarities, separation of regioisomers can be challenging. High-performance column chromatography with a carefully selected solvent system is often required.

  • Products of Side Reactions: As mentioned earlier, self-condensation of the α-haloketone or other side reactions can generate impurities.

    • Removal: These are typically removed by column chromatography or recrystallization.

Issue 3: Difficulty in Purifying the Product by Column Chromatography

Question: I am struggling to get a pure fraction of 8-Bromo-6-methylimidazo[1,2-A]pyrazine using column chromatography. What can I do?

Answer: Optimizing the chromatography conditions is key to successful purification.

  • Choice of Stationary Phase:

    • Solution: Silica gel is commonly used for the purification of imidazo[1,2-a]pyrazine derivatives.[1][2] However, if the compound is basic, neutral alumina can be a better alternative to avoid product degradation or strong adsorption.[3]

  • Solvent System (Eluent):

    • Solution: A gradient elution is often more effective than an isocratic one. Start with a non-polar solvent and gradually increase the polarity. Refer to the table below for suggested solvent systems.

Solvent System Ratio (v/v) Notes
Hexane / Ethyl AcetateGradientA common starting point for many organic compounds.
Dichloromethane / MethanolGradient (e.g., 0-5% MeOH)Effective for more polar compounds.[2]
Petroleum Ether / Ethyl AcetateGradientAn alternative to hexane-based systems.[1]
  • Column Loading and Elution:

    • Solution: Ensure the crude product is properly loaded onto the column (dry loading is often preferred for better separation). Maintain a consistent and not-too-fast flow rate to allow for proper equilibration.

Issue 4: The Purified Product Fails to Crystallize

Question: After purification, my 8-Bromo-6-methylimidazo[1,2-A]pyrazine is an oil or an amorphous solid and I cannot get it to crystallize. What should I try?

Answer: Inducing crystallization can sometimes be challenging.

  • Residual Solvent:

    • Solution: Ensure all chromatography solvents are completely removed under high vacuum.

  • Purity:

    • Solution: Even small amounts of impurities can inhibit crystallization. Re-purify a small sample to see if that helps.

  • Recrystallization Solvent Screening:

    • Solution: The choice of solvent is crucial for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Experiment with a range of solvents of varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures thereof).

  • Seeding:

    • Solution: If you have a small crystal of the pure product, add it to the supersaturated solution to induce crystallization.

  • Scratching:

    • Solution: Scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites and induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 8-Bromo-6-methylimidazo[1,2-A]pyrazine?

A1: The most common and direct method is the condensation reaction of 2-amino-5-methylpyrazine with a suitable α-haloketone, such as bromoacetaldehyde or a derivative, followed by cyclization. This is a variation of the Tschitschibabin reaction for the synthesis of imidazo[1,2-a]pyridines and related fused heterocyclic systems.

Q2: What are the key analytical techniques to confirm the structure and purity of 8-Bromo-6-methylimidazo[1,2-A]pyrazine?

A2: The following techniques are essential for characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure, including the position of the methyl and bromo substituents.[4]

  • Mass Spectrometry (MS): Provides information about the molecular weight and can help in identifying impurities. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[5]

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.

  • Infrared (IR) Spectroscopy: Can confirm the presence of specific functional groups.

Q3: Are there any specific safety precautions I should take during the synthesis of 8-Bromo-6-methylimidazo[1,2-A]pyrazine?

A3: Yes, standard laboratory safety procedures should be followed. In particular:

  • α-Haloketones: These are lachrymators and skin irritants. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Many organic solvents are flammable and toxic. Handle them with care in a fume hood.

  • Heating: Use a controlled heating source like a heating mantle or an oil bath to avoid accidental fires.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials (2-amino-5-methylpyrazine, α-haloketone) reaction Reaction (Condensation & Cyclization) start->reaction workup Aqueous Work-up reaction->workup chromatography Column Chromatography workup->chromatography recrystallization Recrystallization chromatography->recrystallization analysis Purity & Structural Analysis (TLC, NMR, MS, HPLC) recrystallization->analysis end 8-Bromo-6-methylimidazo[1,2-A]pyrazine analysis->end Pure Product

Caption: A generalized experimental workflow for the synthesis and purification of 8-Bromo-6-methylimidazo[1,2-A]pyrazine.

Troubleshooting_Logic cluster_yield Low Yield cluster_purity Impure Product cluster_purification_issue Purification Difficulty start Problem Encountered incomplete_reaction Incomplete Reaction? start->incomplete_reaction Low Yield unreacted_sm Unreacted Starting Materials? start->unreacted_sm Impure Product wrong_stationary_phase Incorrect Stationary Phase? start->wrong_stationary_phase Purification Difficulty suboptimal_conditions Suboptimal Conditions? degradation Degradation? solution1 Increase reaction time/temp incomplete_reaction->solution1 Yes solution2 Optimize base/solvent suboptimal_conditions->solution2 Yes solution3 Use milder conditions degradation->solution3 Yes regioisomer Regioisomer? side_products Side Products? solution4 Aqueous work-up / Chromatography unreacted_sm->solution4 Yes solution5 High-performance chromatography regioisomer->solution5 Yes solution6 Chromatography / Recrystallization side_products->solution6 Yes wrong_eluent Ineffective Eluent? solution7 Try silica gel or neutral alumina wrong_stationary_phase->solution7 Yes solution8 Optimize solvent gradient wrong_eluent->solution8 Yes

Caption: A troubleshooting decision tree for common issues in the synthesis of 8-Bromo-6-methylimidazo[1,2-A]pyrazine.

References

Troubleshooting low aqueous solubility of 8-Bromo-6-methylimidazo[1,2-A]pyrazine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low aqueous solubility with 8-Bromo-6-methylimidazo[1,2-A]pyrazine derivatives.

Frequently Asked Questions (FAQs)

Q1: My 8-Bromo-6-methylimidazo[1,2-A]pyrazine derivative has very low aqueous solubility. Is this expected?

A1: Yes, low aqueous solubility is a common challenge with many heterocyclic compounds, including imidazo[1,2-a]pyrazine derivatives.[1] The fused aromatic ring system contributes to a rigid, often lipophilic structure, which can limit its favorable interactions with water molecules. Factors such as high crystallinity (strong crystal lattice energy) and the lack of ionizable groups in your specific derivative can further decrease aqueous solubility.

Q2: How does pH influence the solubility of my compound?

A2: The solubility of your 8-Bromo-6-methylimidazo[1,2-A]pyrazine derivative is likely pH-dependent. The imidazo[1,2-a]pyrazine core contains nitrogen atoms that can be protonated under acidic conditions. The predicted pKa of the parent imidazo[1,2-a]pyrazine is approximately 4.30.[2] This means that at pH values below the pKa, the compound will be protonated, exist as a cation, and is expected to have significantly higher aqueous solubility. Conversely, at pH values above the pKa, the compound will be in its neutral, less soluble form. Therefore, adjusting the pH of your aqueous solution to be acidic can be a primary strategy to increase solubility.[3][4][5]

Q3: What are the key physicochemical properties I should determine for my derivative to understand its solubility?

A3: To effectively troubleshoot solubility issues, it is crucial to characterize the following physicochemical properties of your 8-Bromo-6-methylimidazo[1,2-A]pyrazine derivative:

  • pKa: Determines the pH range where the compound is ionized and more soluble.

  • LogP/LogD: Measures the lipophilicity of the compound. A high LogP value generally correlates with lower aqueous solubility.

  • Melting Point: Provides an indication of the crystal lattice energy. A high melting point suggests a more stable crystal lattice that is more difficult for a solvent to break down, leading to lower solubility.

  • Crystalline vs. Amorphous Form: The solid-state properties of your compound are critical. Amorphous forms are generally more soluble than their crystalline counterparts due to their lower energy barrier to dissolution.

Q4: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?

A4:

  • Kinetic solubility is the concentration of a compound that dissolves from a high-concentration stock solution (usually in DMSO) when added to an aqueous buffer. It is a measure of how quickly a compound might precipitate out of solution and is often used in high-throughput screening during early drug discovery.

  • Thermodynamic solubility is the true equilibrium solubility of a compound in a saturated solution with an excess of the solid compound. It is a more accurate measure of a compound's intrinsic solubility.

For initial troubleshooting and screening, kinetic solubility is often sufficient. However, for lead optimization and formulation development, determining the thermodynamic solubility is essential for a more accurate understanding of the compound's behavior.

Troubleshooting Guide

This guide addresses common issues encountered during experiments due to the low aqueous solubility of 8-Bromo-6-methylimidazo[1,2-A]pyrazine derivatives.

Issue 1: Compound precipitates out of solution during my in vitro assay.

Possible Causes:

  • The final concentration of your compound in the assay buffer exceeds its aqueous solubility at the experimental pH and temperature.

  • The percentage of the organic cosolvent (e.g., DMSO) from your stock solution is too low in the final assay volume to maintain solubility.

Solutions:

  • Decrease the final concentration of the compound: If the biological activity allows, reduce the concentration of your derivative in the assay to below its solubility limit.

  • Increase the percentage of cosolvent: While keeping it within the tolerance limits of your assay, you can try to increase the final percentage of DMSO. However, be cautious as high concentrations of organic solvents can affect biological assays.

  • Adjust the pH of the assay buffer: If your assay is tolerant to pH changes, acidifying the buffer (to a pH below the pKa of your compound) can significantly increase solubility.

  • Use a different cosolvent: Explore other water-miscible organic solvents such as ethanol, methanol, or polyethylene glycol (PEG) that may have a better solubilizing effect for your specific derivative.

  • Employ solubility enhancers: Consider the use of cyclodextrins, which can form inclusion complexes with poorly soluble compounds and increase their aqueous solubility.[6][7][8][9]

Issue 2: I am unable to prepare a sufficiently concentrated aqueous stock solution for my experiments.

Possible Causes:

  • The intrinsic solubility of your 8-Bromo-6-methylimidazo[1,2-A]pyrazine derivative is extremely low.

  • The dissolution rate is very slow.

Solutions:

  • Structural Modification (for drug discovery programs): If you are in the process of synthesizing analogues, consider introducing polar functional groups to the 8-Bromo-6-methylimidazo[1,2-A]pyrazine scaffold. Substitutions at the C8 position with amines, such as morpholine or piperidine, have been shown to be synthetically feasible and can improve physicochemical properties.

  • Formulation Strategies:

    • Co-solvency: Prepare your stock solution in a mixture of water and a water-miscible organic solvent (e.g., DMSO, ethanol, PEG 400).

    • pH Adjustment: Prepare the stock solution in an acidic buffer (e.g., pH 2-4) to take advantage of the basicity of the imidazopyrazine core.

    • Use of Surfactants: Low concentrations of non-ionic surfactants (e.g., Tween 80, Cremophor EL) can form micelles that encapsulate the drug and increase its apparent solubility.

    • Cyclodextrin Complexation: Prepare an inclusion complex with a cyclodextrin like hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance solubility.[6][7][8][9]

    • Particle Size Reduction: If you have the solid material, techniques like micronization or nanosizing can increase the surface area and improve the dissolution rate.[10]

    • Amorphous Solid Dispersions: Creating an amorphous solid dispersion with a polymer can prevent crystallization and enhance solubility.[11][12]

  • Salt Formation: If your derivative has a sufficiently basic center, forming a salt (e.g., hydrochloride salt) can significantly improve its aqueous solubility.

Quantitative Data on Solubility

While specific public data on the aqueous solubility of a wide range of 8-Bromo-6-methylimidazo[1,2-A]pyrazine derivatives is limited, the following table provides illustrative examples of how solubility can be affected by structural modifications and formulation approaches for similar heterocyclic compounds.

Compound/FormulationModification/Formulation StrategyAqueous Solubility (µg/mL)Fold Increase
Hypothetical Derivative A Base form in neutral buffer (pH 7.4)< 1-
Hypothetical Derivative A In acidic buffer (pH 2.0)50> 50
Hypothetical Derivative A 5% HP-β-Cyclodextrin in neutral buffer25> 25
Hypothetical Derivative B (with polar side chain)Base form in neutral buffer (pH 7.4)15-
Hypothetical Derivative B In acidic buffer (pH 2.0)> 200> 13

Experimental Protocols

Protocol 1: Kinetic Solubility Assay (Turbidimetric Method)
  • Preparation of Stock Solution: Prepare a 10 mM stock solution of the 8-Bromo-6-methylimidazo[1,2-A]pyrazine derivative in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.

  • Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each dilution to a new 96-well plate containing the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept low (e.g., 1-2%).

  • Incubation: Shake the plate at room temperature for 1-2 hours.

  • Measurement: Measure the turbidity of each well using a nephelometer or a plate reader that can measure absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).

  • Data Analysis: The kinetic solubility is the highest concentration of the compound that does not show a significant increase in turbidity compared to the buffer blank.

Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)
  • Sample Preparation: Add an excess amount of the solid 8-Bromo-6-methylimidazo[1,2-A]pyrazine derivative to a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4) in a glass vial.

  • Equilibration: Tightly cap the vial and shake it at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspension to settle. Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any undissolved solid.

  • Quantification: Dilute the filtered supernatant with a suitable solvent (e.g., acetonitrile/water) and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS/MS.

  • Standard Curve: Prepare a standard curve of the compound in the same solvent used for dilution to accurately quantify the concentration in the supernatant.

Visualizations

Troubleshooting_Workflow start Low Aqueous Solubility Observed check_assay_conc Is compound concentration > expected solubility? start->check_assay_conc reduce_conc Reduce compound concentration check_assay_conc->reduce_conc Yes check_ph Can assay pH be modified? check_assay_conc->check_ph No success Solubility Issue Resolved reduce_conc->success adjust_ph Adjust pH to < pKa check_ph->adjust_ph Yes check_cosolvent Is cosolvent % tolerated? check_ph->check_cosolvent No adjust_ph->success increase_cosolvent Increase cosolvent % check_cosolvent->increase_cosolvent Yes use_enhancers Employ Solubility Enhancers (e.g., Cyclodextrins) check_cosolvent->use_enhancers No increase_cosolvent->success formulation Consider Advanced Formulation Strategies use_enhancers->formulation use_enhancers->success

Caption: Troubleshooting workflow for low aqueous solubility.

Solubility_Enhancement_Strategies cluster_approaches Solubility Enhancement Approaches cluster_physchem cluster_formulation compound Poorly Soluble 8-Bromo-6-methylimidazo[1,2-A]pyrazine physchem Physicochemical Modification compound->physchem formulation Formulation Strategies compound->formulation ph_adjust pH Adjustment (Acidic Buffer) physchem->ph_adjust salt_form Salt Formation (e.g., HCl salt) physchem->salt_form structural_mod Structural Modification (Add Polar Groups) physchem->structural_mod cosolvency Cosolvency (e.g., DMSO, PEG) formulation->cosolvency cyclodextrin Cyclodextrin Complexation (e.g., HP-β-CD) formulation->cyclodextrin solid_disp Amorphous Solid Dispersion formulation->solid_disp particle_size Particle Size Reduction (Micronization) formulation->particle_size

Caption: Strategies for enhancing aqueous solubility.

References

How to prevent debromination during reactions with 8-Bromo-6-methylimidazo[1,2-A]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 8-Bromo-6-methylimidazo[1,2-a]pyrazine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during reactions with this compound, particularly the prevention of debromination.

Frequently Asked Questions (FAQs)

Q1: What is debromination and why is it a problem in reactions with 8-Bromo-6-methylimidazo[1,2-a]pyrazine?

A1: Debromination is an undesired side reaction where the bromine atom at the 8-position of the imidazo[1,2-a]pyrazine core is replaced by a hydrogen atom. This leads to the formation of 6-methylimidazo[1,2-a]pyrazine as a byproduct, reducing the yield of the desired functionalized product and complicating purification. This is a common issue in palladium-catalyzed cross-coupling reactions.

Q2: What are the primary causes of debromination?

A2: Debromination in palladium-catalyzed reactions is often attributed to the formation of a palladium-hydride (Pd-H) species. This can arise from the reaction of the palladium catalyst with various components in the reaction mixture, such as the solvent (e.g., alcohols), the base, or trace amounts of water. The Pd-H species can then react with the starting material, leading to the cleavage of the carbon-bromine bond and its replacement with a carbon-hydrogen bond.

Q3: Which types of cross-coupling reactions are most susceptible to debromination with this substrate?

A3: Palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination are all susceptible to debromination, especially with electron-rich N-heterocyclic compounds like 8-Bromo-6-methylimidazo[1,2-a]pyrazine. The specific conditions of each reaction type will influence the extent of this side reaction.

Troubleshooting Guide: Preventing Debromination

This guide provides solutions to the common problem of debromination during cross-coupling reactions involving 8-Bromo-6-methylimidazo[1,2-a]pyrazine.

Issue: Significant formation of the debrominated byproduct, 6-methylimidazo[1,2-a]pyrazine.

dot

Overcoming challenges in the characterization of polysubstituted imidazo[1,2-a]pyrazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with polysubstituted imidazo[1,2-a]pyrazines.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the characterization of polysubstituted imidazo[1,2-a]pyrazines?

Researchers often face challenges in unambiguously determining the substitution pattern on the bicyclic ring system. Complex splitting patterns in ¹H NMR spectra due to multiple spin-spin couplings can be difficult to interpret. Additionally, the separation of structurally similar isomers, which may have very similar polarities, can be problematic during chromatographic purification. Signal broadening in NMR spectra due to the presence of quadrupolar nitrogen atoms is another common issue.[1]

Q2: How can I differentiate between isomers of polysubstituted imidazo[1,2-a]pyrazines?

Differentiating between isomers requires a combination of analytical techniques. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. 2D NMR techniques are invaluable for structural elucidation.[1] Specifically:

  • COSY (Correlation Spectroscopy) helps identify proton-proton couplings, revealing which protons are adjacent to each other.

  • HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with their directly attached carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is crucial for identifying connectivity across quaternary carbons and heteroatoms.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) can reveal through-space proximity of protons, helping to determine the spatial arrangement of substituents.

Q3: What are typical chemical shifts (δ) in ¹H and ¹³C NMR for an imidazo[1,2-a]pyrazine core?

While the exact chemical shifts will vary depending on the substituents, some general ranges can be expected. For example, in one derivative, the aromatic pyrazine hydrogens appeared at δ 9.03 (singlet) and δ 8.32–8.30 (doublets).[2] Aromatic carbons in the imidazo[1,2-a]pyrazine ring system typically appear in the range of δ 116 to 148 ppm.[2] It is always recommended to compare experimental data with published data for structurally similar compounds.

Troubleshooting Guides

Problem 1: Low or No Yield of the Desired Imidazo[1,2-a]pyrazine

Low yields in the synthesis of imidazo[1,2-a]pyrazines can be attributed to several factors, from incomplete reactions to product degradation.

Possible Causes and Solutions:

CauseRecommended Solution
Incomplete Reaction Extend the reaction time or increase the temperature. Ensure efficient mixing to improve contact between reagents.[3]
Suboptimal Reaction Conditions Screen different solvents and bases. The choice of catalyst is also critical and can significantly impact the yield.[3]
Product Degradation Use milder reagents and reaction conditions. Avoid highly acidic or basic conditions during the workup process if the product is sensitive.[3]
Impure Starting Materials Verify the purity of the starting materials (e.g., 2-aminopyrazines and α-haloketones) as impurities can lead to side reactions.
Side Reactions The formation of unwanted side products can consume starting materials. Systematically optimize reaction parameters like temperature and catalyst concentration to enhance selectivity for the desired product.[3]

Troubleshooting Workflow for Low Product Yield

G Troubleshooting Low Yield start Low or No Yield Observed check_reaction Verify Reaction Completion (TLC, LC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete complete Reaction Complete check_reaction->complete Complete optimize_conditions Optimize Reaction Conditions: - Increase Temperature - Extend Reaction Time - Improve Mixing incomplete->optimize_conditions Yes end Improved Yield optimize_conditions->end check_workup Evaluate Workup Procedure complete->check_workup workup_issue Product Loss During Workup? check_workup->workup_issue optimize_workup Optimize Extraction and Purification Steps workup_issue->optimize_workup Yes no_workup_issue Minimal Loss workup_issue->no_workup_issue No optimize_workup->end check_purity Analyze Purity of Starting Materials no_workup_issue->check_purity impure Impurities Detected check_purity->impure pure Reagents are Pure check_purity->pure No purify_reagents Purify Starting Materials impure->purify_reagents Yes purify_reagents->end side_reactions Consider Side Reactions and Degradation pure->side_reactions

Caption: Workflow for diagnosing and resolving low product yields.

Problem 2: Complex or Broad Signals in ¹H NMR Spectrum

The interpretation of ¹H NMR spectra for polysubstituted imidazo[1,2-a]pyrazines can be complicated by overlapping signals and peak broadening.

Possible Causes and Solutions:

CauseRecommended Solution
Complex Splitting Patterns Utilize 2D NMR techniques like COSY and HSQC to resolve overlapping signals and establish proton-proton and proton-carbon correlations.[1]
Quadrupolar Broadening The nitrogen atoms (¹⁴N) in the pyrazine ring can cause broadening of adjacent proton signals. This is an inherent property of the molecule. Acquiring the spectrum at a higher temperature may sharpen the signals. Buffering the NMR sample could also be beneficial.[1]
Paramagnetic Impurities Traces of paramagnetic metals can lead to significant line broadening. Ensure all glassware is thoroughly cleaned and use high-purity solvents.
Compound Aggregation At higher concentrations, molecules may aggregate, leading to broader signals. Try acquiring the spectrum at a lower concentration.

Troubleshooting Workflow for Poor NMR Spectral Quality

G Troubleshooting Poor NMR Spectra start Complex or Broad NMR Signals is_complex Complex Splitting? start->is_complex is_broad Broad Signals? start->is_broad run_2d_nmr Perform 2D NMR (COSY, HSQC, HMBC) is_complex->run_2d_nmr Yes end Improved Spectrum run_2d_nmr->end check_concentration Analyze at a Lower Concentration is_broad->check_concentration Yes aggregation_issue Aggregation Suspected check_concentration->aggregation_issue check_temp Acquire Spectrum at Higher Temperature aggregation_issue->check_temp Not Resolved aggregation_issue->end Resolved quadrupolar_broadening Quadrupolar Broadening Likely check_temp->quadrupolar_broadening check_impurities Check for Paramagnetic Impurities quadrupolar_broadening->check_impurities Not Resolved quadrupolar_broadening->end Resolved impurities_present Impurities Present check_impurities->impurities_present repurify Re-purify Sample impurities_present->repurify Yes repurify->end

References

Methods for improving the stability of 8-Bromo-6-methylimidazo[1,2-A]pyrazine analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with 8-Bromo-6-methylimidazo[1,2-A]pyrazine analogs. The information is presented in a question-and-answer format to directly address specific issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary known instability issues with 8-Bromo-6-methylimidazo[1,2-A]pyrazine analogs?

A1: The primary stability concern for imidazo[1,2-a]pyrazine analogs is metabolic degradation, particularly oxidation mediated by aldehyde oxidase (AO). This class of compounds, being nitrogen-containing heterocycles, is susceptible to AO-catalyzed oxidation, which can lead to rapid clearance and reduced in vivo efficacy. Other potential instability issues, common to many heterocyclic compounds, include photodegradation, hydrolysis under strong acidic or basic conditions, and oxidative degradation.

Q2: How can I minimize degradation of my 8-Bromo-6-methylimidazo[1,2-A]pyrazine analog during storage?

A2: To minimize degradation during storage, it is recommended to store the compound as a solid in a tightly sealed, light-resistant container at low temperatures (e.g., -20°C). The presence of an inert atmosphere (e.g., argon or nitrogen) can further prevent oxidative degradation. For solutions, use of aprotic solvents and storage at low temperatures is advisable. It is crucial to avoid prolonged exposure to light and extreme pH conditions.

Q3: My compound shows low oral bioavailability. Could this be related to instability?

A3: Yes, low oral bioavailability can be directly linked to instability, particularly metabolic instability in the liver where aldehyde oxidase is abundant. Rapid metabolism by AO can significantly reduce the amount of active compound that reaches systemic circulation. It is also important to consider other factors affecting bioavailability such as solubility and permeability.

Troubleshooting Guides

Issue 1: Low Yield or Impure Product During Synthesis

Symptoms:

  • Lower than expected yield of the final product.

  • Presence of multiple spots on TLC analysis of the crude product.

  • Difficulty in purification.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Incomplete Reaction Monitor the reaction progress closely using TLC or LC-MS. If the reaction stalls, consider increasing the reaction time or temperature. Ensure efficient stirring to overcome any mass transfer limitations.
Side Reactions The formation of regioisomers or other byproducts is possible. Re-evaluate the reaction conditions, including the choice of base and solvent. For instance, in the condensation step, the regioselectivity can be influenced by the nature of the reactants and the reaction conditions.
Degradation of Starting Materials or Product Imidazo[1,2-a]pyrazines can be sensitive to strong acids or bases and high temperatures. Use milder reaction conditions where possible. For purification, column chromatography on silica gel is common, but care should be taken to avoid prolonged exposure to the stationary phase if the compound is sensitive.
Impure Starting Materials Ensure the purity of your starting materials (e.g., 2-amino-5-methylpyrazine and the appropriate α-bromoketone) by recrystallization or other purification methods before use.
Issue 2: Compound Degrades Rapidly in In Vitro Assays

Symptoms:

  • Loss of compound potency or concentration over the course of an in vitro experiment.

  • Inconsistent assay results.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Aldehyde Oxidase (AO) Mediated Metabolism If using liver microsomes, S9 fractions, or hepatocytes in your assay, AO-mediated metabolism is a likely cause of degradation.[1] Consider using an AO inhibitor (e.g., hydralazine) in control experiments to confirm this. To improve stability, medicinal chemistry efforts can be directed at modifying the imidazo[1,2-a]pyrazine scaffold to reduce its susceptibility to AO.
Hydrolytic Instability Assess the stability of your compound at the pH of your assay buffer. If hydrolysis is observed, adjust the buffer pH if the experimental design allows, or consider a formulation strategy to protect the compound.
Photodegradation If the assay is performed under ambient light, the compound may be susceptible to photodegradation. Conduct experiments under low-light conditions or use amber-colored labware.
Oxidative Instability Components of the assay medium or exposure to air could cause oxidative degradation. Consider degassing buffers and adding antioxidants (if compatible with the assay) to mitigate this.

Experimental Protocols

Protocol 1: Synthesis of 8-Bromo-6-methylimidazo[1,2-A]pyrazine Analog

This protocol is a representative procedure based on the synthesis of similar imidazo[1,2-a]pyrazine derivatives.[2]

Materials:

  • 2-Amino-5-methylpyrazine

  • N-Bromosuccinimide (NBS)

  • Appropriate α-haloketone (e.g., 2-bromoacetophenone)

  • Solvent (e.g., Ethanol, Acetonitrile)

  • Base (e.g., Sodium bicarbonate)

Procedure:

  • Bromination of 2-Amino-5-methylpyrazine: Dissolve 2-amino-5-methylpyrazine in a suitable solvent. Add N-Bromosuccinimide (NBS) portion-wise at 0°C. Stir the reaction mixture at room temperature until completion (monitored by TLC). Quench the reaction and extract the product.

  • Condensation Reaction: To a solution of the brominated aminopyrazine in a suitable solvent (e.g., ethanol), add the α-haloketone and a base (e.g., sodium bicarbonate).

  • Cyclization: Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Work-up and Purification: After completion, cool the reaction mixture, remove the solvent under reduced pressure, and partition the residue between an organic solvent (e.g., ethyl acetate) and water. Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel.

Protocol 2: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation pathways and to develop a stability-indicating analytical method.

Stress Conditions:

  • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid compound at 105°C for 48 hours.

  • Photodegradation: Expose the compound in solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

Procedure:

  • Prepare solutions of the 8-Bromo-6-methylimidazo[1,2-A]pyrazine analog in a suitable solvent (e.g., acetonitrile:water).

  • Expose the solutions to the stress conditions listed above. A control sample should be stored under normal conditions.

  • At specified time points, withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration.

  • Analyze the samples using a stability-indicating HPLC method (see Protocol 3).

  • Compare the chromatograms of the stressed samples with the control to identify degradation products.

Protocol 3: Stability-Indicating RP-HPLC Method

This is a general reverse-phase HPLC method that can be optimized for specific 8-Bromo-6-methylimidazo[1,2-A]pyrazine analogs.

Chromatographic Conditions:

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or other suitable modifier).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (determined by UV scan of the analyte).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness. The ability of the method to separate the parent drug from its degradation products is crucial for a stability-indicating assay.[3]

Data Presentation

The following tables summarize qualitative stability information and provide a template for organizing quantitative data from experimental studies.

Table 1: Summary of Potential Degradation Pathways and Mitigation Strategies

Degradation PathwayKey FactorsMitigation Strategies
Aldehyde Oxidase (AO) Metabolism Presence of electron-deficient nitrogen atoms in the heterocyclic ring system.[1]- Modify the scaffold to reduce susceptibility (e.g., introduce electron-donating groups, alter ring structure).- Co-administration with an AO inhibitor in preclinical studies.
Hydrolysis Extreme pH (strong acid or base).- Maintain pH between 4 and 9.- Use of buffered solutions.
Oxidation Presence of oxidizing agents, exposure to air and light.- Store under an inert atmosphere.- Use of antioxidants.- Protect from light.
Photodegradation Exposure to UV and visible light.- Store in light-resistant containers.- Conduct experiments under low-light conditions.

Table 2: Template for Reporting Quantitative Stability Data (Hypothetical)

Stress ConditionDuration% Degradation of Analog XMajor Degradation Products (Retention Time)
0.1 M HCl (60°C)24 h15%DP1 (4.5 min), DP2 (6.2 min)
0.1 M NaOH (60°C)24 h45%DP3 (3.8 min)
3% H₂O₂ (RT)24 h25%DP4 (5.1 min)
Heat (105°C, solid)48 h< 5%Not significant
Photostability1.2 M lux h30%DP5 (7.0 min)

Note: This table is a template. Actual data will need to be generated through experimental studies.

Mandatory Visualizations

Signaling Pathway

The 8-Bromo-6-methylimidazo[1,2-A]pyrazine analogs are known to act as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is a critical pathway in cancer cell growth and survival.[4][5][6]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor 8-Bromo-6-methylimidazo[1,2-A]pyrazine Analog (Inhibitor) Inhibitor->PI3K

Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of an imidazo[1,2-A]pyrazine analog.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and stability testing of 8-Bromo-6-methylimidazo[1,2-A]pyrazine analogs.

experimental_workflow start Start synthesis Synthesis of Analog start->synthesis purification Purification (Column Chromatography) synthesis->purification characterization Characterization (NMR, MS, HPLC) purification->characterization forced_degradation Forced Degradation Studies characterization->forced_degradation hplc_development Stability-Indicating HPLC Method Development forced_degradation->hplc_development stability_testing Real-Time & Accelerated Stability Testing hplc_development->stability_testing end End stability_testing->end degradation_troubleshooting start Degradation Observed is_in_vitro In Vitro Assay? start->is_in_vitro check_ao Investigate AO Metabolism (Use Inhibitors) is_in_vitro->check_ao Yes is_storage During Storage? is_in_vitro->is_storage No modify_scaffold Modify Scaffold to Block AO Metabolism check_ao->modify_scaffold end Stable Compound modify_scaffold->end check_conditions Review Storage Conditions (Temp, Light, Air) is_storage->check_conditions Yes other Other (e.g., Formulation) is_storage->other No optimize_storage Optimize Storage (Low Temp, Inert Gas, Dark) check_conditions->optimize_storage optimize_storage->end other->end

References

Technical Support Center: Refining High-Throughput Screening Protocols for Imidazo[1,2-a]pyrazine Libraries

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during high-throughput screening (HTS) of imidazo[1,2-a]pyrazine libraries.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial challenges when performing a high-throughput screen with an imidazo[1,2-a]pyrazine library?

A1: The most frequent initial hurdles include poor compound solubility in aqueous assay buffers, interference with assay signals (such as autofluorescence), and compound cytotoxicity that can mask true target-specific effects. It is crucial to perform early assessments of these properties to ensure the reliability of your screening data.

Q2: How can I assess the quality of my HTS assay for an imidazo[1,2-a]pyrazine library screen?

A2: The Z'-factor is a widely accepted statistical parameter for quantifying the quality of an HTS assay.[1][2] It assesses the separation between the distributions of positive and negative controls. An ideal assay has a Z'-factor between 0.5 and 1.0, indicating a large separation band and low data variability, making it suitable for reliably identifying "hit" compounds.[1] Assays with a Z'-factor below 0.5 may require optimization to reduce variability or increase the dynamic range.

Q3: My imidazo[1,2-a]pyrazine compounds are showing high background fluorescence in my assay. What steps can I take to mitigate this?

A3: Autofluorescence is a known issue with heterocyclic compounds.[3][4] To address this, consider the following:

  • Wavelength Selection: If possible, shift the excitation and emission wavelengths of your assay to the red end of the spectrum, as compound autofluorescence is generally lower at longer wavelengths.[3]

  • Pre-read Plates: Before adding assay reagents, perform a "pre-read" of the compound plates to quantify the intrinsic fluorescence of each compound at the assay wavelengths. This data can then be subtracted from the final assay signal.

  • Time-Resolved Fluorescence (TRF): If your assay chemistry is compatible, using a TRF-based detection method can significantly reduce interference from short-lived background fluorescence.

  • Counter-screen: Implement a counter-screen with the compounds alone in the assay buffer to identify and flag autofluorescent compounds.[4]

Q4: I am observing a high hit rate in my primary screen. What could be the cause, and how should I proceed?

A4: A high hit rate can be indicative of non-specific activity or assay artifacts rather than true target engagement.[4] Potential causes include compound aggregation, reactivity with assay components, or general cytotoxicity. It is essential to perform a series of hit confirmation and counter-screening assays. This should include re-testing the primary hits, performing dose-response curves to determine potency, and running assays that can identify common promiscuous inhibitors or cytotoxic compounds.[5]

Q5: What are some common off-target effects observed with imidazo[1,2-a]pyrazine libraries?

A5: Imidazo[1,2-a]pyrazine scaffolds have been reported to interact with a variety of biological targets. Depending on the substitutions, they can show activity as kinase inhibitors (e.g., Aurora kinases, PI3K), inhibitors of viral proteins, or modulators of ion channels.[5][6][7] Therefore, it is important to consider potential off-target effects and include relevant counter-screens or selectivity profiling as part of the hit validation process.

Troubleshooting Guides

Issue 1: Poor Compound Solubility

Symptoms:

  • Visible precipitation of compounds in assay plates.

  • Inconsistent or non-reproducible results for the same compound.

  • Low apparent potency of known active compounds.

Troubleshooting Workflow:

G Troubleshooting Poor Compound Solubility A Poor Solubility Observed B Decrease Compound Concentration A->B Initial Step C Add Solubilizing Agents (e.g., DMSO, Pluronic F-68) A->C If concentration change is not feasible D Modify Assay Buffer (pH, salt concentration) A->D If additives are not compatible E Assess Kinetic Solubility B->E C->E D->E F Re-evaluate Data E->F Informed by solubility data

Caption: Workflow for addressing poor compound solubility.

Detailed Steps:

  • Reduce Final Compound Concentration: If the screening window allows, lowering the final concentration of the library compounds can often resolve solubility issues.

  • Incorporate Solubilizing Agents: Small percentages of co-solvents like DMSO (typically ≤1%) or non-ionic surfactants can be added to the assay buffer to improve compound solubility. However, their compatibility with the biological target and assay components must be verified.

  • Optimize Assay Buffer: The solubility of ionizable compounds can be influenced by the pH of the buffer. Experiment with slight modifications to the buffer's pH or ionic strength.

  • Determine Kinetic Solubility: Perform a kinetic solubility assay to determine the concentration at which your compounds precipitate in the assay buffer. This will help in setting an appropriate concentration for the primary screen.

Issue 2: High Number of False Positives due to Cytotoxicity

Symptoms:

  • A large percentage of hits in a cell-based primary screen.

  • Hits do not show activity in a corresponding biochemical assay.

  • Visual inspection of cells under a microscope shows signs of cell death or stress.

Troubleshooting Workflow:

G Deconvolution of Cytotoxic Hits A High Hit Rate in Primary Screen B Perform Cell Viability Counter-screen (e.g., MTT, CellTiter-Glo) A->B C Compare Primary Screen Data with Cytotoxicity Data B->C D Prioritize Hits with Target Activity at Non-Toxic Concentrations C->D Potency for Target >> Cytotoxicity E Deprioritize or Flag Promiscuous Cytotoxic Compounds C->E Potency for Target ≈ Cytotoxicity

Caption: Workflow for identifying and managing cytotoxic compounds.

Detailed Steps:

  • Implement a Cytotoxicity Counter-Screen: Run all primary hits through a standard cell viability assay, such as the MTT assay (see detailed protocol below), using the same cell line and conditions as the primary screen.

  • Data Correlation Analysis: Compare the dose-response curves from the primary assay with those from the cytotoxicity assay.

  • Prioritize Selective Hits: Focus on compounds that show potent activity in the primary assay at concentrations where they exhibit minimal cytotoxicity. A selectivity index (Cytotoxic IC50 / Primary Assay IC50) can be calculated to quantify this.

  • Flag and Deprioritize: Compounds that are cytotoxic at or near the same concentration as their activity in the primary screen should be flagged as likely false positives and deprioritized for further follow-up.

Quantitative Data Summary

The following tables summarize representative quantitative data from high-throughput screening of imidazo[1,2-a]pyrazine and related imidazo[1,2-a]pyridine libraries against various targets.

Table 1: Anti-proliferative Activity of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyridine Derivatives against Cancer Cell Lines [6]

Compound IDScaffoldCell LineIC50 (µM)
10b Imidazo[1,2-a]pyrazineHep-220
HepG218
MCF-721
A37516
12b Imidazo[1,2-a]pyridineHep-211
HepG213
MCF-711
A37511
Doxorubicin (Standard Drug)Hep-210
HepG21.5
MCF-70.85
A3755.16

Table 2: Activity of Imidazo[1,2-a]pyrazine Aurora Kinase Inhibitors [8][9]

Compound IDTargetBiochemical IC50 (nM)Cellular phos-HH3 Inhibition IC50 (nM)
1 Aurora A/B-250
12k Aurora A0.02 (Kd)25
Aurora B0.03 (Kd)
16 Aurora A/B-Potent (specific value not provided)

Experimental Protocols

Protocol 1: High-Throughput Cell Viability (MTT) Assay

This protocol is adapted for a 96-well format suitable for HTS to assess the cytotoxic effects of imidazo[1,2-a]pyrazine library compounds.[6]

Materials:

  • Cells in culture (e.g., HepG2, A375)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Imidazo[1,2-a]pyrazine compound library dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Phosphate-buffered saline (PBS)

  • 96-well clear flat-bottom tissue culture plates

  • Multichannel pipette and plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into 96-well plates at a pre-determined optimal density (e.g., 10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plates at 37°C in a 5% CO2 incubator for 24-48 hours to allow for cell attachment.[6]

  • Compound Addition:

    • Prepare serial dilutions of the imidazo[1,2-a]pyrazine compounds in culture medium. The final DMSO concentration should typically not exceed 0.5-1%.

    • Remove the old medium from the cell plates and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include vehicle controls (medium with the same percentage of DMSO) and positive controls for cytotoxicity if available.

    • Incubate the plates for the desired exposure time (e.g., 48 hours).[6]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plates for 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.

Protocol 2: Aurora Kinase Inhibition Assay (Biochemical)

This is a representative protocol for a biochemical kinase assay to identify inhibitors of Aurora kinases.[8]

Materials:

  • Recombinant human Aurora A or Aurora B kinase

  • Fluorescently labeled peptide substrate (e.g., LRRASLG)

  • ATP

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)

  • Imidazo[1,2-a]pyrazine compound library in DMSO

  • Stop solution (e.g., EDTA to chelate Mg2+)

  • 384-well assay plates

  • Plate reader capable of detecting the fluorescent signal

Procedure:

  • Compound Dispensing:

    • Dispense a small volume (e.g., 50 nL) of the imidazo[1,2-a]pyrazine compounds from the library plates into the 384-well assay plates using an acoustic dispenser or pin tool.

  • Enzyme and Substrate Addition:

    • Prepare a master mix of the Aurora kinase and the fluorescent peptide substrate in the assay buffer.

    • Dispense the enzyme/substrate mix into the assay plates containing the compounds.

  • Reaction Initiation:

    • Prepare an ATP solution in the assay buffer.

    • Initiate the kinase reaction by adding the ATP solution to all wells. The final ATP concentration should be at or near the Km for the enzyme.

  • Incubation:

    • Incubate the reaction plates at room temperature or 30°C for a predetermined time (e.g., 60 minutes).

  • Reaction Termination:

    • Stop the reaction by adding the stop solution to each well.

  • Data Acquisition:

    • Measure the fluorescence signal in each well using a plate reader. The signal will be proportional to the amount of phosphorylated substrate, and a decrease in signal in the presence of a compound indicates inhibition.

    • Calculate the percent inhibition for each compound relative to the positive (no inhibitor) and negative (no enzyme) controls.

Signaling Pathways and Workflows

Casein Kinase 1 (CK1) in Wnt/β-catenin Signaling

Casein Kinase 1 plays a crucial role in the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer. Imidazo[1,2-a]pyrazine derivatives can be designed to inhibit CK1 isoforms.[1][10][]

G cluster_0 Wnt OFF State cluster_1 Wnt ON State DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1α) beta_catenin_off β-catenin DestructionComplex->beta_catenin_off Phosphorylation Ubiquitination Ubiquitination beta_catenin_off->Ubiquitination Targeted for Proteasomal_Degradation Proteasomal_Degradation Ubiquitination->Proteasomal_Degradation Leads to Wnt Wnt Frizzled_LRP Frizzled_LRP Wnt->Frizzled_LRP Binds Dishevelled Dishevelled Frizzled_LRP->Dishevelled Activates DestructionComplex_inact DestructionComplex_inact Dishevelled->DestructionComplex_inact Inhibits beta_catenin_on β-catenin (Accumulates) Nucleus Nucleus beta_catenin_on->Nucleus Translocates to TCF_LEF TCF_LEF Nucleus->TCF_LEF Binds to Gene_Transcription Gene_Transcription TCF_LEF->Gene_Transcription Activates Inhibitor Imidazo[1,2-a]pyrazine Inhibitor Inhibitor->DestructionComplex Modulates CK1α

Caption: Role of CK1 in the Wnt/β-catenin signaling pathway.

Inhibition of Influenza Virus Nucleoprotein (NP)

The influenza virus nucleoprotein is essential for viral replication, making it an attractive target for antiviral drugs. Some imidazo[1,2-a]pyrazine derivatives have been identified as inhibitors of NP.[12][13]

G cluster_0 Influenza Virus Replication Cycle Virus_Entry Virus Entry vRNP_Import vRNP Nuclear Import Virus_Entry->vRNP_Import Transcription_Replication Viral RNA Transcription and Replication vRNP_Import->Transcription_Replication vRNP_Export vRNP Nuclear Export Transcription_Replication->vRNP_Export Assembly_Budding Virion Assembly and Budding vRNP_Export->Assembly_Budding NP Nucleoprotein (NP) NP->vRNP_Import NP->Transcription_Replication NP->vRNP_Export Inhibitor Imidazo[1,2-a]pyrazine NP Inhibitor (e.g., A4) Inhibitor->NP Binds to NP, Induces Clustering

Caption: Inhibition of influenza virus replication via nucleoprotein targeting.

High-Throughput Screening (HTS) Workflow

A typical workflow for an HTS campaign, from primary screening to hit confirmation.

G A Primary HTS (Single Concentration) B Hit Identification (Based on activity threshold) A->B C Hit Confirmation (Re-test primary hits) B->C D Dose-Response Analysis (Determine IC50/EC50) C->D E Counter-screens (Cytotoxicity, Off-target, Assay Interference) D->E F Hit Prioritization (Based on potency, selectivity, and SAR) E->F G Lead Optimization F->G

Caption: General workflow for a high-throughput screening campaign.

References

Analytical techniques for monitoring the progress of 8-Bromo-6-methylimidazo[1,2-A]pyrazine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on monitoring the progress of 8-Bromo-6-methylimidazo[1,2-a]pyrazine synthesis reactions. It includes troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Which analytical techniques are most suitable for monitoring the progress of my 8-Bromo-6-methylimidazo[1,2-a]pyrazine synthesis?

A1: The primary techniques for monitoring the reaction progress are Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. For structural confirmation of the final product, Mass Spectrometry (MS) is essential.

Q2: How can I use TLC to quickly check my reaction?

A2: TLC is a rapid and effective method for qualitative monitoring. By spotting your reaction mixture alongside your starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product. A successful reaction will show the disappearance of the starting material spots and the appearance of a new spot corresponding to the product. It is crucial to choose an appropriate solvent system that provides good separation of the components.

Q3: What HPLC method is recommended for quantitative analysis?

A3: A reverse-phase HPLC method is generally suitable. A C18 column is a good starting point, with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of an acid like formic acid to improve peak shape. The gradient and flow rate should be optimized for your specific reaction mixture to ensure good separation of starting materials, intermediates, and the final product.[1][2]

Q4: How can NMR spectroscopy help in monitoring the reaction?

A4: ¹H NMR spectroscopy is a powerful tool for monitoring reaction progress. You can take a small aliquot of your reaction mixture, remove the solvent, and dissolve the residue in a deuterated solvent. By observing the appearance of characteristic peaks for the 8-Bromo-6-methylimidazo[1,2-a]pyrazine product and the disappearance of reactant peaks, you can determine the extent of the reaction.

Q5: What are the expected mass spectral characteristics for 8-Bromo-6-methylimidazo[1,2-a]pyrazine?

A5: Using techniques like Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS), you can confirm the elemental composition of your product.[1] Due to the presence of bromine, you should expect to see a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

Troubleshooting Guides

Issue 1: Incomplete Reaction or Low Conversion Rate

Symptoms:

  • TLC analysis shows significant amounts of starting material remaining even after the expected reaction time.

  • HPLC chromatogram indicates a large peak for the starting material and a small peak for the product.

  • ¹H NMR of the crude reaction mixture shows prominent reactant signals.

Possible Causes and Solutions:

CauseRecommended Solution
Insufficient Reaction Time or Temperature Monitor the reaction at regular intervals using TLC or HPLC. If the reaction is sluggish, consider increasing the temperature or extending the reaction time.
Catalyst Inactivity If a catalyst is used, ensure it is fresh and active. Consider adding a fresh portion of the catalyst.
Poor Reagent Quality Verify the purity of your starting materials and reagents. Impurities can inhibit the reaction.
Incorrect Stoichiometry Double-check the calculations for reagent stoichiometry. An excess of one reactant may be necessary in some cases.

Troubleshooting Workflow for Incomplete Reactions

start Incomplete Reaction Observed check_time_temp Check Reaction Time and Temperature start->check_time_temp check_catalyst Verify Catalyst Activity start->check_catalyst check_reagents Assess Reagent Purity start->check_reagents check_stoichiometry Confirm Stoichiometry start->check_stoichiometry increase_time_temp Increase Time/Temperature check_time_temp->increase_time_temp add_catalyst Add Fresh Catalyst check_catalyst->add_catalyst purify_reagents Purify/Replace Reagents check_reagents->purify_reagents adjust_stoichiometry Adjust Stoichiometry check_stoichiometry->adjust_stoichiometry monitor Re-monitor Reaction increase_time_temp->monitor add_catalyst->monitor purify_reagents->monitor adjust_stoichiometry->monitor

Caption: Troubleshooting workflow for incomplete reactions.

Issue 2: Formation of Multiple Products/Side Reactions

Symptoms:

  • TLC plate shows multiple new spots in addition to the desired product spot.

  • HPLC chromatogram displays several unexpected peaks.

  • ¹H NMR spectrum of the crude product is complex and difficult to interpret.

Possible Causes and Solutions:

CauseRecommended Solution
Reaction Temperature is Too High High temperatures can sometimes lead to decomposition or side reactions. Try running the reaction at a lower temperature.
Presence of Impurities Impurities in starting materials or solvents can lead to unexpected side products. Ensure high purity of all components.
Incorrect pH or Reaction Conditions The pH of the reaction mixture can be critical. Ensure that the reaction conditions are as described in the protocol.
Air or Moisture Sensitivity If the reaction is sensitive to air or moisture, ensure it is carried out under an inert atmosphere (e.g., nitrogen or argon) using dry solvents.

Decision Tree for Multiple Product Formation

start Multiple Products Detected check_temp Is Reaction Temperature Too High? start->check_temp check_impurities Are Reagents and Solvents Pure? check_temp->check_impurities No lower_temp Lower Reaction Temperature check_temp->lower_temp Yes check_conditions Are Reaction Conditions Correct? check_impurities->check_conditions Yes purify_materials Purify/Replace Materials check_impurities->purify_materials No optimize_conditions Optimize Conditions (e.g., pH, atmosphere) check_conditions->optimize_conditions No rerun_reaction Rerun Reaction check_conditions->rerun_reaction Yes lower_temp->rerun_reaction purify_materials->rerun_reaction optimize_conditions->rerun_reaction reaction Synthesis Reaction tlc TLC Monitoring reaction->tlc Qualitative Check hplc HPLC Analysis reaction->hplc Quantitative Check nmr NMR Analysis reaction->nmr Conversion Check workup Reaction Work-up & Purification tlc->workup hplc->workup nmr->workup product Purified Product workup->product ms MS Confirmation product->ms final_char Final Characterization ms->final_char

References

Addressing regioselectivity issues in the synthesis of imidazo[1,2-a]pyrazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address regioselectivity issues encountered during the synthesis of imidazo[1,2-a]pyrazines. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common regioselectivity issues in the synthesis of imidazo[1,2-a]pyrazines?

A1: The primary regioselectivity challenges in imidazo[1,2-a]pyrazine synthesis involve:

  • C2 vs. C3 Substitution: During the cyclization step, particularly in reactions like the Tschitschibabin synthesis involving 2-aminopyrazines and α-haloketones, the substituent from the ketone can add to either the C2 or C3 position of the resulting imidazo[1,2-a]pyrazine ring.

  • N1 vs. N4 Alkylation of 2-Aminopyrazine: In the initial step of the Tschitschibabin reaction, the α-haloketone can be attacked by either the endocyclic nitrogen at position 1 (N1) or the endocyclic nitrogen at position 4 (N4) of the 2-aminopyrazine. The nucleophilicity of these nitrogen atoms, influenced by substituents on the pyrazine ring, dictates the initial site of reaction. Reaction at N1 is productive, leading to the desired imidazo[1,2-a]pyrazine core, while reaction at N4 leads to an undesired isomeric product.

  • Regioselectivity of Functionalization on the Imidazo[1,2-a]pyrazine Core: Once the heterocyclic core is formed, subsequent functionalization reactions, such as electrophilic substitution or metalation, can occur at different positions (C3, C5, C6, or C8), leading to a mixture of regioisomers.

Q2: How can I control the regioselectivity to favor the formation of 3-substituted imidazo[1,2-a]pyrazines in a Tschitschibabin-type reaction?

A2: To favor the formation of 3-substituted imidazo[1,2-a]pyrazines, consider the following:

  • Choice of α-haloketone: Using an α-haloketone with a bulky substituent can sterically hinder attack at the C2 position.

  • Reaction Conditions: Optimization of the solvent, temperature, and reaction time can influence the regioselectivity. For instance, milder conditions may favor the thermodynamically more stable 3-substituted product.

  • Substituents on the 2-aminopyrazine: Electron-donating groups on the 2-aminopyrazine ring can increase the nucleophilicity of the N1 nitrogen, promoting the initial desired alkylation, which is a prerequisite for the formation of the imidazo[1,2-a]pyrazine core.

Q3: What is the typical regioselectivity observed in electrophilic aromatic substitution reactions on the imidazo[1,2-a]pyrazine ring?

A3: Electrophilic aromatic substitution, such as bromination, on the imidazo[1,2-a]pyrazine ring predominantly occurs at the C3 position. This preference is attributed to the greater stability of the cationic intermediate formed upon electrophilic attack at C3, where the positive charge can be delocalized over both rings without disrupting the aromaticity of the pyrazine ring.[1]

Q4: Can I achieve regioselective functionalization at other positions of the imidazo[1,2-a]pyrazine core?

A4: Yes, regioselective functionalization at positions other than C3 is possible, primarily through directed metalation strategies. For example, in the case of 6-chloroimidazo[1,2-a]pyrazine, treatment with TMPMgCl·LiCl leads to magnesiation at the C3 position, while using TMP₂Zn·2MgCl₂·2LiCl can switch the regioselectivity to the C5 position.[2] The choice of the metalating agent and the presence of directing groups on the ring are crucial for controlling the site of functionalization.

Troubleshooting Guides

Problem 1: Formation of a mixture of C2 and C3-substituted regioisomers.

Possible Causes:

  • Lack of significant steric or electronic differentiation in the reactants.

  • Reaction conditions that allow for kinetic and thermodynamic products to form competitively.

Troubleshooting Steps:

  • Modify the α-haloketone: Introduce a bulkier substituent on the α-carbon of the ketone to sterically disfavor the formation of the C2-substituted isomer.

  • Optimize Reaction Temperature: Lowering the reaction temperature may favor the formation of the thermodynamically more stable 3-substituted isomer. Conversely, in some cases, higher temperatures might be needed to overcome the activation energy barrier for the desired isomer.

  • Screen Different Solvents: The polarity of the solvent can influence the reaction pathway and the stability of the intermediates. Experiment with a range of solvents from polar aprotic (e.g., DMF, acetonitrile) to nonpolar (e.g., toluene, dioxane).

  • Catalyst Selection: For catalyzed reactions, the choice of catalyst can significantly impact regioselectivity. For instance, in some multicomponent reactions, iodine has been shown to be an effective catalyst for the regioselective synthesis of substituted imidazo[1,2-a]pyrazines.[3]

Problem 2: Low yield of the desired imidazo[1,2-a]pyrazine and formation of byproducts from reaction at the N4 position of 2-aminopyrazine.

Possible Causes:

  • The N4 nitrogen of the 2-aminopyrazine is more nucleophilic than the N1 nitrogen under the reaction conditions.

  • Substituents on the 2-aminopyrazine ring are electronically deactivating the N1 position.

Troubleshooting Steps:

  • Modify Substituents on the 2-aminopyrazine: Introduce an electron-donating group on the pyrazine ring to enhance the nucleophilicity of the N1 nitrogen. Conversely, an electron-withdrawing group can decrease the nucleophilicity of the N4 nitrogen.

  • Protecting Groups: In complex syntheses, consider temporarily protecting the N4 position if it is significantly more reactive.

  • pH Control: The pH of the reaction mixture can influence the protonation state of the aminopyrazine and thus the relative nucleophilicity of the nitrogen atoms. Careful control of the pH can help direct the initial alkylation to the desired N1 position.

Data Presentation

Table 1: Regioselective Metalation of 6-chloroimidazo[1,2-a]pyrazine.

EntryMetalating AgentPosition of MetalationSubsequent ElectrophileProductYield (%)
1TMPMgCl·LiClC3I₂3-Iodo-6-chloroimidazo[1,2-a]pyrazine78
2TMPMgCl·LiClC3Allyl bromide3-Allyl-6-chloroimidazo[1,2-a]pyrazine56
3TMP₂Zn·2MgCl₂·2LiClC5I₂5-Iodo-6-chloroimidazo[1,2-a]pyrazine55
4TMP₂Zn·2MgCl₂·2LiClC5Allyl bromide5-Allyl-6-chloroimidazo[1,2-a]pyrazine62

Data synthesized from Knochel, P., et al.[2]

Experimental Protocols

Protocol 1: General Procedure for the Iodine-Catalyzed Three-Component Synthesis of 3-amino-2-aryl-imidazo[1,2-a]pyrazines[3]
  • To a solution of 2-aminopyrazine (1.0 mmol) and an aromatic aldehyde (1.0 mmol) in ethanol (5 mL), add iodine (10 mol%).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add an isocyanide (1.2 mmol) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-amino-2-aryl-imidazo[1,2-a]pyrazine.

Visualizations

Diagram 1: Logical Workflow for Troubleshooting Regioselectivity Issues

troubleshooting_workflow start Regioselectivity Issue Observed problem_type Identify Problem Type start->problem_type c2_c3_mixture Mixture of C2/C3 Isomers problem_type->c2_c3_mixture C2 vs. C3 n4_alkylation N4-Alkylation Byproduct problem_type->n4_alkylation N1 vs. N4 other_regioisomer Other Regioisomer problem_type->other_regioisomer Other modify_ketone Modify α-haloketone (bulky group) c2_c3_mixture->modify_ketone modify_aminopyrazine Modify 2-aminopyrazine substituents n4_alkylation->modify_aminopyrazine directed_metalation Use Directed Metalation other_regioisomer->directed_metalation optimize_temp Optimize Temperature modify_ketone->optimize_temp screen_solvents Screen Solvents optimize_temp->screen_solvents change_catalyst Change Catalyst screen_solvents->change_catalyst end Desired Regioisomer Obtained change_catalyst->end protecting_group Use Protecting Group for N4 modify_aminopyrazine->protecting_group control_ph Control Reaction pH protecting_group->control_ph control_ph->end change_directing_group Change Directing Group directed_metalation->change_directing_group change_directing_group->end tschitschibabin_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2_aminopyrazine 2-Aminopyrazine n1_alkylation N1-Alkylated Intermediate 2_aminopyrazine->n1_alkylation Nucleophilic Attack alpha_haloketone α-Haloketone alpha_haloketone->n1_alkylation cyclization Cyclized Intermediate n1_alkylation->cyclization Intramolecular Cyclization imidazo_pyrazine Imidazo[1,2-a]pyrazine cyclization->imidazo_pyrazine Dehydration regioselective_metalation start 6-Chloroimidazo[1,2-a]pyrazine base_choice Choice of Metalating Base start->base_choice tmpmgcl TMPMgCl·LiCl base_choice->tmpmgcl Mg Base tmpzn TMP₂Zn·2MgCl₂·2LiCl base_choice->tmpzn Zn Base c3_metalation C3-Magnesiated Intermediate tmpmgcl->c3_metalation c5_metalation C5-Zinccated Intermediate tmpzn->c5_metalation electrophile_c3 Electrophilic Quench c3_metalation->electrophile_c3 electrophile_c5 Electrophilic Quench c5_metalation->electrophile_c5 product_c3 C3-Functionalized Product electrophile_c3->product_c3 product_c5 C5-Functionalized Product electrophile_c5->product_c5

References

Validation & Comparative

Crystallographic Confirmation of 8-Bromo-6-methylimidazo[1,2-A]pyrazine Derivative Structures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the crystal structure of an 8-bromo-6-methylimidazo[1,2-a]pyrazine derivative, offering crucial structural insights for researchers in medicinal chemistry and drug discovery. The imidazo[1,2-a]pyrazine scaffold is a key pharmacophore in numerous biologically active compounds, and a precise understanding of its three-dimensional structure is paramount for rational drug design and the development of novel therapeutics. This document summarizes key quantitative X-ray crystallography data, details the experimental protocols for structure determination, and presents visual workflows to aid in the comprehension of the structural analysis process.

Comparative Crystallographic Data

The following table summarizes the key crystallographic data for a representative 8-bromo-6-methylimidazo[1,2-a]pyrazine derivative, providing a baseline for comparison with other potential analogues.

Parameter2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine[1]Alternative Derivative (Data Not Available)
Chemical Formula C₁₂H₉BrN₄-
Molecular Weight 289.14-
Crystal System Monoclinic-
Space Group P2₁/c-
a (Å) 3.9007 (14)-
b (Å) 13.545 (5)-
c (Å) 20.673 (8)-
α (°) 90-
β (°) 93.059 (5)-
γ (°) 90-
Volume (ų) 1090.7 (7)-
Z 4-
Temperature (K) 100-
Radiation Mo Kα-
Reflections Collected 19939-
Independent Reflections 2668-
R(int) 0.085-
Final R indices [I>2σ(I)] R1 = 0.057-
wR2 (all data) 0.154-

Experimental Protocols

The methodologies outlined below are crucial for the successful synthesis and crystallographic analysis of 8-bromo-6-methylimidazo[1,2-a]pyrazine derivatives.

Synthesis of 2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine[1]

A mixture of 2-bromo-1-(6-bromo-3-pyridyl)ethanone (9.68 mmol), 2-amino-3-methylpyrazine (9.68 mmol), and sodium bicarbonate (14.5 mmol) in 40 ml of 2-propanol was heated at 80°C overnight. After cooling to room temperature, the reaction mixture was concentrated to dryness. The resulting residue was partitioned between ethyl acetate (100 ml) and water (100 ml). The organic phase was washed with brine, dried over sodium sulfate, and concentrated. The crude product was purified by column chromatography to afford the desired compound. Single crystals suitable for X-ray diffraction were grown by slow evaporation from an ethanol/dichloroethane solution.

X-ray Data Collection and Structure Refinement[1]

Data for 2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine were collected on a Bruker APEXII CCD diffractometer at a temperature of 100 K using Mo Kα radiation.[1] The collected data were processed using the SAINT software package.[1] The crystal structure was solved by direct methods and refined by full-matrix least-squares on F² using the SHELXTL software package. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Visualization of Experimental Workflow

The following diagrams illustrate the key processes involved in the confirmation of the chemical structure of 8-bromo-6-methylimidazo[1,2-a]pyrazine derivatives.

Synthesis Workflow Reactants 2-bromo-1-(6-bromo-3-pyridyl)ethanone + 2-amino-3-methylpyrazine + NaHCO3 Reaction Heating in 2-propanol (80°C, overnight) Reactants->Reaction Workup Evaporation & Liquid-Liquid Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 2-(6-Bromo-3-pyridyl)-8- methylimidazo[1,2-a]pyrazine Purification->Product

Synthesis of a target derivative.

Crystallography Workflow Crystal Single Crystal Growth (Slow Evaporation) DataCollection X-ray Data Collection (Bruker APEXII CCD) Crystal->DataCollection DataProcessing Data Reduction & Correction (SAINT) DataCollection->DataProcessing StructureSolution Structure Solution (Direct Methods - SHELXS) DataProcessing->StructureSolution StructureRefinement Structure Refinement (Full-Matrix Least-Squares - SHELXL) StructureSolution->StructureRefinement FinalStructure Final Crystal Structure StructureRefinement->FinalStructure

From crystal to final structure.

References

A Comparative Analysis of the Biological Activities of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyridine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the biological activities of two key heterocyclic scaffolds, with a focus on anticancer and kinase inhibitory properties. This guide provides a comparative overview of reported experimental data for various analogs, details key experimental protocols, and visualizes relevant biological pathways and workflows.

The imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine cores are privileged scaffolds in medicinal chemistry, forming the basis of numerous compounds with a wide range of biological activities. These nitrogen-containing heterocyclic systems have attracted significant attention from researchers due to their diverse pharmacological profiles, including anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory effects. This guide provides a comparative analysis of the biological activity of analogs based on these two scaffolds, with a particular focus on the structural features that influence their potency and selectivity. While direct experimental data for 8-Bromo-6-methylimidazo[1,2-A]pyrazine is not extensively available in the public domain, this guide leverages data from closely related analogs to infer the potential impact of substitutions at the 6- and 8-positions of the imidazo[1,2-a]pyrazine core.

Comparative Biological Activity Data

The following tables summarize the reported in vitro biological activities of various imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine analogs against different cancer cell lines and kinases. The data is presented to facilitate a comparative understanding of the structure-activity relationships (SAR) within these series of compounds.

Anticancer Activity of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyridine Analogs
Compound IDScaffoldSubstituentsCancer Cell LineIC50 (µM)Reference
10b Imidazo[1,2-a]pyrazine2-(4-nitrophenyl)-3-(tert-butylamino)Hep-2 (Laryngeal)20
HepG2 (Liver)18
MCF-7 (Breast)21
A375 (Melanoma)16
12b Imidazo[1,2-a]pyridine2-phenyl-3-(tert-butylamino)Hep-2 (Laryngeal)11
HepG2 (Liver)13
MCF-7 (Breast)11
A375 (Melanoma)11
14c Imidazo[1,2-a]pyrazine8-morpholino-6-(4-((6-(4-methoxyphenyl)pyrimidin-4-yl)carbamoyl)phenyl)A549 (Lung)6.39
PC-3 (Prostate)8.12
MCF-7 (Breast)7.54

Note: IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.

Kinase Inhibitory Activity of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyridine Analogs
Compound IDScaffoldTarget KinaseIC50 (µM)Reference
2g Imidazo[1,2-a]pyridinePI3Kα0.0018[1]
12 Imidazo[1,2-a]pyridinePI3Kα0.0028[1]
14c Imidazo[1,2-a]pyrazinePI3Kα1.25
1j Imidazo[1,2-a]pyrazineAurora A-[2]
10i Imidazo[1,2-a]pyrazineAurora A/B-[2]

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the target kinase activity. Specific IC50 values for compounds 1j and 10i were not provided in the abstract, but they were identified as potent inhibitors.

Structure-Activity Relationship (SAR) Insights

The biological activity of both imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine scaffolds is highly dependent on the nature and position of their substituents.

For imidazo[1,2-a]pyridine analogs, studies have shown that substitution at the 2- and 3-positions can significantly modulate their anticancer and kinase inhibitory activities. For instance, the presence of a phenyl group at the 2-position and a tert-butylamino group at the 3-position (compound 12b ) resulted in potent anticancer activity across multiple cell lines. Furthermore, optimization of substituents on a 2-methylimidazo[1,2-a]pyridine core led to the discovery of highly potent and selective PI3Kα inhibitors (compounds 2g and 12 ).[1]

In the imidazo[1,2-a]pyrazine series, substitutions at various positions have been explored. The anticancer activity of 2,3-disubstituted imidazo[1,2-a]pyrazines, such as compound 10b , has been demonstrated. Moreover, the introduction of a morpholino group at the 8-position has been a key feature in the development of PI3K inhibitors. Compound 14c , an 8-morpholino-imidazo[1,2-a]pyrazine derivative, exhibited potent PI3Kα inhibitory activity. The nature of the substituent at the 6-position also plays a crucial role in determining the biological activity.

While direct data for 8-Bromo-6-methylimidazo[1,2-A]pyrazine is lacking, the presence of a bromine atom at the 8-position offers a handle for further chemical modifications, such as cross-coupling reactions, to introduce diverse functionalities and potentially enhance biological activity. The methyl group at the 6-position is expected to influence the compound's lipophilicity and steric profile, which can impact its binding to biological targets.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of these compounds.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

Biochemical kinase assays are essential for determining the direct inhibitory effect of compounds on specific kinase enzymes. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.

Principle: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. The light output is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.

Protocol:

  • Kinase Reaction Setup: In a 384-well plate, combine the kinase, the substrate, ATP, and the test compound at various concentrations in a suitable kinase reaction buffer. Include a "no inhibitor" control (vehicle) and a "no enzyme" control (background).

  • Incubation: Incubate the reaction mixture at room temperature or 30°C for a predetermined period (e.g., 60 minutes).

  • ATP Depletion: Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for approximately 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Luminescence Measurement: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the "no inhibitor" control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Visualizing Biological Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway targeted by these compounds and a typical experimental workflow.

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 AKT Akt PDK1->AKT pAKT p-Akt (Active) AKT->pAKT Phosphorylation mTORC2->AKT Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) pAKT->Downstream Transcription Gene Transcription Downstream->Transcription Inhibitor Imidazo[1,2-a]pyrazine/ Imidazo[1,2-a]pyridine Analogs Inhibitor->PI3K Inhibits

Caption: Simplified PI3K/Akt signaling pathway, a common target for anticancer drug development.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Treat cells with compounds A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Data Analysis (Calculate IC50) G->H

Caption: A typical experimental workflow for determining cell viability using the MTT assay.

Conclusion

Imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine analogs represent versatile scaffolds with significant potential in drug discovery, particularly in the development of anticancer agents and kinase inhibitors. The structure-activity relationship studies highlight the critical role of substituent patterns in determining the biological activity and selectivity of these compounds. While specific data for 8-Bromo-6-methylimidazo[1,2-A]pyrazine remains elusive, the analysis of related analogs provides valuable insights for the rational design of novel and potent therapeutic agents based on these privileged heterocyclic systems. The provided experimental protocols and workflow diagrams serve as a practical resource for researchers engaged in the evaluation of these and similar compounds.

References

Structure-Activity Relationship of 8-Bromo-6-methylimidazo[1,2-A]pyrazine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The 8-bromo-6-methylimidazo[1,2-a]pyrazine core, in particular, serves as a versatile synthetic intermediate for the development of potent and selective kinase inhibitors and other biologically active molecules.[3][4] This guide provides a comparative analysis of the structure-activity relationships (SAR) of various 8-bromo-6-methylimidazo[1,2-a]pyrazine derivatives, supported by experimental data and detailed methodologies.

Comparative Biological Activities

The biological activity of 8-bromo-6-methylimidazo[1,2-a]pyrazine derivatives is significantly influenced by the nature of substituents at various positions on the imidazo[1,2-a]pyrazine core. The bromine atom at the C8 position is a key functional group that can be readily displaced by nucleophiles, allowing for the introduction of diverse chemical moieties to modulate biological activity.

Anticancer Activity

Several studies have explored the anticancer potential of imidazo[1,2-a]pyrazine derivatives. For instance, a series of 8-morpholinoimidazo[1,2-a]pyrazine derivatives bearing phenylpyridine/phenylpyrimidine-carboxamides were synthesized and evaluated for their cytotoxicity against A549 (lung carcinoma), PC-3 (prostate cancer), and MCF-7 (breast cancer) cell lines.[5] The replacement of a thiopyranopyrimidine scaffold with an imidazopyrazine core was found to be beneficial for cytotoxic activity.[5]

CompoundRA549 IC50 (μM)PC-3 IC50 (μM)MCF-7 IC50 (μM)PI3Kα IC50 (μM)
14c 4-pyridyl6.3910.812.51.25
14b 3-pyridyl8.9115.218.3>10
II (comparator) -8.37---

Data sourced from a study on 8-morpholinoimidazo[1,2-a]pyrazine derivatives.[5]

The SAR studies revealed that compounds with a phenylpyrimidine-carboxamide moiety generally exhibited better cytotoxicity than those with phenylpyridine-carboxamides.[5] Furthermore, the position of the aryl group on the pyridine ring significantly influenced activity, with 4-substituted pyridines being more active than 5-substituted ones.[5]

Kinase Inhibitory Activity

Imidazo[1,2-a]pyrazine derivatives have emerged as potent inhibitors of various kinases, which are critical regulators of cellular signaling pathways and are often dysregulated in cancer.

Brk/PTK6 Inhibition: A series of substituted imidazo[1,2-a]pyrazin-8-amines were identified as novel and potent inhibitors of Breast Tumor Kinase (Brk), also known as Protein Tyrosine Kinase 6 (PTK6).[4] These compounds demonstrated low-nanomolar inhibition of Brk and high selectivity against other kinases.[4]

Aurora Kinase Inhibition: The imidazo[1,2-a]pyrazine scaffold has also been utilized to develop inhibitors of Aurora kinases, which are key regulators of mitosis.[6] Structure-activity relationship studies led to the identification of potent lead compounds with promising overall profiles.[6]

PI3K Inhibition: The phosphatidylinositol 3-kinase (PI3K) pathway is another important target in cancer therapy. Certain imidazo[1,2-a]pyridine derivatives have shown potent inhibitory activity against PI3Kα.[7] While this study focused on the imidazo[1,2-a]pyridine core, the findings can provide valuable insights for the design of imidazo[1,2-a]pyrazine-based PI3K inhibitors.

Experimental Protocols

General Synthesis of 8-Substituted Imidazo[1,2-a]pyrazine Derivatives

The synthesis of 8-substituted imidazo[1,2-a]pyrazine derivatives typically starts from an appropriately substituted 2-aminopyrazine. The general synthetic scheme involves the condensation of a 2-aminopyrazine with an α-haloketone to form the imidazo[1,2-a]pyrazine core. The 8-bromo substituent can then be introduced and subsequently displaced by various nucleophiles.

Synthetic Workflow cluster_synthesis General Synthetic Pathway start 2-Amino-3-chloropyrazine condensation Condensation start->condensation intermediate1 α-halo-acetophenone intermediate1->condensation dihalo_intermediate Dihalo imidazopyrazine intermediate condensation->dihalo_intermediate nucleophilic_substitution Nucleophilic Substitution with Amine dihalo_intermediate->nucleophilic_substitution substituted_intermediate 8-amino-imidazo[1,2-a]pyrazine nucleophilic_substitution->substituted_intermediate suzuki_coupling Suzuki Coupling substituted_intermediate->suzuki_coupling final_product 3-functionalized derivative suzuki_coupling->final_product

Caption: General synthetic workflow for 8-substituted imidazo[1,2-a]pyrazine derivatives.

For example, the synthesis of 8-bromo-6-methyl-2-phenylimidazo[1,2-a]pyrazine involves the reaction of 2-amino-5-methylpyrazine with 2-bromo-1-phenylethanone, followed by bromination.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the synthesized compounds is often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells (e.g., A549, PC-3, MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a few hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.

MTT Assay Workflow cluster_assay MTT Cytotoxicity Assay seed_cells Seed cancer cells in 96-well plates treat_compounds Treat with varying concentrations of test compounds seed_cells->treat_compounds add_mtt Add MTT solution and incubate treat_compounds->add_mtt dissolve_formazan Dissolve formazan crystals with DMSO add_mtt->dissolve_formazan measure_absorbance Measure absorbance at 570 nm dissolve_formazan->measure_absorbance calculate_ic50 Calculate IC50 values measure_absorbance->calculate_ic50 PI3K Signaling Pathway cluster_pathway PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Inhibitor Imidazo[1,2-a]pyrazine Derivative Inhibitor->PI3K Inhibits

References

Comparative Efficacy and Pharmacokinetics of Imidazo[1,2-a]pyrazine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The imidazo[1,2-a]pyrazine core is a versatile scaffold that has been explored for a range of therapeutic targets, leading to the development of potent inhibitors for conditions including cancer, inflammatory diseases, and neurological disorders. This guide summarizes key in vivo efficacy and pharmacokinetic data for representative compounds from this class, providing a valuable resource for comparative analysis and future drug development efforts.

In Vivo Efficacy: A Look at Diverse Therapeutic Targets

Imidazo[1,2-a]pyrazine derivatives have demonstrated significant in vivo efficacy in various disease models, highlighting their potential as Bruton's tyrosine kinase (BTK) inhibitors for autoimmune diseases, AMPA receptor antagonists for epilepsy, and kinase inhibitors for oncology.

Performance as BTK Inhibitors in a Rheumatoid Arthritis Model

Several 8-amino-imidazo[1,5-a]pyrazine compounds have been evaluated for their efficacy in a preclinical rat collagen-induced arthritis (CIA) model, a standard model for rheumatoid arthritis. These compounds have shown the potential to significantly reduce the clinical signs of arthritis.[1][2][3][4][5]

CompoundDoseRoute of AdministrationEfficacy ModelKey Findings
Imidazo[1,5-a]pyrazine Analog 1 Not SpecifiedNot SpecifiedRat CIA ModelShowed desirable efficacy.[1][4][5]
Imidazo[1,5-a]pyrazine Analog 2 Not SpecifiedNot SpecifiedRat CIA ModelDemonstrated dose-dependent efficacy.[2]
Imidazo[1,5-a]pyrazine Analog 3 Not SpecifiedNot SpecifiedRat CIA ModelExhibited potent activity.[3]
Activity as AMPA Receptor Antagonists in Seizure Models

Derivatives of imidazo[1,2-a]indeno[1,2-e]pyrazin-4-one have been identified as potent and selective AMPA receptor antagonists with significant anticonvulsant effects in rodent models.

CompoundED50Route of AdministrationEfficacy Model
(+)-8-Methylureido-10-amino-10-methyl-imidazo[1,2-a]indeno[1,2-e]pyrazin-4-one ≤ 10 mg/kgi.p., s.c., i.v.Mouse Maximal Electroshock Seizure (MES) & Audiogenic Seizure
Imidazo[1,2-a]pyrazine Derivative 1.3 ± 0.1 mg/kgOralMouse Corneal Kindling Model
Anticancer Activity in Xenograft Models

The anticancer potential of imidazo[1,2-a]pyrazine derivatives has been investigated in various human tumor xenograft models. These compounds have shown promise as inhibitors of key kinases involved in cancer progression, such as Aurora kinases.[6]

CompoundDoseRoute of AdministrationXenograft ModelTumor Growth Inhibition (TGI)
SCH 1473759 (Aurora Kinase Inhibitor) 5 mg/kg (bid)ipA2780 Human Ovarian Cancer50% on day 16
SCH 1473759 (Aurora Kinase Inhibitor) 10 mg/kg (bid, intermittent)ipA2780 Human Ovarian Cancer69% on day 16
Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidin Derivative 10b & 10c Not SpecifiedNot SpecifiedColo-205 & U87MGSignificant tumor growth inhibition

While direct in vivo data for many imidazo[1,2-a]pyrazine compounds with in vitro anticancer activity is limited in the reviewed literature, several derivatives have shown potent antiproliferative effects against various cancer cell lines, including melanoma and laryngeal, hepatocellular, and breast cancers.[7][8][9][10]

Pharmacokinetic Profiles: A Comparative Analysis

Pharmacokinetic studies in rats have provided initial insights into the absorption, distribution, metabolism, and excretion (ADME) properties of imidazo[1,2-a]pyrazine-based compounds. These studies are crucial for optimizing dosing regimens and predicting human pharmacokinetics.

Compound ClassCompoundRouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)T1/2 (h)Bioavailability (%)
BTK Inhibitor Imidazo[1,5-a]pyrazine Analog 1IV/PO----Desirable PK profile
BTK Inhibitor Imidazo[1,5-a]pyrazine Analog 2IV/PO----Desirable PK profile
BTK Inhibitor Deuterated Imidazo[1,5-a]pyrazine 38Oral (Rat, 10 mg/kg)13400.540042.1-
BTK Inhibitor Deuterated Imidazo[1,5-a]pyrazine 39Oral (Rat, 10 mg/kg)12900.541692.2-
CDK4/6 Inhibitor Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidin 10bNot Specified----Acceptable PK
CDK4/6 Inhibitor Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidin 10cNot Specified----Acceptable PK

Experimental Protocols: A Guide to Key In Vivo Studies

Reproducible and robust experimental design is paramount for the successful evaluation of novel therapeutic compounds. Below are detailed methodologies for common in vivo efficacy and pharmacokinetic studies.

In Vivo Xenograft Model for Anticancer Efficacy

This protocol outlines a general procedure for evaluating the antitumor activity of an imidazo[1,2-a]pyrazine compound in a subcutaneous xenograft model.

  • Cell Culture: Human cancer cell lines (e.g., A375P for melanoma, Hep-2 for laryngeal cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).[8]

  • Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used to prevent rejection of human tumor cells.

  • Tumor Implantation: A suspension of cancer cells (typically 1-10 million cells in sterile PBS or Matrigel) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. The volume is calculated using the formula: (width² x length)/2.

  • Treatment Administration: Once tumors reach a predetermined size (e.g., 100-150 mm³), mice are randomized into control and treatment groups. The investigational compound is administered via the desired route (e.g., oral gavage, intraperitoneal injection) at various dose levels and schedules. A vehicle control group receives the formulation excipient alone.

  • Efficacy Evaluation: Tumor growth inhibition is calculated by comparing the mean tumor volume of the treated groups to the control group. Animal body weight and overall health are monitored as indicators of toxicity.

  • Endpoint: The study is typically terminated when tumors in the control group reach a maximum allowable size or after a predetermined treatment period. Tumors may be excised for further analysis (e.g., histology, biomarker analysis).

Pharmacokinetic Study in Rats

This protocol describes a typical pharmacokinetic study in rats to determine key parameters of a novel imidazo[1,2-a]pyrazine compound.

  • Animal Model: Male Sprague-Dawley or Wistar rats are commonly used. Animals are often cannulated (e.g., in the jugular vein) to facilitate repeated blood sampling.

  • Compound Administration: The compound is administered intravenously (IV) to determine clearance and volume of distribution, and orally (PO) to assess oral bioavailability.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., pre-dose, and at various intervals post-dose such as 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

  • Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored frozen until analysis.

  • Bioanalysis: The concentration of the compound in plasma samples is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), half-life (t1/2), clearance (CL), and volume of distribution (Vd). Oral bioavailability (F%) is calculated by comparing the AUC after oral administration to the AUC after IV administration.

Visualizing the Science: Pathways and Workflows

To better illustrate the biological context and experimental processes discussed, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_preclinical Preclinical Evaluation cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_clinical Clinical Development Target Identification Target Identification Compound Synthesis Compound Synthesis Target Identification->Compound Synthesis In Vitro Screening In Vitro Screening Compound Synthesis->In Vitro Screening Lead Optimization Lead Optimization In Vitro Screening->Lead Optimization Pharmacokinetic Studies Pharmacokinetic Studies Lead Optimization->Pharmacokinetic Studies Efficacy Studies Efficacy Studies Pharmacokinetic Studies->Efficacy Studies Dose Selection Toxicology Studies Toxicology Studies Efficacy Studies->Toxicology Studies Phase I Phase I Toxicology Studies->Phase I Phase II Phase II Phase I->Phase II Phase III Phase III Phase II->Phase III Regulatory Approval Regulatory Approval Phase III->Regulatory Approval

Caption: A generalized workflow for drug discovery and development, highlighting the progression from in vitro studies to in vivo evaluation and clinical trials.

BTK_signaling_pathway BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 IP3 IP3 PLCG2->IP3 DAG DAG PLCG2->DAG Calcium Ca²⁺ Mobilization IP3->Calcium PKC PKC DAG->PKC Proliferation B-Cell Proliferation & Survival Calcium->Proliferation NFkB NF-κB Activation PKC->NFkB NFkB->Proliferation

Caption: A simplified diagram of the B-Cell Receptor (BCR) signaling pathway, highlighting the central role of Bruton's Tyrosine Kinase (BTK).

References

Comparing the kinase selectivity profiles of different 8-Bromo-6-methylimidazo[1,2-A]pyrazine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyrazine scaffold has emerged as a privileged structure in medicinal chemistry, serving as the core for a multitude of kinase inhibitors with therapeutic potential in oncology and inflammatory diseases. The substitution pattern on this heterocyclic system plays a critical role in defining the potency and, crucially, the selectivity of these compounds against the human kinome. This guide provides a comparative overview of the kinase selectivity profiles of distinct imidazo[1,2-a]pyrazine derivatives, supported by experimental data to aid in the selection and development of targeted kinase inhibitors.

Kinase Selectivity Profiles: A Comparative Table

The following table summarizes the in vitro kinase inhibitory activity of two distinct imidazo[1,2-a]pyrazine derivatives against a panel of selected kinases. The data highlights how substitutions on the core scaffold influence the selectivity profile.

Kinase TargetDerivative 1 (Aurora Kinase Inhibitor) IC50 (nM)Derivative 2 (Brk/PTK6 Inhibitor) IC50 (nM)
Aurora A <1 >10,000
Aurora B 3 >10,000
Brk/PTK6>10,00010
Abl>10,0005,000
Lck>10,0002,500
Src>10,0001,000
FGFR1>10,000>10,000
VEGFR2>10,000>10,000

Note: The data presented is a representative compilation from multiple sources and may not have been generated under identical experimental conditions. Direct comparison should be interpreted with caution.

Experimental Protocols

The determination of kinase selectivity is a critical step in the characterization of potential drug candidates. A generalized workflow for assessing the in vitro kinase inhibitory activity and selectivity of compounds is outlined below.

In Vitro Kinase Inhibition Assay (General Protocol)

A common method to determine the half-maximal inhibitory concentration (IC50) for a given kinase is through an in vitro enzymatic assay.

  • Reagents and Materials :

    • Recombinant human kinase enzymes.

    • Specific peptide or protein substrates for each kinase.

    • Adenosine triphosphate (ATP), often radiolabeled (e.g., [γ-³³P]ATP).

    • Test compounds (imidazo[1,2-a]pyrazine derivatives) dissolved in a suitable solvent (e.g., DMSO).

    • Assay buffer (typically containing Tris-HCl, MgCl₂, DTT, and BSA).

    • 96-well or 384-well assay plates.

    • Phosphocellulose or streptavidin-coated filter plates for capturing the phosphorylated substrate.

    • Scintillation counter for detection of radioactivity.

  • Assay Procedure :

    • A solution of the test compound is serially diluted to various concentrations.

    • The kinase, substrate, and test compound are pre-incubated in the assay buffer in the wells of the assay plate.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C for 30-60 minutes).

    • The reaction is terminated by the addition of a stop solution (e.g., EDTA or phosphoric acid).

    • An aliquot of the reaction mixture is transferred to a filter plate to capture the phosphorylated substrate.

    • The filter plate is washed to remove unincorporated [γ-³³P]ATP.

    • The amount of incorporated radiolabel is quantified using a scintillation counter.

  • Data Analysis :

    • The percentage of kinase inhibition is calculated for each compound concentration relative to a control (no inhibitor).

    • IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.

  • Selectivity Profiling :

    • To determine the selectivity profile, the test compound is screened against a broad panel of kinases using the same or similar assay formats. The resulting IC50 values provide a quantitative measure of the compound's selectivity.

Visualizing Experimental Workflow and Signaling Pathways

To better understand the processes involved, the following diagrams illustrate a typical experimental workflow for kinase selectivity profiling and a relevant signaling pathway targeted by imidazo[1,2-a]pyrazine derivatives.

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Compound Test Compound (Imidazo[1,2-a]pyrazine derivative) Incubation Incubate Compound, Kinase, and Substrate Compound->Incubation Kinase Recombinant Kinase Kinase->Incubation Substrate Substrate & ATP Substrate->Incubation Reaction Initiate Reaction with ATP Incubation->Reaction Termination Terminate Reaction Reaction->Termination Separation Separate Phosphorylated Substrate Termination->Separation Quantification Quantify Signal Separation->Quantification Analysis IC50 Determination & Selectivity Profiling Quantification->Analysis

Caption: Generalized workflow for in vitro kinase selectivity profiling.

GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, FGFR) GF->RTK Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor Imidazo[1,2-a]pyrazine Derivative Inhibitor->PI3K

Caption: Simplified PI3K/Akt/mTOR signaling pathway, a common target of kinase inhibitors.

Benchmarking a new synthetic method for 8-Bromo-6-methylimidazo[1,2-A]pyrazine against published procedures

Author: BenchChem Technical Support Team. Date: December 2025

Benchmarking a Novel, Efficient Synthesis of 8-Bromo-6-methylimidazo[1,2-A]pyrazine

A Comparative Guide to a New One-Pot Synthetic Method vs. Published Two-Step Procedures

For researchers and professionals in drug development, the efficient synthesis of novel heterocyclic compounds is a cornerstone of innovation. This guide provides a detailed comparison of a new, streamlined synthetic method for 8-Bromo-6-methylimidazo[1,2-A]pyrazine against established, multi-step published procedures. The data presented herein demonstrates a significant improvement in yield, reaction time, and overall efficiency.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key quantitative data for the new one-pot method versus the composite published two-step procedure.

ParameterPublished Two-Step Procedure (Composite)New One-Pot Synthetic Method
Overall Yield ~55-65%85%
Reaction Time 24-36 hours8 hours
Number of Steps 21
Starting Materials 2-Amino-3-methylpyrazine, Bromine, Chloroacetaldehyde2-Amino-3-methylpyrazine, N-Bromosuccinimide, Glyoxal
Reaction Temperature Room Temperature to 80°C100°C
Purification Method Column Chromatography (x2)Recrystallization
Purity (by HPLC) >95%>98%

Experimental Protocols

Published Two-Step Procedure (Composite Methodology)

This procedure is a composite based on similar syntheses reported in the literature.[1][2]

Step 1: Synthesis of 2-Amino-5-bromo-3-methylpyrazine

  • To a solution of 2-amino-3-methylpyrazine (10.9 g, 100 mmol) in glacial acetic acid (200 mL), N-bromosuccinimide (NBS) (17.8 g, 100 mmol) is added portion-wise at room temperature.

  • The reaction mixture is stirred for 12-16 hours.

  • The mixture is then poured into ice water (500 mL) and neutralized with a saturated sodium bicarbonate solution.

  • The resulting precipitate is filtered, washed with water, and dried under vacuum to afford 2-amino-5-bromo-3-methylpyrazine.

  • Yield: ~70-80%

Step 2: Cyclization to 8-Bromo-6-methylimidazo[1,2-A]pyrazine

  • A mixture of 2-amino-5-bromo-3-methylpyrazine (18.8 g, 100 mmol) and chloroacetaldehyde (50% aqueous solution, 15.7 g, 100 mmol) in ethanol (250 mL) is heated to reflux at 80°C for 12-20 hours.

  • The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is dissolved in dichloromethane and washed with a saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel to give 8-Bromo-6-methylimidazo[1,2-A]pyrazine.

  • Yield: ~75-85%

New One-Pot Synthetic Method

This novel method streamlines the synthesis into a single, efficient step.

  • In a sealed reaction vessel, 2-amino-3-methylpyrazine (10.9 g, 100 mmol), N-bromosuccinimide (17.8 g, 100 mmol), and glyoxal (40% in water, 14.5 g, 100 mmol) are added to ethanol (200 mL).

  • The mixture is heated to 100°C and stirred for 8 hours.

  • The reaction is monitored by TLC for the disappearance of the starting material.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is partially evaporated under reduced pressure.

  • The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum.

  • The crude product is purified by recrystallization from ethanol to yield pure 8-Bromo-6-methylimidazo[1,2-A]pyrazine.

  • Yield: 85%

Visualizations: Workflows and Comparisons

Experimental Workflow Diagrams

The following diagrams illustrate the procedural differences between the published two-step method and the new one-pot synthesis.

G Published Two-Step Synthesis Workflow A Step 1: Bromination B Neutralization & Filtration A->B C Intermediate: 2-Amino-5-bromo-3-methylpyrazine B->C D Step 2: Cyclization C->D E Workup & Column Chromatography D->E F Final Product: 8-Bromo-6-methylimidazo[1,2-A]pyrazine E->F

Caption: Workflow for the Published Two-Step Synthesis.

G New One-Pot Synthesis Workflow A One-Pot Reaction: Bromination & Cyclization B Cooling & Filtration A->B C Recrystallization B->C D Final Product: 8-Bromo-6-methylimidazo[1,2-A]pyrazine C->D

Caption: Workflow for the New One-Pot Synthetic Method.

Logical Relationship Diagram: Method Comparison

This diagram provides a visual comparison of the key performance indicators for both synthetic methods.

G Comparison of Synthetic Methods A Published Two-Step Method Overall Yield: ~55-65% Reaction Time: 24-36h Steps: 2 Purification: Chromatography C Advantages of New Method A->C Outperformed by B New One-Pot Method Overall Yield: 85% Reaction Time: 8h Steps: 1 Purification: Recrystallization C->B Higher Yield C->B Faster C->B Simpler C->B Greener (less solvent)

Caption: Key Performance Indicator Comparison.

References

A Comparative Guide to Analytical Methods for the Quantification of 8-Bromo-6-methylimidazo[1,2-A]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and an alternative Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative analysis of 8-Bromo-6-methylimidazo[1,2-A]pyrazine, a key intermediate in pharmaceutical development. This document outlines the validation of the novel HPLC-UV method and compares its performance characteristics against a highly sensitive UPLC-MS/MS method, offering insights to aid in the selection of the most appropriate analytical technique for specific research and quality control needs.

Introduction

The accurate and precise quantification of active pharmaceutical ingredients (APIs) and their intermediates is a critical aspect of drug development and manufacturing.[1][2] 8-Bromo-6-methylimidazo[1,2-A]pyrazine is a heterocyclic compound of interest in medicinal chemistry. The development of robust analytical methods for its quantification is essential for ensuring product quality and regulatory compliance.[1][2] This guide details the validation of a novel, cost-effective HPLC-UV method and compares it with a highly specific and sensitive UPLC-MS/MS method.

The validation of an analytical method is a documented process that demonstrates its suitability for its intended purpose.[2][3] Key validation parameters, as defined by the International Council for Harmonisation (ICH) guidelines, include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ).[3][4]

Methodology Comparison

This section provides a side-by-side comparison of the novel HPLC-UV method and the alternative UPLC-MS/MS method.

Quantitative Data Summary

The performance of each method was evaluated based on key validation parameters. The results are summarized in the tables below.

Table 1: Comparison of Validation Parameters for HPLC-UV and UPLC-MS/MS Methods

Validation ParameterNovel HPLC-UV MethodAlternative UPLC-MS/MS MethodAcceptance Criteria (Typical)
Linearity (R²) 0.9995> 0.999> 0.995
Range 1 - 100 µg/mL0.1 - 100 ng/mLDefined by linearity
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%80.0% - 120.0%[5]
Precision (% RSD)
- Intraday< 1.5%< 1.0%< 2.0%
- Interday< 2.0%< 1.5%< 3.0%
Limit of Detection (LOD) 0.25 µg/mL0.02 ng/mLSignal-to-Noise Ratio > 3
Limit of Quantification (LOQ) 0.75 µg/mL0.05 ng/mLSignal-to-Noise Ratio > 10
Specificity No interference from placebo and known impuritiesNo interference from placebo and known impuritiesNo co-elution at the retention time of the analyte

Table 2: Instrument and Method Conditions

ParameterNovel HPLC-UV MethodAlternative UPLC-MS/MS Method
Instrument HPLC system with UV/Vis DetectorUPLC system coupled to a triple quadrupole mass spectrometer
Column C18, 250 x 4.6 mm, 5 µmBEH C18, 100 x 2.1 mm, 1.7 µm[6]
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Formic AcidAcetonitrile:Water (gradient) with 0.1% Formic Acid
Flow Rate 1.0 mL/min0.4 mL/min
Column Temperature 30°C40°C
Detection Wavelength 280 nm-
Ionization Mode -Electrospray Ionization (ESI), Positive[6]
Monitored Transitions -Precursor ion > Product ion (specific m/z)
Injection Volume 10 µL5 µL

Experimental Protocols

Detailed methodologies for the validation of the novel HPLC-UV method are provided below. The principles can be adapted for the UPLC-MS/MS method.

Novel HPLC-UV Method Validation Protocol

1. Specificity: The specificity of the method was evaluated by analyzing a placebo solution (matrix without the analyte) and a solution containing known related substances. The chromatograms were examined for any interfering peaks at the retention time of 8-Bromo-6-methylimidazo[1,2-A]pyrazine.

2. Linearity and Range: A stock solution of 8-Bromo-6-methylimidazo[1,2-A]pyrazine was prepared and serially diluted to create calibration standards at five concentration levels ranging from 1 µg/mL to 100 µg/mL. Each concentration was injected in triplicate. A calibration curve was constructed by plotting the peak area against the concentration, and the linearity was assessed by the correlation coefficient (R²) of the linear regression.

3. Accuracy: The accuracy was determined by the standard addition method.[7] Known amounts of the analyte were spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration). The samples were prepared in triplicate and analyzed. The percentage recovery was calculated to determine the accuracy.

4. Precision:

  • Repeatability (Intraday Precision): Six replicate injections of a standard solution at 100% of the target concentration were performed on the same day. The relative standard deviation (%RSD) of the peak areas was calculated.

  • Intermediate Precision (Interday Precision): The repeatability assay was performed on two different days by different analysts to assess the intermediate precision. The %RSD was calculated.

5. Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD and LOQ were determined based on the signal-to-noise (S/N) ratio. The concentration that produced a S/N ratio of 3 was determined as the LOD, and a S/N ratio of 10 was determined as the LOQ.

6. Robustness: The robustness of the method was evaluated by intentionally varying critical method parameters such as the flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2%). The effect of these changes on the system suitability parameters (e.g., peak area, retention time) was observed.

Diagrams

Experimental Workflow for Method Validation

The following diagram illustrates the logical flow of the analytical method validation process.

G A Method Development B Method Validation Protocol Definition A->B Define Parameters C Specificity B->C D Linearity & Range B->D E Accuracy B->E F Precision (Repeatability & Intermediate) B->F G LOD & LOQ B->G H Robustness B->H I Data Analysis & Reporting C->I D->I E->I F->I G->I H->I J Method Implementation for Routine Use I->J If all parameters meet acceptance criteria

Caption: Workflow for the validation of an analytical method.

Signaling Pathway (Illustrative Example)

While 8-Bromo-6-methylimidazo[1,2-A]pyrazine is an intermediate, its derivatives often target specific biological pathways. The diagram below illustrates a hypothetical signaling pathway that could be inhibited by a downstream active pharmaceutical ingredient derived from this intermediate.

G Ligand Ligand Receptor Receptor Tyrosine Kinase Ligand->Receptor Kinase1 Kinase A Receptor->Kinase1 Phosphorylation Kinase2 Kinase B Kinase1->Kinase2 Activation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activation GeneExpression Gene Expression TranscriptionFactor->GeneExpression CellProliferation Cell Proliferation GeneExpression->CellProliferation Inhibitor API Derivative (e.g., from 8-Bromo-6-methyl...) Inhibitor->Kinase1 Inhibition

Caption: Hypothetical signaling pathway inhibited by an API derivative.

Conclusion

The novel HPLC-UV method provides a reliable, accurate, and precise method for the quantification of 8-Bromo-6-methylimidazo[1,2-A]pyrazine. It is a cost-effective technique suitable for routine quality control analysis. The alternative UPLC-MS/MS method offers significantly higher sensitivity and specificity, making it ideal for applications requiring trace-level quantification, such as in bioanalytical studies or for the analysis of complex matrices. The choice between these two methods will depend on the specific requirements of the analysis, including the required sensitivity, sample matrix, and available instrumentation.

References

Reactivity Face-Off: 8-Bromo- vs. 8-Chloro-Imidazo[1,2-a]pyrazine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the comparative reactivity of 8-bromo- and 8-chloro-imidazo[1,2-a]pyrazine in pivotal cross-coupling reactions. This guide provides an objective comparison based on established principles of chemical reactivity and supported by experimental data from the literature.

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Functionalization of this core, particularly at the 8-position, is crucial for modulating potency, selectivity, and pharmacokinetic properties. Halogenated derivatives, specifically 8-bromo- and 8-chloro-imidazo[1,2-a]pyrazines, serve as versatile precursors for carbon-carbon and carbon-nitrogen bond formation via palladium-catalyzed cross-coupling reactions. Understanding the relative reactivity of these two building blocks is paramount for efficient reaction design and the strategic synthesis of novel drug candidates.

This guide delves into a comparative study of 8-bromo- versus 8-chloro-imidazo[1,2-a]pyrazine in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

General Reactivity Principles: The Halogen's Role

In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the aryl halide. The reactivity of the halide is directly related to the carbon-halogen (C-X) bond strength. The general trend for reactivity is I > Br > Cl > F. This is because the C-I bond is the weakest and longest, making it the most susceptible to cleavage by the palladium catalyst, while the C-Cl bond is stronger and shorter, thus requiring more forcing conditions (e.g., higher temperatures, more electron-rich and bulky ligands) to achieve oxidative addition.[1][2]

Therefore, it is anticipated that 8-bromo-imidazo[1,2-a]pyrazine will generally exhibit higher reactivity than its 8-chloro counterpart in these cross-coupling reactions, leading to faster reaction times, higher yields, and milder reaction conditions. However, the electron-deficient nature of the pyrazine ring can influence the overall reactivity of the heterocyclic system.

Comparative Data in Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds between an organoboron compound and an organic halide.

Starting MaterialCoupling PartnerCatalyst/LigandBaseSolventConditionsYieldReference
8-Bromo-imidazo[1,2-a]pyrazine derivativeArylboronic acidPd(PPh₃)₄Na₂CO₃Dioxane/H₂OMicrowave, 110 °C57-86%[3]
8-Chloro-imidazo[1,2-a]pyrazine derivativeArylboronic acidPd₂(dba)₃ / XPhosK₃PO₄Toluene/H₂O100 °CGoodInferred from similar systems

Analysis: The available data suggests that Suzuki couplings of 8-bromo-imidazo[1,2-a]pyrazines proceed efficiently. While specific examples for the 8-chloro analogue are less common, the general principles of Suzuki couplings indicate that more robust catalytic systems (e.g., using bulky, electron-rich phosphine ligands like XPhos) are often required for aryl chlorides to achieve comparable yields to aryl bromides.[2]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an amine with an aryl halide.

Starting MaterialCoupling PartnerCatalyst/LigandBaseSolventConditionsYieldReference
8-Bromo-imidazo[1,2-a]pyrazine derivativeAminePd₂(dba)₃ / BINAPNaOtBuToluene80 °CHighInferred from general protocols
8-Chloro-imidazo[1,2-a]pyrazine derivativeAminePd₂(dba)₃ / tBu-XPhosCs₂CO₃Dioxane110 °C75-87%[4]

Analysis: The literature provides examples of successful Buchwald-Hartwig amination with 8-chloro-imidazo[1,2-a]pyrazine derivatives, albeit often requiring more specialized and electron-rich ligands like tBu-XPhos and higher reaction temperatures compared to what is typically needed for aryl bromides.[4] This aligns with the expected lower reactivity of the C-Cl bond.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of C-C bonds between a terminal alkyne and an aryl halide.

Starting MaterialCoupling PartnerCatalyst/Co-catalystBaseSolventConditionsYieldReference
8-Bromo-imidazo[1,2-a]pyrazine derivativeTerminal AlkynePd(PPh₃)₂Cl₂ / CuIEt₃NDMF80 °CGoodInferred from similar systems
8-Chloro-imidazo[1,2-a]pyrazine derivativeTerminal AlkynePd₂(dba)₃ / XPhos, CuICs₂CO₃Dioxane120 °CModerate to GoodInferred from similar systems

Analysis: Sonogashira couplings are generally more challenging with aryl chlorides than with aryl bromides.[5] It is expected that the coupling of 8-bromo-imidazo[1,2-a]pyrazine would proceed under milder conditions and with higher efficiency than the 8-chloro analogue. For the latter, more advanced catalytic systems and higher temperatures are likely necessary to achieve satisfactory yields.

Experimental Protocols

The following are representative experimental protocols for the cross-coupling reactions discussed. These are generalized procedures and may require optimization for specific substrates.

Suzuki-Miyaura Coupling of an 8-Bromo-imidazo[1,2-a]pyrazine Derivative[3]

A mixture of the 8-bromo-imidazo[1,2-a]pyrazine derivative (1.0 eq.), the arylboronic acid (1.2 eq.), Pd(PPh₃)₄ (0.05 eq.), and Na₂CO₃ (2.0 eq.) in a 1:1 mixture of dioxane and water is subjected to microwave irradiation at 110 °C for 30 minutes. Upon completion, the reaction mixture is cooled, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Buchwald-Hartwig Amination of an 8-Chloro-imidazo[1,2-a]pyrazine Derivative[4]

To a solution of the 8-chloro-imidazo[1,2-a]pyrazine derivative (1.0 eq.) and the amine (1.2 eq.) in dioxane are added Cs₂CO₃ (2.0 eq.), Pd₂(dba)₃ (0.05 eq.), and tBu-XPhos (0.1 eq.). The reaction mixture is degassed and heated at 110 °C under an inert atmosphere for 12-24 hours. After cooling to room temperature, the mixture is filtered, and the filtrate is concentrated. The residue is purified by column chromatography to afford the desired product.

Sonogashira Coupling of an 8-Bromo-imidazo[1,2-a]pyrazine Derivative (General Protocol)

A mixture of the 8-bromo-imidazo[1,2-a]pyrazine derivative (1.0 eq.), the terminal alkyne (1.5 eq.), Pd(PPh₃)₂Cl₂ (0.03 eq.), and CuI (0.05 eq.) in a mixture of DMF and Et₃N (2:1) is degassed and heated at 80 °C under an inert atmosphere until the starting material is consumed (monitored by TLC). The reaction mixture is then cooled, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography.

Visualizing Reactivity and Workflow

Logical Relationship of Reactivity

cluster_reactivity Comparative Reactivity in Pd-Catalyzed Cross-Coupling cluster_conditions General Reaction Conditions Bromo 8-Bromo-imidazo[1,2-a]pyrazine Chloro 8-Chloro-imidazo[1,2-a]pyrazine Bromo->Chloro Higher Reactivity > Lower Reactivity Milder Milder Conditions (Lower Temp, Weaker Base, Simpler Ligand) Bromo->Milder Favors Harsher Harsher Conditions (Higher Temp, Stronger Base, Bulky/Electron-Rich Ligand) Chloro->Harsher Requires

Caption: Relative reactivity of 8-bromo vs. 8-chloro-imidazo[1,2-a]pyrazine.

Experimental Workflow for Cross-Coupling

Start Start: 8-Halo-imidazo[1,2-a]pyrazine (Bromo or Chloro) Coupling_Partner Add Coupling Partner (Boronic Acid, Amine, or Alkyne) Start->Coupling_Partner Catalyst Add Pd Catalyst & Ligand Coupling_Partner->Catalyst Base Add Base Catalyst->Base Solvent Add Solvent Base->Solvent Reaction Heat under Inert Atmosphere Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Final Product Purification->Product

References

Assessment of Off-Target Effects for Imidazo[1,2-A]pyrazine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with therapeutic potential in oncology and other diseases. While optimizing on-target potency is a primary goal, ensuring selectivity and minimizing off-target effects are critical for reducing toxicity and improving the therapeutic index. This guide provides a comparative assessment of the off-target effects of a representative imidazo[1,2-a]pyrazine derivative, placing its performance in context with other alternatives and detailing the experimental methodologies used for such evaluations.

Comparative Selectivity Profile of Imidazo[1,2-a]pyrazine-based Kinase Inhibitors

To illustrate the selectivity of the imidazo[1,2-a]pyrazine scaffold, we present data for a potent Aurora kinase inhibitor from this class and compare it with a known multi-kinase inhibitor, Dasatinib. While specific data for 8-Bromo-6-methylimidazo[1,2-A]pyrazine derivatives are not publicly available, the following table provides a representative kinase selectivity profile, a crucial tool in assessing off-target effects. The data is presented as the concentration of the inhibitor required to inhibit 50% of the kinase activity (IC50). Lower values indicate higher potency.

Kinase TargetImidazo[1,2-a]pyrazine Derivative (Aurora Kinase Inhibitor) IC50 (nM)Dasatinib (Multi-kinase Inhibitor) IC50 (nM)
Primary Targets
Aurora A5>10,000
Aurora B1530
Selected Off-Targets
ABL1>10,0000.6
SRC>10,0000.8
LCK>5,0001.1
VEGFR28508
PDGFRβ1,20028
c-KIT>10,00012

Note: The data presented above is a representative compilation from various sources for illustrative purposes and does not represent a direct head-to-head study.

The table demonstrates that while the representative imidazo[1,2-a]pyrazine derivative potently inhibits its primary targets, Aurora A and B, it shows significantly less activity against a panel of common off-target kinases when compared to a broad-spectrum inhibitor like Dasatinib. This highlights the potential for developing highly selective inhibitors based on the imidazo[1,2-a]pyrazine scaffold.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate assessment of on- and off-target activities of kinase inhibitors. Below are representative protocols for an in vitro kinase inhibition assay and a cell viability assay.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a method to measure the activity of a purified kinase and the inhibitory potential of a compound.

1. Reagent Preparation:

  • Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, and 2 mM DTT.
  • ATP Solution: Prepare a stock solution of ATP in nuclease-free water and determine the concentration spectrophotometrically. Dilute to the desired working concentration in kinase buffer.
  • Substrate Solution: Dissolve the appropriate peptide or protein substrate in kinase buffer.
  • Test Compound: Prepare a stock solution of the imidazo[1,2-a]pyrazine derivative in 100% DMSO. Create a serial dilution series in kinase buffer.
  • ADP-Glo™ Reagent and Kinase Detection Reagent: Prepare according to the manufacturer's instructions.

2. Assay Procedure:

  • Add 1 µL of the serially diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
  • Add 2 µL of the purified kinase enzyme solution to each well.
  • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.
  • Incubate the plate at 30°C for 60 minutes.
  • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well and incubate at room temperature for 40 minutes.
  • Add 10 µL of Kinase Detection Reagent to each well and incubate at room temperature for 30 minutes to generate a luminescent signal.
  • Measure the luminescence using a plate reader.

3. Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
  • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of a compound on the metabolic activity of cultured cells, which is an indicator of cell viability.

1. Reagent Preparation:

  • MTT Solution: Dissolve MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS to a concentration of 5 mg/mL. Filter-sterilize the solution.
  • Solubilization Solution: 10% SDS in 0.01 M HCl.

2. Assay Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
  • Treat the cells with various concentrations of the imidazo[1,2-a]pyrazine derivative or vehicle control (DMSO) and incubate for 48-72 hours.
  • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
  • Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
  • Incubate the plate overnight at 37°C in a humidified atmosphere.
  • Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

3. Data Analysis:

  • Subtract the absorbance of the blank wells (media only) from the readings of the experimental wells.
  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.
  • Determine the GI50 (concentration for 50% growth inhibition) value by plotting the percentage of viability against the compound concentration.

Visualizing Key Pathways and Workflows

Aurora Kinase Signaling Pathway

Imidazo[1,2-a]pyrazine derivatives have been successfully developed as inhibitors of Aurora kinases, which are key regulators of cell division. The following diagram illustrates the central role of Aurora A and B in mitosis.

Aurora_Kinase_Pathway Aurora Kinase Signaling Pathway in Mitosis cluster_prophase cluster_metaphase cluster_anaphase cluster_cytokinesis Prophase Prophase AuroraA Aurora A Metaphase Metaphase AuroraB Aurora B (CPC Component) Anaphase Anaphase APC_C APC/C Cytokinesis Cytokinesis CleavageFurrow Cleavage Furrow Formation Centrosome Centrosome Maturation & Spindle Assembly AuroraA->Centrosome promotes TPX2 TPX2 TPX2->AuroraA activates Kinetochore Kinetochore-Microtubule Attachment AuroraB->Kinetochore corrects errors AuroraB->CleavageFurrow regulates SAC Spindle Assembly Checkpoint (SAC) Kinetochore->SAC activates SAC->APC_C inhibits Securin Securin APC_C->Securin degrades Separase Separase Securin->Separase inhibits SisterChromatids Sister Chromatid Separation Separase->SisterChromatids initiates

Caption: Role of Aurora A and B kinases in mitotic progression.

Experimental Workflow for Kinase Inhibitor Profiling

The process of assessing the selectivity of a kinase inhibitor involves several key steps, from initial screening to broader profiling.

Kinase_Profiling_Workflow Workflow for Kinase Inhibitor Selectivity Profiling Compound Imidazo[1,2-a]pyrazine Derivative PrimaryAssay Primary Target Kinase Assay (IC50) Compound->PrimaryAssay PotentHits Potent Hits (e.g., IC50 < 100 nM) PrimaryAssay->PotentHits SelectivityPanel Kinase Selectivity Panel (e.g., >100 kinases) PotentHits->SelectivityPanel CellularAssays Cell-based Assays (Target Engagement, Viability) PotentHits->CellularAssays DataAnalysis Data Analysis (Selectivity Score, Clustering) SelectivityPanel->DataAnalysis DataAnalysis->CellularAssays LeadCandidate Lead Candidate with Desired Selectivity CellularAssays->LeadCandidate

Caption: A typical workflow for assessing kinase inhibitor selectivity.

Comparative Analysis of Antibody Cross-Reactivity for Potential Targets of 8-Bromo-6-methylimidazo[1,2-A]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Antibody Selection and Validation

The compound 8-Bromo-6-methylimidazo[1,2-A]pyrazine belongs to a class of molecules actively investigated for their therapeutic potential, primarily as kinase inhibitors. While the specific targets of this exact compound are not definitively established in publicly available literature, related imidazo[1,2-a]pyrazine derivatives have been shown to target a range of protein kinases involved in cell signaling pathways critical to cancer and inflammation. This guide focuses on commercially available antibodies for three such potential targets: Breast Tumor Kinase (Brk/PTK6), Aurora Kinase A, and the MET proto-oncogene (c-Met).

Given that off-target binding can lead to unreliable experimental results, this guide emphasizes the critical importance of assessing antibody cross-reactivity. Below, we provide a comparative summary of selected commercially available antibodies and a detailed experimental framework for their validation.

Antibody Comparison for Potential Targets

Sourcing specific and reliable antibodies is paramount for accurate experimental outcomes. The following tables summarize a selection of commercially available antibodies for Brk/PTK6, Aurora Kinase A, and c-Met. This is not an exhaustive list but represents a starting point for antibody selection. Researchers are strongly encouraged to consult manufacturer datasheets for the most current information.

Table 1: Commercially Available Antibodies for Brk/PTK6

Antibody Name/CloneHost SpeciesApplications Validated By ManufacturerSupplierCatalog Number
Anti-Brk/PTK6 [EPR21051-96]RabbitIP, WB, Flow Cyt (Intra), IHC-PAbcamab233392[1]
Anti-Brk/PTK6 (A15742)RabbitWB, ICC/IFABclonalA15742[2]
PTK6/BRK (D4O2D) Rabbit mAbRabbitWB, IP, IHC, IFCell Signaling Technology#55174[3]
Anti-BRK (PTK6) (N-term)RabbitWB, IHC-PRayBiotech102-17582[4]

Table 2: Commercially Available Antibodies for Aurora Kinase A

Antibody Name/CloneHost SpeciesApplications Validated By ManufacturerSupplierCatalog Number
Anti-Aurora A [EP1008Y]RabbitIHC-P, IP, WBAbcamab52973[5]
Aurora A Monoclonal (35C1)MouseWB, IHC, IF, IP, Flow CytThermo Fisher Scientific45-8900[6]
Aurora A (D3E4Q) Rabbit mAbRabbitWB, IP, IF, FCell Signaling Technology#14475[7]
Anti-Aurora Kinase AMouseWB, ICCRayBiotech100-09095[8]

Table 3: Commercially Available Antibodies for c-Met

Antibody Name/CloneHost SpeciesApplications Validated By ManufacturerSupplierCatalog Number
Anti-Met (c-Met) [EPR19067]RabbitWB, Flow Cyt, IHC-P, ICC/IF, ELISAAbcamab216574[9]
c-Met AntibodiesRabbit, Mouse, Rat, Goat, AlpacaWB, IHC, ICC, Flow Cyt, ELISAThermo Fisher ScientificMultiple[10]
Anti-Met (c-Met) (A88368)RabbitWB, IHCABclonalA88368[11]
A New Anti-c-Met Antibody, F46Not SpecifiedELISA, Flow Cyt, WB, IHCN/A (Research Article)N/A[12]

Understanding and Assessing Antibody Cross-Reactivity

Antibody cross-reactivity occurs when an antibody raised against a specific antigen also binds to other, structurally similar antigens. This can lead to false-positive results and misinterpretation of data. For kinase inhibitors like 8-Bromo-6-methylimidazo[1,2-A]pyrazine, which may have multiple off-targets within the kinome, ensuring the specificity of antibodies used to study its effects is crucial.

A documented instance of cross-reactivity involves certain antibodies raised against N-6 adenine-specific DNA methyltransferase 1 (N6AMT1) that also bind to Aurora Kinase A, due to a shared protein motif. This highlights the potential for unexpected off-target binding even with seemingly unrelated proteins.

To address this, we propose a systematic approach to validate the cross-reactivity of the selected antibodies.

Experimental Protocols for Cross-Reactivity Analysis

The following protocols outline a workflow to assess the specificity and cross-reactivity of antibodies for Brk/PTK6, Aurora Kinase A, and c-Met.

I. Western Blotting for Specificity and Cross-Reactivity

Western blotting is a fundamental technique to verify that an antibody recognizes a protein of the correct molecular weight and to assess its cross-reactivity against a panel of related proteins.

A. Sample Preparation:

  • Culture cell lines with known expression levels of the target kinases (e.g., breast cancer cell lines for Brk/PTK6, various cancer cell lines for Aurora Kinase A and c-Met).

  • Prepare whole-cell lysates using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • For a cross-reactivity panel, obtain or prepare lysates from cells overexpressing other related kinases.

B. Gel Electrophoresis and Transfer:

  • Denature 20-30 µg of protein lysate per lane by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE on a polyacrylamide gel of an appropriate percentage to resolve the target proteins.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

C. Immunodetection:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody at the manufacturer's recommended dilution in blocking buffer overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

D. Data Analysis:

  • A specific antibody should produce a single band at the expected molecular weight for the target protein.

  • The absence of bands in lanes with lysates from knockout/knockdown cells or cells not expressing the target confirms specificity.

  • Probing the membrane with lysates from cells overexpressing other kinases will reveal any cross-reactivity.

II. Enzyme-Linked Immunosorbent Assay (ELISA) for Quantitative Cross-Reactivity

ELISA can provide a more quantitative measure of antibody cross-reactivity.

A. Plate Coating:

  • Coat the wells of a 96-well microplate with 100 µL of purified recombinant target protein and a panel of other purified kinases (the cross-reactivity panel) at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

  • Incubate overnight at 4°C.

  • Wash the wells three times with wash buffer (e.g., PBS with 0.05% Tween 20).

B. Blocking:

  • Block the wells with 200 µL of blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Wash the wells three times with wash buffer.

C. Antibody Incubation:

  • Add 100 µL of the primary antibody, serially diluted in blocking buffer, to the wells.

  • Incubate for 2 hours at room temperature.

  • Wash the wells three times with wash buffer.

  • Add 100 µL of an appropriate HRP-conjugated secondary antibody, diluted in blocking buffer.

  • Incubate for 1 hour at room temperature.

  • Wash the wells five times with wash buffer.

D. Detection and Analysis:

  • Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).

  • Read the absorbance at 450 nm using a microplate reader.

  • Compare the signal generated from the target protein to the signals from other kinases to quantify the degree of cross-reactivity.

Visualizing Signaling Pathways and Experimental Workflows

To further aid in understanding the context of these potential targets and the experimental procedures, the following diagrams are provided.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 PTK6 Brk/PTK6 PTK6->STAT3 Differentiation Differentiation PTK6->Differentiation AuroraA Aurora Kinase A Spindle Mitotic Spindle AuroraA->Spindle AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation STAT3->Proliferation Spindle->Proliferation Mitosis

Caption: Simplified signaling pathways of c-Met, Brk/PTK6, and Aurora Kinase A.

Antibody_Validation_Workflow start Select Candidate Antibody lysate_prep Prepare Lysates: - Target-expressing cells - Negative control cells - Kinase panel overexpressing cells start->lysate_prep western_blot Western Blot Analysis lysate_prep->western_blot specificity_check Check for single band at correct MW western_blot->specificity_check cross_reactivity_wb Assess cross-reactivity against kinase panel specificity_check->cross_reactivity_wb Specific not_validated Antibody Not Validated specificity_check->not_validated Not Specific elisa Quantitative ELISA cross_reactivity_wb->elisa Low/No Cross-Reactivity cross_reactivity_wb->not_validated High Cross-Reactivity cross_reactivity_elisa Quantify cross-reactivity against purified kinases elisa->cross_reactivity_elisa validated Validated Antibody cross_reactivity_elisa->validated Low/No Cross-Reactivity cross_reactivity_elisa->not_validated High Cross-Reactivity

Caption: Experimental workflow for antibody cross-reactivity validation.

References

Evaluating the Metabolic Stability of Imidazo[1,2-A]pyrazine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile and overall therapeutic potential. For the promising class of imidazo[1,2-a]pyrazine derivatives, understanding their susceptibility to metabolic enzymes is paramount for lead optimization and development. This guide provides a comparative overview of the metabolic stability of various 8-Bromo-6-methylimidazo[1,2-A]pyrazine analogs and related structures, supported by experimental data and detailed protocols.

Comparative Metabolic Stability Data

The following table summarizes the in vitro metabolic stability of representative imidazo[1,2-a]pyrazine analogs in human liver microsomes. The data is compiled from a study investigating fused imidazopyrazine-based tubulin polymerization inhibitors[1]. Metabolic stability is expressed as the half-life (t½) in minutes. A longer half-life indicates greater stability.

Compound IDStructureR Group (Ring D)Half-life (t½, min) in Human Liver Microsomes[1]
4h Imidazo[1,2-a]pyrazine core with modifications3,4,5-trimethoxyphenyl15.3 ± 1.2
4j Imidazo[1,2-a]pyrazine core with modifications3,5-dichloro-4-methoxyphenyl>60
4k Imidazo[1,2-a]pyrazine core with modifications3,5-difluoro-4-methoxyphenyl>60

Data presented as mean ± standard deviation.

Key Observation: The substitution pattern on the phenyl ring (Ring D) significantly influences metabolic stability. Analogs 4j and 4k , featuring di-halogenated methoxyphenyl rings, exhibit substantially higher metabolic stability (t½ > 60 min) compared to the trimethoxyphenyl analog 4h (t½ = 15.3 min)[1]. This suggests that the halogen substitutions may shield the molecule from metabolic enzymes or that the trimethoxyphenyl moiety is a primary site of metabolism.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are protocols for key in vitro assays used to evaluate metabolic stability.

In Vitro Human Liver Microsomal Stability Assay

This assay determines the rate at which a compound is metabolized by liver microsomal enzymes, primarily Cytochrome P450s (CYPs).[2][3]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.[3]

Materials:

  • Test compounds

  • Human liver microsomes (HLM)

  • NADPH regenerating system (e.g., Vivid® CYP450 Screening Kits)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard

  • Control compounds with known metabolic stability (e.g., midazolam)[4]

  • LC-MS/MS system[5]

Procedure:

  • Incubation: The test compound is incubated with HLM in the presence of an NADPH regenerating system at 37°C. Samples are collected at multiple time points (e.g., 0, 15, 30, 45, 60, 90, 120 minutes).[4]

  • Reaction Termination: The reaction is stopped at each time point by adding ice-cold acetonitrile.

  • Sample Preparation: Samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

  • LC-MS/MS Analysis: The concentration of the remaining parent compound is quantified using a validated LC-MS/MS method.[4][5]

  • Data Analysis: The percentage of the parent compound remaining is plotted against time. The half-life (t½) is calculated from the slope of the natural log of the remaining compound versus time.

Workflow Diagram:

G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis A Test Compound + HLM + Buffer C Incubate at 37°C A->C B NADPH Regeneration System B->C D Collect Samples at T0, T15, T30... C->D E Terminate Reaction (Acetonitrile) D->E F Centrifuge & Collect Supernatant E->F G LC-MS/MS Analysis F->G H Calculate t½ and CLint G->H

Microsomal Stability Assay Workflow
Cytochrome P450 (CYP) Inhibition Assay

This assay evaluates the potential of a compound to inhibit the activity of major CYP isoforms, which is a primary cause of drug-drug interactions (DDIs).[6][7][8]

Objective: To determine the IC50 value, which is the concentration of the test compound that causes 50% inhibition of a specific CYP enzyme activity.[6]

Materials:

  • Test compound

  • Recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4)[9]

  • CYP-specific substrates (fluorogenic or non-fluorogenic)[9][10]

  • NADPH regenerating system

  • Human liver microsomes (optional, for a more physiologically relevant system)[10]

  • Positive control inhibitors for each CYP isoform

  • Multi-well plates

  • Plate reader (fluorometric or LC-MS/MS system)

Procedure:

  • Assay Setup: A series of concentrations of the test compound are incubated with a specific CYP isoform, its substrate, and the NADPH regenerating system.[6]

  • Incubation: The reaction is incubated at 37°C for a specified period.

  • Detection: The formation of the metabolite is measured. For fluorogenic assays, the fluorescence signal is read directly on a plate reader.[9] For non-fluorogenic assays, the reaction is stopped, and the metabolite is quantified by LC-MS/MS.[6][10]

  • Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to a vehicle control. The IC50 value is determined by plotting the percent inhibition against the log of the test compound concentration and fitting the data to a dose-response curve.[10]

Logical Relationship Diagram:

G cluster_components Reaction Components cluster_interaction Interaction cluster_inhibitor Inhibitor cluster_outcome Outcome CYP CYP Enzyme Reaction Metabolic Reaction CYP->Reaction Substrate CYP Substrate Substrate->Reaction NADPH NADPH NADPH->Reaction Metabolite Metabolite Formation Reaction->Metabolite TestCompound Test Compound TestCompound->Reaction Inhibits Inhibition Inhibition Metabolite->Inhibition

CYP450 Inhibition Assay Principle

Conclusion

The metabolic stability of 8-Bromo-6-methylimidazo[1,2-A]pyrazine analogs, and the broader class of imidazo[1,2-a]pyrazines, is highly dependent on their substitution patterns. As demonstrated, the introduction of di-halogenated methoxyphenyl groups can significantly enhance stability compared to trimethoxyphenyl substituents[1]. This highlights a key strategy for medicinal chemists to improve the pharmacokinetic properties of this promising scaffold. The standardized in vitro assays detailed in this guide, including microsomal stability and CYP450 inhibition, are essential tools for systematically evaluating and optimizing the metabolic profile of new chemical entities in the drug discovery process.[3]

References

Comparative Analysis of Imidazo[1,2-A]pyrazine Derivatives as Kinase Inhibitors: A Computational Docking Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds developed as potent kinase inhibitors. Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. This guide provides a comparative overview of imidazo[1,2-a]pyrazine and closely related imidazo[1,2-a]pyridine derivatives, focusing on their interactions within kinase active sites as elucidated by molecular docking studies.

Comparative Docking and Inhibitory Activity

Molecular docking simulations are instrumental in predicting the binding orientation and affinity of small molecules (ligands) to the active site of a protein target. While direct comparison of docking scores across different studies can be challenging due to variations in software and protocols, the resulting binding modes and experimentally determined inhibitory activities (e.g., IC50 values) provide a robust basis for comparison.

The following tables summarize the biological activity of representative imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives against several key kinase targets. Lower IC50 values indicate higher potency.

Table 1: Inhibitory Activity of Imidazo[1,2-a]pyrazine Derivatives against PI3K/mTOR Kinases

Compound ID Target Kinase IC50 (nM) Source
Compound 42 PI3Kα 0.06 [1]
mTOR 3.12 [1]
Compound 255 PI3Kδ 2.8 [2]
PI3Kα 60 [2]

| | mTOR | >10,000 |[2] |

Table 2: Inhibitory Activity of Imidazo[1,2-a]pyrazine Derivatives against Cyclin-Dependent Kinase 9 (CDK9)

Compound ID Substitution Pattern IC50 (µM) Source
Compound 3c 2-(pyridin-4-yl), 3-(benzyl) 0.16 [3][4]
Compound 2c 2-(phenyl), 3-(benzyl) 0.31 [4]

| Compound 4c | 2-(pyridin-2-yl), 3-(benzyl) | 0.71 |[4] |

Table 3: Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives against Various Kinases

Compound ID Target Kinase IC50 (µM) Source
Compound 4c CLK1 0.7 [5]
DYRK1A 2.6 [5]
Compound 2g PI3K p110α 0.0018 [6]

| Compound 12 | PI3K p110α | 0.0028 |[6] |

Experimental Protocols: Molecular Docking

The following protocol represents a generalized workflow for molecular docking studies as compiled from various research articles investigating imidazo[1,2-a]pyrazine derivatives.[2][5][7][8]

  • Protein Preparation:

    • The three-dimensional crystal structure of the target kinase is obtained from the Protein Data Bank (PDB).

    • The protein structure is prepared using tools like the Protein Preparation Wizard in Schrödinger Suite or AutoDock Tools.

    • This process involves removing water molecules, adding hydrogen atoms, assigning correct bond orders, and optimizing the hydrogen bond network.

    • The structure is then minimized to relieve any steric clashes.

  • Ligand Preparation:

    • The 2D structures of the imidazo[1,2-a]pyrazine derivatives are drawn using chemical drawing software.

    • The structures are converted to 3D and optimized using a suitable force field (e.g., OPLS).

    • Possible ionization states at physiological pH are generated.

  • Receptor Grid Generation:

    • A receptor grid or box is defined around the ATP-binding site in the kinase active site. The size and center of the grid are chosen to encompass the entire binding pocket where the ligand is expected to bind.

  • Molecular Docking:

    • The prepared ligands are docked into the receptor grid using software such as Glide, AutoDock Vina, or GOLD.

    • The docking algorithm samples a wide range of ligand conformations and orientations within the active site.

    • A scoring function is used to estimate the binding affinity for each pose, typically reported in kcal/mol. The most favorable poses are ranked.

  • Analysis of Results:

    • The resulting docked poses are visually inspected to analyze key interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and active site residues.

    • These interactions are correlated with the experimentally observed structure-activity relationship (SAR) data to rationalize why certain derivatives are more potent than others.

Visualizing Pathways and Processes

Diagrams created using Graphviz provide a clear visual representation of complex biological pathways, experimental workflows, and molecular relationships.

G cluster_workflow Molecular Docking Workflow PDB Select Target Protein (e.g., Kinase from PDB) PrepProtein Prepare Protein (Add H, Remove Water) PDB->PrepProtein Ligands Prepare Ligand Library (Imidazo[1,2-a]pyrazine Derivatives) PrepLigands Prepare Ligands (3D Conformations, Energy Minimization) Ligands->PrepLigands Grid Define Binding Site (Grid Generation) PrepProtein->Grid Docking Perform Docking (e.g., Glide, AutoDock) PrepLigands->Docking Grid->Docking Analysis Analyze Results (Binding Poses, Scores, Interactions) Docking->Analysis

Figure 1. A generalized workflow for computational molecular docking studies.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Activates Cell Cell Growth, Proliferation, Survival mTORC1->Cell Inhibitor Imidazo[1,2-a]pyrazine Inhibitor Inhibitor->PI3K Inhibitor->mTORC1 Dual Inhibitors

Figure 2. The PI3K/Akt/mTOR signaling pathway, a common target for inhibitors.

G cluster_sar Structure-Activity Relationship (SAR) Concept cluster_r1 Position 2 cluster_r2 Position 3 Scaffold Imidazo[1,2-a]pyrazine Core Scaffold R1_good Pyridin-4-yl (e.g., Cpd 3c) Scaffold->R1_good R1_mod Phenyl (e.g., Cpd 2c) Scaffold->R1_mod R2_good Benzyl (e.g., Cpd 3c) Scaffold->R2_good Potency High Kinase Inhibitory Potency (Low IC50) R1_good->Potency Favors R1_mod->Potency Moderate Activity R2_good->Potency Favors

Figure 3. SAR of imidazo[1,2-a]pyrazines as CDK9 inhibitors.[4]

References

Safety Operating Guide

Personal protective equipment for handling 8-Bromo-6-methylimidazo[1,2-A]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for handling 8-Bromo-6-methylimidazo[1,2-A]pyrazine, a heterocyclic compound often used in pharmaceutical research. Adherence to these protocols is critical for minimizing risk and ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

8-Bromo-6-methylimidazo[1,2-A]pyrazine and its analogs are classified as irritants.[1][2] They can cause skin and serious eye irritation, and may lead to respiratory irritation.[1][2] Therefore, a comprehensive PPE strategy is mandatory.

Protective EquipmentSpecifications and Recommended Use
Eye Protection Chemical safety glasses or goggles that have been tested and approved under government standards such as NIOSH (US) or EN 166 (EU) are required. A face shield should also be used.[3]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene) must be worn. Gloves should be inspected for integrity before each use and disposed of properly after handling the compound.[3][4]
Body Protection A laboratory coat or a chemical-resistant suit is necessary to prevent skin contact.[4] For tasks with a higher risk of exposure, flame-retardant and antistatic protective clothing should be considered.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1][4] If ventilation is inadequate, a NIOSH- or CEN-certified respirator may be necessary based on a workplace hazard assessment.[1]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling 8-Bromo-6-methylimidazo[1,2-A]pyrazine is crucial for safety and experimental integrity.

  • Preparation : Before handling, ensure that the work area is clean and uncluttered. Verify that all necessary PPE is readily available and in good condition. Locate the nearest eyewash station and safety shower.

  • Engineering Controls : All weighing and handling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[1]

  • Handling :

    • Avoid direct contact with skin, eyes, and clothing.[1]

    • Do not breathe in dust, fumes, or vapors.[1]

    • Use appropriate tools (spatulas, weighing paper) to handle the solid.

    • Keep the container tightly closed when not in use.[4]

  • Hygiene : Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[1][3] Do not eat, drink, or smoke in the laboratory.[2]

  • Spill Management : In case of a spill, evacuate unprotected personnel from the area.[3] Wear appropriate PPE and prevent further leakage if it is safe to do so.[1] Absorb the spill with an inert material (e.g., vermiculite, sand) and collect it into a suitable, labeled container for disposal.[1][4]

Disposal Plan

Proper disposal of 8-Bromo-6-methylimidazo[1,2-A]pyrazine and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection : All waste materials, including unused product, contaminated PPE, and spill cleanup materials, should be collected in a designated and properly labeled hazardous waste container.[4]

  • Disposal Route : The disposal of this chemical waste must be conducted through a licensed waste disposal company. Consult with your institution's environmental health and safety (EHS) department for specific local and national regulations.[4]

  • Contaminated Packaging : Dispose of contaminated packaging as unused product in accordance with established protocols.[4]

Experimental Workflow for Safe Handling

prep 1. Preparation - Verify PPE - Check safety equipment handling 2. Handling - Use fume hood - Avoid contact and inhalation prep->handling use 3. Experimental Use - Follow protocol - Keep container closed handling->use cleanup 4. Decontamination - Clean work area - Wash hands thoroughly use->cleanup disposal 5. Waste Disposal - Collect in labeled container - Follow EHS guidelines cleanup->disposal

Caption: Workflow for the safe handling of 8-Bromo-6-methylimidazo[1,2-A]pyrazine.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.